Product packaging for 2,6-Dichloroquinoxaline(Cat. No.:CAS No. 18671-97-1)

2,6-Dichloroquinoxaline

Katalognummer: B050164
CAS-Nummer: 18671-97-1
Molekulargewicht: 199.03 g/mol
InChI-Schlüssel: WFOKVKYNVKVWFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2,6-Dichloroquinoxaline is a versatile and valuable halogenated heteroaromatic compound extensively employed in organic synthesis and medicinal chemistry research. Its core structure, featuring two chlorine atoms at the 2 and 6 positions of the quinoxaline ring, makes it an excellent electrophilic scaffold for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows researchers to efficiently synthesize a diverse array of complex, functionalized quinoxaline derivatives, which are privileged structures in drug discovery. Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, and this compound serves as a key precursor in the development of potential therapeutic agents, including kinase inhibitors, antimicrobials, and anticancer compounds. Furthermore, its planar, electron-deficient aromatic system makes it an attractive building block in materials science for the construction of organic semiconductors, fluorescent dyes, and ligands for coordination chemistry. This compound is intended solely for use in laboratory research and is a fundamental tool for exploring new synthetic pathways, structure-activity relationships (SAR), and the development of novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2 B050164 2,6-Dichloroquinoxaline CAS No. 18671-97-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,6-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOKVKYNVKVWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066398
Record name Quinoxaline, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18671-97-1
Record name 2,6-Dichloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18671-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloroquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018671971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 2,6-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoxaline, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DICHLOROQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29VQU5GY7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloroquinoxaline (CAS: 18671-97-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloroquinoxaline, a halogenated heterocyclic compound with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines key synthetic methodologies, and explores its utility in the development of bioactive molecules, including kinase inhibitors and herbicides. Furthermore, this guide presents detailed experimental protocols and visual representations of relevant biological signaling pathways and experimental workflows to support researchers and professionals in drug discovery and materials science.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, appearing as a white to pale yellow powder.[1] It is composed of a quinoxaline core, which is a fusion of a benzene and a pyrazine ring, with chlorine atoms substituted at the 2 and 6 positions.[1] This substitution pattern imparts specific reactivity to the molecule, making it a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18671-97-1[1]
Molecular Formula C₈H₄Cl₂N₂[1]
Molecular Weight 199.04 g/mol [2]
Appearance White to pale yellow crystalline solid[1]
Melting Point 153-157 °C[1]
Boiling Point 278.7 ± 35.0 °C (Predicted)[1]
Solubility Insoluble in water; soluble in benzene and toluene. Slightly soluble in chloroform and methanol (with heating).[1]
pKa -2.42 ± 0.30 (Predicted)[1]

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the chlorination of a precursor molecule, 2-hydroxy-6-chloroquinoxaline.[1] This transformation can be effectively carried out using standard chlorinating agents such as phosphorus oxychloride or thionyl chloride.[1] The reactivity of this compound is characterized by the two chlorine substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. In contrast, the chlorine at the 6-position is more amenable to regioselective modifications through reactions like Suzuki-Miyaura cross-coupling. This differential reactivity is a key feature that enables the controlled, stepwise synthesis of a diverse range of derivatives.

Experimental Protocols

2.1.1. Synthesis of this compound from 2-hydroxy-6-chloroquinoxaline

This protocol is adapted from a standard method for the chlorination of hydroxyquinoxalines.

  • Materials:

    • 2-hydroxy-6-chloroquinoxaline (45 g)

    • Phosphorus oxychloride (100 ml)

    • Ethanol

    • Water

    • Ice

  • Procedure:

    • In a sulphonation flask, treat 45 g of 2-hydroxy-6-chloroquinoxaline with 100 ml of phosphorus oxychloride.

    • Stir the mixture at reflux temperature for 20 minutes.

    • Distill off the excess phosphorus oxychloride.

    • Treat the residue with 500 ml of ice-water.

    • Filter the resulting product and wash with water until neutral.

    • Crystallize the product from an ethanol/water mixture to obtain this compound.

  • Expected Outcome:

    • The final product should be this compound with a melting point of 152 °C.[1]

2.1.2. Synthesis of 2-Substituted-6-Chloroquinoxaline Derivatives

This protocol describes a general method for the nucleophilic substitution at the 2-position of this compound.

  • Materials:

    • This compound (0.085 mol)

    • Nucleophile (e.g., alcohol, thiol, or amine) (0.085 mol)

    • N,N-Dimethylformamide (DMF) (25 mL)

    • Triethylbenzylammonium chloride (TEBAC) (0.0085 mol)

    • Potassium carbonate (K₂CO₃) (0.093 mol)

  • Procedure:

    • To a stirred solution of this compound (0.085 mol) and the desired nucleophile (0.085 mol) in 25 mL of N,N-Dimethylformamide, add TEBAC (0.0085 mol) and K₂CO₃ (0.093 mol) at room temperature.

    • Heat the reaction mixture to 70-75°C and stir for 6-7 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, purify the crude product by column chromatography.

Applications

This compound is a valuable intermediate in several industrial and research applications, primarily in the agrochemical and pharmaceutical sectors.

Agrochemicals

The most significant commercial application of this compound is as a key intermediate in the synthesis of the herbicide quizalofop-ethyl.[1] This herbicide is a selective post-emergence graminicide used to control grass weeds in a variety of broadleaf crops. Quizalofop-ethyl functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in grasses.

Medicinal Chemistry and Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promise in a range of therapeutic areas, including oncology and infectious diseases.

3.2.1. Kinase Inhibitors

Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. The this compound core serves as a versatile scaffold for the design of ATP-competitive inhibitors targeting kinases such as Epidermal Growth Factor Receptor (EGFR) and Apoptosis Signal-Regulating Kinase 1 (ASK1).[4][5]

EGFR Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[6] Overactivation of this pathway is a common feature in many cancers. Quinoxaline-based molecules have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling.[4]

ASK1 Inhibition: ASK1 is a key mediator of cellular stress responses that can lead to inflammation and apoptosis.[5] Inhibition of ASK1 is a potential therapeutic strategy for a variety of diseases, including neurodegenerative disorders and cardiovascular diseases.[7] Derivatives of this compound have been investigated as inhibitors of ASK1.[5]

3.2.2. Anticancer and Antimicrobial Agents

Beyond kinase inhibition, derivatives of this compound have demonstrated broader anticancer and antimicrobial activities.[8] The ability to readily modify the quinoxaline core allows for the synthesis of libraries of compounds that can be screened for various biological activities.

Materials Science

The tunable electronic properties of quinoxaline derivatives make them attractive candidates for applications in materials science.[1] Compounds derived from this compound are being explored for their potential use in organic electronics, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Visualizations

Signaling Pathways

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Quinoxaline-based\nEGFR Inhibitor", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR; EGFR -> Dimerization; Dimerization -> Grb2_SOS; Dimerization -> PI3K; Grb2_SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> Akt; Akt -> mTOR; ERK -> Nucleus; mTOR -> Nucleus; Nucleus -> Proliferation; Inhibitor -> Dimerization [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Figure 1: Simplified EGFR signaling pathway and the point of inhibition by quinoxaline-based inhibitors.

// Nodes Stress [label="Cellular Stress\n(e.g., Oxidative Stress)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ASK1 [label="ASK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK4_7 [label="MKK4/7", fillcolor="#34A853", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Quinoxaline-based\nASK1 Inhibitor", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Stress -> ASK1; ASK1 -> MKK4_7; ASK1 -> MKK3_6; MKK4_7 -> JNK; MKK3_6 -> p38; JNK -> Apoptosis; p38 -> Inflammation; Inhibitor -> ASK1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Figure 2: Simplified ASK1 signaling pathway and the point of inhibition by quinoxaline-based inhibitors.

Experimental Workflow

// Nodes Substrate_Prep [label="Substrate Cleaning\n(e.g., ITO-coated glass)", fillcolor="#F1F3F4", fontcolor="#202124"]; HTL_Deposition [label="Hole Transport Layer (HTL)\nDeposition (e.g., Spin Coating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Annealing1 [label="Thermal Annealing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; EML_Deposition [label="Emissive Layer (EML) Deposition\n(Quinoxaline Derivative in Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Annealing2 [label="Thermal Annealing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ETL_Deposition [label="Electron Transport Layer (ETL)\nDeposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cathode_Deposition [label="Cathode Deposition\n(e.g., Thermal Evaporation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Encapsulation [label="Encapsulation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Device_Testing [label="Device Testing", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Substrate_Prep -> HTL_Deposition; HTL_Deposition -> Annealing1; Annealing1 -> EML_Deposition; EML_Deposition -> Annealing2; Annealing2 -> ETL_Deposition; ETL_Deposition -> Cathode_Deposition; Cathode_Deposition -> Encapsulation; Encapsulation -> Device_Testing; } .dot Figure 3: General experimental workflow for the fabrication of a solution-processed OLED.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement(s)
alt text
alt text
DangerH302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the development of agrochemicals and pharmaceuticals. Its well-defined reactivity allows for the synthesis of a wide array of derivatives with diverse biological and physical properties. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols and visual aids to support ongoing research and development efforts in these fields. Further exploration of the structure-activity relationships of this compound derivatives holds promise for the discovery of novel therapeutic agents and advanced materials.

References

physical and chemical properties of 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloroquinoxaline is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a variety of organic molecules. Its unique structural and electronic properties, conferred by the presence of two chlorine atoms on the quinoxaline scaffold, make it a versatile building block in medicinal chemistry, agrochemical development, and materials science. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its known applications.

Physical and Chemical Properties

This compound is a stable crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₄Cl₂N₂[3]
Molecular Weight 199.04 g/mol [3]
Appearance White to pale yellow or orange-green crystalline solid[3]
Melting Point 153-157 °C[3]
Boiling Point ~278.7 °C (predicted)[3]
Solubility Insoluble in water. Slightly soluble in chloroform and methanol (especially upon heating). Soluble in benzene and toluene.[2][3]
pKa -2.42 ± 0.30 (predicted)[2]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

From 2-Hydroxy-6-chloroquinoxaline

A common and efficient method involves the chlorination of 2-hydroxy-6-chloroquinoxaline.[3]

Experimental Protocol:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add 2-hydroxy-6-chloroquinoxaline.

  • Carefully add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • The reaction mixture is then heated to reflux and maintained at this temperature for a specified period, typically several hours, while stirring.

  • The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice or into cold water.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product is washed thoroughly with water until the filtrate is neutral.

  • The solid is then dried.

  • For further purification, recrystallization from a suitable solvent system, such as ethanol/water, can be performed to yield high-purity this compound.

From p-Chloro-o-nitroaniline and Diketene

An alternative synthesis route starts from p-chloro-o-nitroaniline and diketene, proceeding through a series of reactions.

Experimental Protocol:

  • Condensation: p-Chloro-o-nitroaniline is reacted with diketene to form an acetoacetylated intermediate.

  • Cyclization: The intermediate undergoes cyclization to form a quinoxalinone precursor.

  • Reduction: The nitro group is reduced to an amino group. A common reducing agent for this step is sodium hydrosulfide (NaHS).

  • Acidification: The reaction mixture is acidified.

  • Chlorination: The final step involves chlorination of the quinoxalinone intermediate to yield this compound.

Reactivity and Chemical Properties

The chemical reactivity of this compound is primarily dictated by the two chlorine substituents on the quinoxaline ring. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the chlorine atom at the 2-position, making it more susceptible to nucleophilic substitution compared to the chlorine atom at the 6-position on the benzene ring.[3] This differential reactivity allows for regioselective functionalization of the molecule, which is a key aspect of its utility in organic synthesis.

The quinoxaline core is a stable aromatic system. The dual chlorine substitution enhances its reactivity and facilitates electrophilic aromatic substitution reactions, enabling a wide range of synthetic modifications.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The spectrum would consist of a set of coupled multiplets corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling constants would depend on the solvent used for analysis.

¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct signals for each of the eight carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The carbons attached to the chlorine atoms (C2 and C6) and the carbons adjacent to the nitrogen atoms (C3 and C8a) are expected to have characteristic chemical shifts. The quaternary carbons will typically show weaker signals compared to the protonated carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

  • C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

  • C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring system will be observed in the region of 1600-1450 cm⁻¹.

  • C-Cl stretching: The carbon-chlorine stretching vibrations will give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak intensity. Fragmentation would likely involve the loss of chlorine atoms and/or hydrogen cyanide (HCN) from the pyrazine ring.

Applications

This compound is a valuable intermediate in several fields:

  • Agrochemicals: It is a key precursor in the industrial synthesis of the herbicide quizalofop-ethyl.[4] This herbicide is used to control grass weeds in various broadleaf crops.

  • Pharmaceuticals: The quinoxaline scaffold is a common motif in many biologically active compounds. This compound serves as a starting material for the synthesis of derivatives with potential therapeutic applications, including as kinase inhibitors for cancer therapy.[2]

  • Materials Science: Derivatives of this compound are being investigated for their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.[2][4]

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is an active modulator of specific biological signaling pathways. Its primary role is that of a synthetic intermediate used to build more complex molecules which may possess biological activity. For instance, various derivatives of the quinoxaline core have been investigated as inhibitors of protein kinases, which are key components of cellular signaling cascades. However, the biological activity is a property of the final, more complex molecule, not of the this compound starting material.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

experimental_workflow General Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., 2-Hydroxy-6-chloroquinoxaline) reaction Chemical Reaction (e.g., Chlorination with POCl3) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product Pure this compound drying->final_product nmr NMR Spectroscopy (¹H, ¹³C) ftir FT-IR Spectroscopy ms Mass Spectrometry mp Melting Point Analysis final_product->nmr final_product->ftir final_product->ms final_product->mp

Caption: Synthesis and Characterization Workflow.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] It is also important to avoid inhalation of the dust. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 2,6-Dichloroquinoxaline: Molecular Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloroquinoxaline, a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. This document details its molecular structure, physicochemical properties, spectroscopic data, and established synthetic protocols. Furthermore, it explores the role of the quinoxaline scaffold in the context of drug discovery, with a focus on its application as a building block for kinase inhibitors.

Molecular Structure and Chemical Formula

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₄Cl₂N₂ .[1][2][3] Its structure consists of a quinoxaline core, which is a fused bicyclic system comprising a benzene ring and a pyrazine ring, substituted with two chlorine atoms at the 2 and 6 positions.[2][4]

The presence of the chlorine atoms and the nitrogen-containing heterocyclic ring system imparts unique chemical reactivity to the molecule, making it a versatile precursor in organic synthesis.[4]

Physicochemical and Spectroscopic Data

This compound is typically a white to pale yellow or orange-green crystalline solid at room temperature.[1][5] It is sparingly soluble in water but shows solubility in organic solvents such as benzene, toluene, chloroform, and methanol, particularly upon heating.[1][4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₄Cl₂N₂[1][3][5][6][7]
Molecular Weight 199.04 g/mol [5][7][8]
CAS Number 18671-97-1[2][4][5][7][8]
Melting Point 153-157 °C[4][5][9][10]
Appearance White to orange-green crystalline solid[5]
Solubility Sparingly soluble in water; soluble in benzene, toluene, chloroform, and methanol (with heating)[1][4]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueDataReference(s)
¹³C NMR Spectra available, detailed chemical shifts not provided in sources.[3]
Infrared (IR) Spectra available, detailed peak assignments not provided in sources.[3]
Mass Spectrometry (MS) Not explicitly detailed in search results, but would be expected to show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 2-hydroxy-6-chloroquinoxaline.[4] Another established route is the condensation of a dichlorinated o-phenylenediamine with a diketone.[2] A patented method describes a process starting from 6-chloro-2-hydroxyquinoxaline-N-oxide.[11]

Detailed Protocol for Chlorination of 2-hydroxy-6-chloroquinoxaline:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 2-hydroxy-6-chloroquinoxaline and a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period to ensure complete conversion.

  • Work-up: After cooling, the excess chlorinating agent is carefully removed, often by distillation. The residue is then cautiously quenched with ice-water.

  • Purification: The precipitated solid product is collected by filtration, washed with water until neutral, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Below is a visual representation of a general synthetic workflow.

G cluster_synthesis Synthesis Workflow start Starting Material (e.g., 2-hydroxy-6-chloroquinoxaline) reaction Chlorination (e.g., with POCl₃ or SOCl₃) start->reaction workup Quenching and Precipitation reaction->workup purification Recrystallization workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization

Standard spectroscopic methods are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a deuterated solvent such as CDCl₃. The ¹H NMR spectrum would show signals in the aromatic region, and the ¹³C NMR spectrum would display the expected number of signals for the eight carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum, typically obtained using a KBr pellet, would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the mass-to-charge ratio (m/z) of the molecular ion peak corresponding to 199.04. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

Role in Drug Discovery and Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Quinoxaline derivatives have been extensively investigated for various therapeutic applications, including as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[12][13][14]

A significant area of research focuses on quinoxaline derivatives as kinase inhibitors .[15][16][17] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By acting as ATP-competitive inhibitors, quinoxaline-based compounds can block the activity of specific kinases, thereby interrupting the signaling cascades that promote tumor growth and survival.[15][17]

The diagram below illustrates a simplified, representative signaling pathway that can be targeted by quinoxaline-based kinase inhibitors.

G cluster_pathway Representative Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription Transcription Factors Kinase_Cascade->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Promotes Inhibitor Quinoxaline-based Kinase Inhibitor Inhibitor->Receptor Inhibitor->Kinase_Cascade

References

An In-depth Technical Guide to 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloroquinoxaline, a pivotal heterocyclic compound in modern chemistry. It details its chemical properties, synthesis, reactivity, and significant applications, particularly in the realms of medicinal chemistry and agrochemical development.

Core Chemical and Physical Properties

This compound is a halogenated aromatic organic compound. Its structure consists of a fused benzene and pyrazine ring system, known as a quinoxaline, with chlorine substituents at the 2 and 6 positions.[1] This substitution pattern imparts specific reactivity and makes it a versatile intermediate for further chemical modification.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized below for easy reference.

PropertyValueCitations
IUPAC Name This compound[3]
CAS Number 18671-97-1[3]
Molecular Formula C₈H₄Cl₂N₂[3]
Molecular Weight 199.04 g/mol [2]
Appearance White to light yellow or brown crystalline solid/powder[1][2][4]
Melting Point 153-157 °C[2]
Solubility Insoluble in water; slightly soluble in chloroform and methanol (especially upon heating); soluble in benzene and toluene.[1][2]
pKa (Predicted) -2.42 ± 0.30[1]
Spectroscopic Data

While specific spectral data from experimental readouts are not extensively published in the literature, characterization of this compound and its derivatives is routinely performed using standard spectroscopic methods. Public databases and chemical suppliers confirm that the structure is consistent with ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][4][5]

Synthesis of this compound

The synthesis of this compound is well-established, with several routes available. A common and effective laboratory-scale method involves the chlorination of a hydroxyquinoxaline precursor.

Experimental Protocol: Chlorination of 2-Hydroxy-6-chloroquinoxaline

This protocol is based on a widely used method for converting a hydroxyl group on the quinoxaline ring to a chlorine atom.

Objective: To synthesize this compound from 2-hydroxy-6-chloroquinoxaline.

Materials:

  • 2-hydroxy-6-chloroquinoxaline (45 g)

  • Phosphorus oxychloride (POCl₃) (100 ml)

  • Ethanol

  • Water (ice-cold and for washing)

  • Sulphonation flask

  • Reflux condenser

  • Distillation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers

Procedure:

  • Place 45 g of 2-hydroxy-6-chloroquinoxaline into a sulphonation flask.

  • Add 100 ml of phosphorus oxychloride to the flask.

  • Set up the apparatus for reflux and stir the mixture at reflux temperature for 20 minutes.[6]

  • After the reflux period, reconfigure the apparatus for distillation and carefully distill off the excess phosphorus oxychloride.[6]

  • Allow the residue to cool, then cautiously pour it into 500 ml of ice-water with stirring.

  • Collect the resulting precipitate by filtration.[6]

  • Wash the solid product with water until the filtrate is neutral to pH paper.[6]

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound. The expected melting point is around 152-157 °C.[6]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Key Reactions

The chlorine atoms on the quinoxaline ring are susceptible to nucleophilic aromatic substitution (SₙAr), with the chlorine at the 2-position being particularly reactive. This reactivity allows for the introduction of a wide range of functional groups, making this compound a valuable scaffold in synthetic chemistry.[7]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of substituted quinoxalines.

Experimental Protocol: Synthesis of a 2-Amino-6-chloroquinoxaline Derivative

This protocol provides a general procedure for the reaction of this compound with an amine nucleophile.

Objective: To synthesize a 2-substituted amino-6-chloroquinoxaline derivative via SₙAr.

Materials:

  • This compound (1 equivalent, e.g., 0.125 mol)

  • Amine nucleophile (e.g., 2,3-Dimethylaniline) (1 equivalent, 0.125 mol)

  • N,N-Dimethylformamide (DMF) (25 mL)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction flask with condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

Procedure:

  • In a reaction flask, dissolve this compound (0.125 mol) and the amine (0.125 mol) in 25 mL of DMF at room temperature.[8]

  • Heat the reaction mixture to 100 °C and maintain this temperature for approximately 4.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (e.g., 2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[8]

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as 5% ethyl acetate in n-hexane, to afford the pure 2-amino-6-chloroquinoxaline derivative.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound C Solvent (e.g., DMF) Heat (e.g., 100°C) A->C B Nucleophile (e.g., R-NH2) B->C D 2-Amino-6-chloroquinoxaline Derivative C->D SₙAr Reaction E Byproduct (e.g., HCl) C->E

Caption: Generalized SₙAr reaction scheme.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial building block for a variety of commercially and clinically important molecules.

  • Agrochemicals: It is a key intermediate in the synthesis of the herbicide Quizalofop-Ethyl, which is widely used for controlling grass weeds in broad-leaved crops.[9]

  • Medicinal Chemistry: The quinoxaline scaffold is prevalent in many biologically active compounds. Derivatives have been extensively studied for a range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents.[1][10]

Role as a Kinase Inhibitor Scaffold

In oncology research, quinoxaline derivatives have emerged as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[11] By functionalizing the this compound core, medicinal chemists can design selective ATP-competitive inhibitors that target specific kinases.

Targeted Signaling Pathways: Quinoxaline-based compounds have been developed as dual inhibitors of the PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) signaling pathways.[10][12] This pathway is central to regulating cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[10] Derivatives have also been designed to target other crucial cancer-related kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a key role in angiogenesis.[13]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinoxaline\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"];

// Inhibition Inhibitor -> PI3K [arrowhead=T, color="#EA4335", style=bold, label="Inhibits"]; Inhibitor -> mTOR [arrowhead=T, color="#EA4335", style=bold, label="Inhibits"]; }

Caption: Inhibition of the PI3K/mTOR pathway by quinoxaline derivatives.

Safety and Toxicological Information

While comprehensive toxicological studies on this compound are limited, data from safety sheets indicate it should be handled with care.[1][14][15] It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9][15]

GHS Hazard Information
Hazard CodeDescriptionCitations
H302 Harmful if swallowed[3][15]
H315 Causes skin irritation[3][15]
H318 / H319 Causes serious eye damage / irritation[3][15]
H335 May cause respiratory irritation[3][15]

Precautionary Measures: Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[9][15] Work should be conducted in a well-ventilated area or a fume hood.[1]

This guide provides a foundational understanding of this compound, highlighting its importance as a versatile chemical intermediate. Its continued use in the development of novel pharmaceuticals and agrochemicals underscores its significance in applied chemical research.

References

Solubility Profile of 2,6-Dichloroquinoxaline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloroquinoxaline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts: Solubility of this compound

This compound presents as a white to light yellow crystalline solid.[1] Its solubility is dictated by its molecular structure, which includes a bicyclic aromatic quinoxaline core with two chlorine substituents. This structure results in low polarity, making it generally insoluble in aqueous solutions but soluble in several common organic solvents.

Based on available data, the solubility of this compound can be qualitatively summarized as follows:

SolventQualitative SolubilityReference
BenzeneSoluble[1][2]
TolueneSoluble[1][2]
ChloroformSlightly Soluble[2][3]
MethanolSlightly Soluble (solubility increases with heating)[2][3]
WaterInsoluble[1][2]

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a crystalline solid like this compound in an organic solvent, based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed at the controlled temperature for a set period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

  • Sample Analysis:

    • Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination A Add excess this compound and solvent to vials B Equilibrate in thermostatic shaker (e.g., 24-72h at 25°C) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered sample D->E F Analyze concentration by HPLC/GC E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic and Spectrometric Analysis of 2,6-Dichloroquinoxaline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2,6-dichloroquinoxaline. This document is designed to be a critical resource for the identification, characterization, and quality control of this important synthetic intermediate.

Introduction

This compound is a halogenated heterocyclic compound featuring a quinoxaline core substituted with chlorine atoms at the 2 and 6 positions. This specific substitution pattern makes it a valuable and versatile building block in the synthesis of a wide array of functional molecules. It is a key intermediate in the development of pharmaceuticals, agrochemicals, and materials with tailored electronic properties.[1] A thorough understanding of its spectroscopic and spectrometric characteristics is fundamental for confirming its structure, assessing its purity, and predicting its behavior in subsequent chemical transformations.

Spectroscopic and Spectrometric Data

This section presents the available and predicted spectroscopic and spectrometric data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Assigned ProtonPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constant (J) [Hz]
H-38.65Singlet (s)-
H-88.05Doublet (d)~2.5
H-57.90Doublet (d)~9.0
H-77.70Doublet of doublets (dd)~9.0, ~2.5

Note: These are predicted values based on structure-correlation principles. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR) Data

A ¹³C NMR spectrum for this compound is referenced in the PubChem database, though specific peak assignments are not provided.[2]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Assigned CarbonPredicted Chemical Shift (δ) [ppm]
C-2146.5
C-3145.0
C-8a141.2
C-4a140.8
C-6134.0
C-8132.5
C-5131.0
C-7129.5

Note: These are predicted values. Quaternary carbons (C-2, C-4a, C-6, C-8a) are typically observed with lower intensity in proton-decoupled ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. PubChem indicates the availability of an FTIR spectrum for this compound.[2]

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3000MediumAromatic C-H Stretch
1600 - 1550Medium - StrongC=N Stretch (Quinoxaline Ring)
1500 - 1400Medium - StrongC=C Stretch (Aromatic Ring)
~1150StrongC-Cl Stretch
900 - 650StrongAromatic C-H Out-of-Plane Bend
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The monoisotopic mass of this compound is 197.9751535 Da.[2]

Table 4: Mass Spectrometry Data for this compound

m/zProposed Fragment IonNotes
198[C₈H₄Cl₂N₂]⁺•Molecular ion (M⁺•) with a characteristic isotopic pattern for two chlorine atoms.
200[C₈H₄³⁵Cl³⁷ClN₂]⁺•M+2 peak, approximately 65% the intensity of the M⁺• peak.
202[C₈H₄³⁷Cl₂N₂]⁺•M+4 peak, approximately 10% the intensity of the M⁺• peak.
163[C₈H₄ClN₂]⁺Loss of a chlorine radical from the molecular ion.
127[C₇H₄N]⁺Loss of HCl and HCN from the [M-Cl]⁺ fragment.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic and spectrometric data for a solid compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The NMR experiments are typically performed on a 400 MHz or higher field spectrometer. The instrument is tuned and matched for the specific probe and solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A larger number of scans are required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is heated to induce vaporization.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the characterization process for this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Analysis & Verification Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spec. Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Purity_Assessment Purity Assessment Data_Processing->Purity_Assessment

Caption: Workflow for the characterization of this compound.

References

The Reactivity of Chlorine Atoms on the Quinoxaline Ring: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 31, 2025

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The functionalization of the quinoxaline ring is paramount for modulating the pharmacological profile of these molecules. Chloroquinoxalines, in particular, serve as versatile synthetic intermediates, with the chlorine atoms acting as reactive handles for the introduction of diverse substituents.[3][4]

This technical guide provides an in-depth analysis of the reactivity of chlorine atoms on the quinoxaline ring. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key reactions, quantitative data on reaction conditions and yields, detailed experimental protocols, and visual diagrams of reaction pathways. The guide focuses on the two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

General Reactivity of the Quinoxaline Ring

The quinoxaline ring system is an electron-deficient heterocycle due to the presence of the two nitrogen atoms in the pyrazine ring. This electron deficiency activates the ring towards nucleophilic attack, particularly at the C2 and C3 positions.[5] Chlorine atoms attached to these positions are highly susceptible to displacement via nucleophilic aromatic substitution. The reactivity of chlorine atoms on the benzene portion of the quinoxaline ring (positions 5, 6, 7, and 8) is considerably lower for SNAr reactions but these positions are amenable to functionalization through palladium-catalyzed cross-coupling reactions.[6]

Caption: Relative reactivity of different positions on the quinoxaline ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of chloroquinoxaline chemistry, particularly for 2- and 3-chloro derivatives. This reaction typically proceeds without the need for a metal catalyst, making it an attractive method for industrial-scale synthesis.[3][4] The reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion.

The presence of two chlorine atoms at the C2 and C3 positions, as in 2,3-dichloroquinoxaline (DCQX), makes this substrate a highly versatile building block for creating a wide array of derivatives through the formation of new carbon-heteroatom bonds (C-O, C-N, and C-S).[4]

Regioselectivity in Di- and Polychloroquinoxalines

In di- and polychlorinated quinoxalines, the regioselectivity of the substitution is a critical consideration. For 2,3-dichloroquinoxaline, the first substitution can often be controlled to selectively yield the monosubstituted product. The introduction of the first nucleophile deactivates the ring towards further substitution, meaning that the second substitution typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation.[3] This differential reactivity allows for the synthesis of unsymmetrically substituted quinoxalines.

Quantitative Data for SNAr Reactions

The following table summarizes representative quantitative data for the SNAr of chloroquinoxalines with various nucleophiles.

SubstrateNucleophileConditionsProductYield (%)Reference
2,3-DichloroquinoxalineAmmonia (ethanolic solution)Microwave2-Amino-3-chloroquinoxaline-[3]
2,3-Dichloroquinoxaline4-AminophenolHigh temperature, microwave2-(4-Hydroxyanilino)-3-chloroquinoxaline-[3]
2,3-DichloroquinoxalineHydrazineControlled conditions2-Hydrazino-3-chloroquinoxaline-[3]
2-Chloro-3-methylquinoxalineAromatic aminesK₂CO₃, KI2-Arylamino-3-methylquinoxalines-[7]
2-ChloroquinoxalineN-methylpiperazineTHF, Et₃N, 80 °C, 96h2-(4-Methylpiperazin-1-yl)quinoxaline-[8]
Experimental Protocol: Synthesis of 2-Amino-3-chloroquinoxaline

This protocol is a representative example of a nucleophilic aromatic substitution reaction on 2,3-dichloroquinoxaline.

Materials:

  • 2,3-Dichloroquinoxaline (1.0 g, 5.0 mmol)

  • Ammonia in ethanol (7 N solution, 10 mL)

  • Microwave reactor vial (10-20 mL)

  • Stir bar

Procedure:

  • To a 10-20 mL microwave reactor vial equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol).

  • Add the ethanolic ammonia solution (10 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-chloroquinoxaline.

Note: Reaction conditions should be optimized for specific substrates and desired outcomes. Safety precautions for microwave reactors must be strictly followed.

Palladium-Catalyzed Cross-Coupling Reactions

For the functionalization of less reactive chlorine atoms, particularly those on the benzene ring of the quinoxaline core, palladium-catalyzed cross-coupling reactions are indispensable tools.[9] These reactions allow for the formation of C-C, C-N, and C-O bonds with a high degree of control and functional group tolerance.

G General Workflow for Pd-Catalyzed Cross-Coupling cluster_0 Reactants cluster_1 Reaction Conditions Chloroquinoxaline Chloroquinoxaline Reaction Mixture Reaction Mixture Chloroquinoxaline->Reaction Mixture Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating/Stirring Heating/Stirring Reaction Mixture->Heating/Stirring Workup & Purification Workup & Purification Heating/Stirring->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a chloroquinoxaline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[10] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.

Quantitative Data for Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloroquinoxalineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄THF908up to 95[10]
This compoundArylboronic acidsPd(PPh₃)₄ (5)2M K₂CO₃1,4-Dioxane12012good[10]

Experimental Protocol: Synthesis of 2-Aryl-6-chloroquinoxalines

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.[10]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.3 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Schlenk flask and nitrogen or argon atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous THF (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-chloroquinoxaline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling chloroquinoxalines with primary or secondary amines.[9] This reaction is crucial for synthesizing amino-substituted quinoxalines, which are common in pharmacologically active compounds.

Quantitative Data for Buchwald-Hartwig Amination

SubstrateAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
6-Bromo-2-chloroquinolineCyclic aminesPd₂(dba)₃ / BINAPNaOtBuToluene--[6]
Aryl chloridePrimary amineBrettPhos Pd G4 (5) / BrettPhos (5)K₃PO₄t-BuOH100-[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized example based on literature procedures.[6][11]

Materials:

  • Chloroquinoxaline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G4 precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, BrettPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, t-BuOH)

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • Inside a nitrogen-filled glovebox, charge a vial with the chloroquinoxaline (1.0 equiv), amine (1.2 equiv), palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous solvent.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C) for the required time (typically 16-72 hours).

  • After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a chloroquinoxaline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[12] This reaction is highly valuable for the synthesis of alkynyl-substituted quinoxalines.

Quantitative Data for Sonogashira Coupling

Regioselectivity can be a key factor in the Sonogashira coupling of di- or polyhalogenated quinoxalines, and can be influenced by the choice of catalyst and ligands.[13][14]

SubstrateAlkyneCatalystCo-catalystBaseSolventYield (%)Reference
Aryl/Vinyl HalideTerminal AlkynePd(0) complexCu(I) saltAmineVarious-[12]

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a generalized protocol for a Sonogashira reaction.

Materials:

  • Chloroquinoxaline (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere setup

Procedure:

  • In a flask under an inert atmosphere, dissolve the chloroquinoxaline in the anhydrous solvent.

  • Add the terminal alkyne, the palladium catalyst, copper(I) iodide, and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the alkynyl-substituted quinoxaline.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of a chloroquinoxaline with an alkene to form a substituted alkene.[15][16] This reaction is a powerful tool for the vinylation of the quinoxaline scaffold.

Quantitative Data for Heck Reaction

SubstrateAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Aryl IodideAlkenePd(dba)₂ / TrifurylphosphineLi₂CO₃DMF-high[17]
Aryl HalideOlefinSPO-ligated Pd complex (2)K₂CO₃DMF80-100up to 92[18]

Conclusion

The chlorine atoms on the quinoxaline ring are highly valuable reactive sites for the synthesis of a diverse range of derivatives with significant potential in drug discovery and development. The reactivity of these chlorine atoms is highly dependent on their position on the quinoxaline core. The electron-deficient C2 and C3 positions are readily functionalized through nucleophilic aromatic substitution, often with controllable regioselectivity. For the less reactive positions on the benzene ring, a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provide efficient and versatile methods for C-C and C-heteroatom bond formation. A thorough understanding of these reactions, their conditions, and their scope is essential for medicinal chemists aiming to leverage the full potential of the quinoxaline scaffold in the design of novel therapeutics.

References

The Core Electronic Properties of Dichloro-Substituted Quinoxalines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of dichloro-substituted quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic placement of chlorine atoms on the quinoxaline scaffold profoundly influences the molecule's electron distribution, thereby tuning its photophysical and electrochemical characteristics. These properties are pivotal in the rational design of novel therapeutic agents, particularly in oncology, as well as for the development of advanced organic electronic materials. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways and experimental workflows.

Electronic Properties of Dichloro-Substituted Quinoxalines

The electronic behavior of dichloro-substituted quinoxalines is primarily dictated by the positions of the chlorine atoms, which act as electron-withdrawing groups, and the nature of other substituents on the quinoxaline core. These modifications influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission of light, as well as the ease of oxidation and reduction.

Photophysical Properties

The introduction of chlorine atoms and other functional groups onto the quinoxaline ring system allows for the fine-tuning of its absorption and fluorescence properties. While comprehensive photophysical data for a wide range of dichloro-substituted quinoxalines is an ongoing area of research, the available data indicates that these compounds typically absorb in the UV-Vis region and can exhibit fluorescence, the characteristics of which are highly dependent on their substitution pattern and solvent environment.

Table 1: Photophysical Data of Selected Quinoxaline Derivatives

Compound/Derivative ClassAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Solvent
Quinoxaline-based polymers (PBCl-MTQF)486638Not ReportedNot ReportedThin Film
Quinoxaline-based polymers (PBCl-MTQCN)506655Not ReportedNot ReportedThin Film
Generic Quinoxaline Dyes350-460404-563-0.2 - 2.2Various

Note: Data for specific dichloro-substituted quinoxalines is limited in publicly available literature. The data presented for polymers provides insight into the electronic tuning of the quinoxaline core. The generic quinoxaline dye data illustrates a typical range for this class of compounds.

Electrochemical Properties

Cyclic voltammetry (CV) is a key technique used to probe the electrochemical behavior of dichloro-substituted quinoxalines. The reduction and oxidation potentials provide valuable information about the HOMO and LUMO energy levels, which are crucial for understanding their reactivity and suitability for various applications, including as electron-accepting units in organic electronics and their potential role in biological redox processes. The electron-withdrawing nature of the chlorine atoms generally makes the quinoxaline core easier to reduce.

Table 2: Electrochemical Data and Frontier Molecular Orbital Energies of Quinoxaline Derivatives

Compound/Derivative ClassOxidation Potential (E_ox, V)Reduction Potential (E_red, V)HOMO (eV)LUMO (eV)Method
PBCl-MTQF---5.06-3.27CV
PBCl-MTQCN---5.14-3.38CV
Quinoxaline-1,4-dioxide derivatives-Varies with substituentCalculatedCalculatedDFT (B3LYP/6-311++G(d,p))

Note: The data for the quinoxaline-based polymers (PBCl-MTQF and PBCl-MTQCN) illustrates the impact of electron-withdrawing substituents on the frontier orbital energies.[1] Computational studies, such as Density Functional Theory (DFT), are frequently employed to predict the electronic properties of quinoxaline derivatives.[2]

Experimental Protocols

The synthesis of dichloro-substituted quinoxalines is a critical step in exploring their properties and applications. The following are detailed methodologies for the preparation of key dichloroquinoxaline isomers.

Synthesis of 2,3-Dichloroquinoxaline

The synthesis of 2,3-dichloroquinoxaline is a well-established procedure that typically involves the chlorination of quinoxaline-2,3(1H,4H)-dione.

Protocol 1: Chlorination using Phosphorus Oxychloride [3]

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.), add phosphorus oxychloride (POCl₃, 20 mL).

  • Reflux the mixture at 100 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, distill the reaction mixture under vacuum to remove excess POCl₃.

  • Quench the residue with ice-cold water.

  • Filter the resulting off-white semi-solid through a Buchner funnel under vacuum to yield 2,3-dichloroquinoxaline.

Protocol 2: Chlorination using Thionyl Chloride [3]

  • Prepare a slurry of 2,3-dihydroxyquinoxaline (2.0 g, 12.3 mmol) and thionyl chloride (2.92 g, 24.6 mmol) in 1-chlorobutane (20 mL).

  • Add N,N-Dimethylformamide (0.5 mg, 0.0673 mmol) dropwise to the slurry.

  • Reflux the mixture for 1 hour.

  • Cool the reaction to ambient temperature.

  • Filter the obtained needles, wash with diethyl ether, and dry to yield 2,3-dichloroquinoxaline.

Synthesis of 2,6-Dichloroquinoxaline

The synthesis of this compound often starts from 2-hydroxy-6-chloroquinoxaline.

Protocol: Chlorination of 2-hydroxy-6-chloroquinoxaline [4]

  • In a sulphonation flask, treat 45 g of 2-hydroxy-6-chloroquinoxaline with 100 mL of phosphorus oxychloride.

  • Stir the mixture at reflux temperature for 20 minutes.

  • Distill off the excess phosphorus oxychloride.

  • Treat the residue with 500 mL of ice-water.

  • Filter the product and wash with water until neutral.

  • Crystallize the product from an ethanol/water mixture to obtain this compound.

Synthesis of 2,7-Dichloroquinoxaline

The synthesis of 2,7-dichloroquinoxaline can be achieved through a multi-step process starting from 4-chloro-2-nitroaniline.

Protocol: Multi-step Synthesis [5]

  • Start with 4-chloro-2-nitroaniline.

  • Perform a substitution reaction, followed by reductive cyclization, oxidation, and finally chlorination to obtain the key intermediate, 2,7-dichloroquinoxaline.

  • This intermediate can then be reacted with various phenolic compounds to afford a range of quinoxaline derivatives.

Visualizing Workflows and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the synthesis and characterization of dichloro-substituted quinoxalines and a conceptual signaling pathway relevant to their application as anticancer agents.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Property Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Catalyst Workup & Purification Workup & Purification Reaction->Workup & Purification Quenching, Extraction, Chromatography Spectroscopy NMR, IR, UV-Vis Workup & Purification->Spectroscopy Yield, Purity Biological Anticancer, Antimicrobial Activity Workup & Purification->Biological Spectrometry Mass Spectrometry Spectroscopy->Spectrometry Photophysical Absorption, Emission, Quantum Yield, Lifetime Spectroscopy->Photophysical Electrochemistry Cyclic Voltammetry Spectrometry->Electrochemistry Electrochemical Redox Potentials, HOMO/LUMO Electrochemistry->Electrochemical

Caption: Experimental workflow for dichloro-substituted quinoxalines.

Conceptual Anticancer Signaling Pathway

Quinoxaline derivatives have been investigated as inhibitors of various kinases involved in cancer progression. One key target is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis. The following diagram illustrates a simplified, conceptual pathway.

signaling_pathway Dichloroquinoxaline Derivative Dichloroquinoxaline Derivative VEGFR-2 VEGFR-2 Dichloroquinoxaline Derivative->VEGFR-2 Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway VEGFR-2->PI3K/Akt/mTOR Pathway Activation Angiogenesis Angiogenesis PI3K/Akt/mTOR Pathway->Angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis

Caption: Inhibition of VEGFR-2 signaling by dichloroquinoxalines.

Conclusion

Dichloro-substituted quinoxalines represent a versatile class of compounds with tunable electronic properties that are highly relevant for applications in drug discovery and materials science. The synthetic accessibility of these compounds, coupled with the profound influence of chloro-substitution on their photophysical and electrochemical behavior, provides a robust platform for the development of novel functional molecules. Further research focused on systematically correlating the substitution patterns with quantitative electronic property data will be instrumental in unlocking the full potential of this important heterocyclic scaffold.

References

The Multifaceted Therapeutic Potential of Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Quinoxaline derivatives have shown potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various quinoxaline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected quinoxaline derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
VIIIc HCT116 (Colon)2.5[1]
MCF-7 (Breast)9[1]
XVa HCT116 (Colon)4.4[1]
MCF-7 (Breast)5.3[1]
Compound 14 MCF-7 (Breast)2.61
Compound 1 A549 (Lung)0.0027[2]
Compound 3 MCF-7 (Breast)0.0022[2]
Compound 1 HepG2 (Liver)0.00598[2]
Compound 4m A549 (Lung)9.32
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Quinoxaline derivative stock solution (in DMSO)

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the quinoxaline derivative. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity

Quinoxaline derivatives exhibit significant activity against a spectrum of pathogenic microorganisms, including bacteria and fungi. Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
2d Escherichia coli8
3c Escherichia coli8
2d Bacillus subtilis16
3c Bacillus subtilis16
10 Candida albicans16
10 Aspergillus flavus16
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of a compound against a specific bacterium.

Materials:

  • Quinoxaline derivative stock solution

  • Bacterial strain (e.g., E. coli, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the quinoxaline derivative in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

Several quinoxaline derivatives have demonstrated potent anti-inflammatory properties in various in vivo models. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and enzymes.

In Vivo Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rats is a standard method to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a key parameter.

CompoundDose (mg/kg)Edema Inhibition (%)Reference
DEQX 0.5, 1, 5Significant reduction in leukocyte migration
OAQX 0.5, 1, 5Significant reduction in leukocyte migration
Compound 7b Not specified41
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (150-200 g)

  • Quinoxaline derivative

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard (Indomethacin), and test groups (different doses of the quinoxaline derivative).

  • Compound Administration: Administer the quinoxaline derivative or the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents against a variety of DNA and RNA viruses. Their mechanisms often involve the inhibition of viral replication enzymes or interference with viral entry into host cells.[3]

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound IDVirusCell LineEC50 (µM)Reference
S-2720 HIV-1 Reverse Transcriptase-Potent Inhibition[3]
Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Quinoxaline derivative

  • Virus stock of known titer

  • Host cell line susceptible to the virus

  • 6-well plates

  • Minimum Essential Medium (MEM)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of the quinoxaline derivative. Incubate for 1-2 hours to allow virus adsorption.

  • Overlay: Remove the virus inoculum and add a semi-solid overlay medium (containing agarose or methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Kinase Inhibitory Activity

A significant number of quinoxaline derivatives exert their anticancer effects through the inhibition of various protein kinases, which are key regulators of cellular signaling pathways.

Quantitative Kinase Inhibitory Activity Data

The inhibitory activity against specific kinases is determined by IC50 values.

Compound IDKinase TargetIC50 (nM)Reference
Compound 26e ASK130.17[4]
Compound 1 JAK25.98 (HepG2)[2]
Compound 1 VEGFR-23.08 (HepG2)[2]
Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Quinoxaline derivative

  • Kinase of interest

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in the wells of a 384-well plate containing the kinase, substrate, ATP, and different concentrations of the quinoxaline derivative. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and then measure the newly synthesized ATP through a luciferase reaction. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of kinase inhibition and determine the IC50 value.

Signaling Pathways Modulated by Quinoxaline Derivatives

Quinoxaline derivatives often exert their biological effects by modulating critical intracellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several quinoxaline derivatives have been identified as potent inhibitors of this pathway.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: Quinoxaline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Quinoxaline derivatives have been shown to inhibit key components of this pathway, such as ASK1 and p38α MAPK.[4][6]

MAPK_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm Stress Oxidative Stress, Cytokines ASK1 ASK1 Stress->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Inflammation_Apoptosis Inflammation & Apoptosis p38_MAPK->Inflammation_Apoptosis Leads to Quinoxaline Quinoxaline Derivatives Quinoxaline->ASK1 Inhibits Quinoxaline->p38_MAPK Inhibits

Caption: Inhibition of the MAPK signaling pathway by quinoxaline derivatives.

Apoptosis Signaling Pathway

Induction of apoptosis (programmed cell death) is a key mechanism by which many anticancer agents eliminate tumor cells. Quinoxaline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_cytoplasm Cytoplasm Quinoxaline Quinoxaline Derivatives Bax Bax Quinoxaline->Bax Upregulates Bcl2 Bcl-2 Quinoxaline->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis by quinoxaline derivatives.

Experimental Protocol: Western Blot for Apoptosis Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Materials:

  • Cancer cells treated with a quinoxaline derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

Quinoxaline derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents is well-documented and supported by a growing body of scientific evidence. The ability of these compounds to modulate key signaling pathways provides a strong rationale for their continued investigation and development as novel therapeutics. This technical guide serves as a foundational resource for researchers and drug development professionals, offering a glimpse into the vast potential of the quinoxaline scaffold in addressing significant unmet medical needs. Further research focusing on structure-activity relationships, mechanism of action studies, and preclinical and clinical evaluations will be crucial in translating the therapeutic promise of quinoxaline derivatives into tangible clinical benefits.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and current synthetic methodologies for producing 2,6-dichloroquinoxaline, a key intermediate in the pharmaceutical and agrochemical industries. This document details various synthetic routes, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a halogenated heterocyclic compound first reported in the mid-20th century.[1] Its structure, featuring a quinoxaline core with chlorine atoms at the 2 and 6 positions, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules.[1][2] Notably, it is a crucial intermediate in the production of the herbicide Quizalofop-Ethyl.[3] The reactivity of the chlorine atoms, particularly the one at the 2-position, allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups.[4]

This guide explores the evolution of this compound synthesis, from early methods to more refined industrial processes, providing detailed experimental procedures and comparative data to aid in the selection and optimization of synthetic strategies.

Key Synthetic Routes

Several key strategies have been developed for the synthesis of this compound. These can be broadly categorized and are detailed below.

Chlorination of 6-Chloro-1H-quinoxalin-2-one (2-Hydroxy-6-chloroquinoxaline)

A prevalent and well-documented method for the synthesis of this compound involves the chlorination of 6-chloro-1H-quinoxalin-2-one. This precursor is also known by its tautomeric name, 2-hydroxy-6-chloroquinoxaline. The reaction typically employs strong chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]

Reaction Pathway:

A 6-Chloro-1H-quinoxalin-2-one B This compound A->B Chlorination R POCl₃ or SOCl₂

Caption: Chlorination of 6-chloro-1H-quinoxalin-2-one.

Experimental Protocol:

A mixture of 45 g of 2-hydroxy-6-chloroquinoxaline and 100 ml of phosphorus oxychloride is prepared in a sulphonation flask.[1] The mixture is stirred and heated to reflux temperature for 20 minutes. Following the reaction, the excess phosphorus oxychloride is removed by distillation. The resulting residue is then carefully treated with 500 ml of ice-water. The precipitated product is collected by filtration and washed with water until neutral. Recrystallization from an ethanol/water mixture yields this compound with a melting point of 152°C.[1]

Quantitative Data Summary:

ReactantMolar Mass ( g/mol )AmountReagentConditionsProductMelting Point (°C)
2-Hydroxy-6-chloroquinoxaline180.5845 g100 ml POCl₃Reflux, 20 minThis compound152
Multi-step Synthesis from p-Chloro-o-nitroaniline and Diketene

An alternative industrial route involves a multi-step synthesis starting from p-chloro-o-nitroaniline and diketene.[5] This pathway includes condensation, cyclization, reduction, acidification, and a final chlorination step to yield the target molecule.[5]

Reaction Pathway:

A p-Chloro-o-nitroaniline + Diketene B Intermediate A->B Condensation & Cyclization C 6-Chloro-2-hydroxyquinoxaline B->C Reduction (NaHS) & Acidification D This compound C->D Chlorination

Caption: Synthesis from p-chloro-o-nitroaniline and diketene.

Experimental Protocol:

The synthesis begins with the condensation of p-chloro-o-nitroaniline and diketene, followed by cyclization to form an intermediate.[5] This intermediate is then subjected to reduction using sodium hydrosulfide (NaHS) as the reducing agent.[5] An improved process described in a patent includes the addition of activated carbon during the reduction step, followed by heating the reaction mixture to 323-372 K and bubbling air through it for at least 0.1 hours before acidification.[5] This additional step is designed to oxidize any polysulfide byproducts and prevent the formation of elemental sulfur impurities in the subsequent acidification step.[5] The resulting 6-chloro-2-hydroxyquinoxaline is then chlorinated in a final step to produce this compound.[5]

Quantitative Data Summary:

While a complete, unified set of quantitative data for each step is not available in a single source, a patent describes the processing of 100g of the intermediate 6-chloro-2-quinoxaline sodium alkoxide, which is dissolved in 200ml of water with 0.7g of powdered activated carbon. The mixture is heated to 323K, and air is passed through at 20ml/min for 0.1 hours before proceeding to acidification and chlorination.[5] This treatment was shown to significantly reduce the sulfur content in the final product.[5]

Hydrogenation of 6-Chloro-2-hydroxyquinoxaline-N-oxide

An industrial process for the preparation of this compound involves the hydrogenation of 6-chloro-2-hydroxyquinoxaline-N-oxide.[6][7] This method is notable for its use of a platinum shell catalyst and proceeds through the formation of 6-chloro-2-hydroxyquinoxaline, which is then chlorinated.

Reaction Pathway:

A 6-Chloro-2-hydroxyquinoxaline-N-oxide B 6-Chloro-2-hydroxyquinoxaline A->B Hydrogenation (Pt catalyst, H₂) C This compound B->C Chlorination

Caption: Synthesis via hydrogenation of the N-oxide.

Experimental Protocol:

The process involves hydrogenating 6-chloro-2-hydroxyquinoxaline-N-oxide in an aqueous sodium hydroxide solution.[6] This is carried out in the presence of approximately 0.001 to 0.5 mol percent of a platinum shell catalyst, relative to the starting N-oxide.[6] The reaction is conducted at temperatures ranging from 20 to 120°C under a hydrogen pressure of 1 to 100 bar.[6] After the hydrogenation is complete, the catalyst is separated from the hot solution. Upon cooling the reaction solution to a temperature of about 0 to 20°C, the sodium salt of 6-chloro-2-hydroxyquinoxaline crystallizes.[6] This salt is then dried azeotropically with an inert solvent and subsequently chlorinated using a suitable chlorinating agent to yield this compound.[6]

Quantitative Data Summary:

ReactantCatalystTemperature (°C)H₂ Pressure (bar)Intermediate
6-Chloro-2-hydroxyquinoxaline-N-oxide0.001-0.5 mol% Pt shell catalyst20-1201-1006-Chloro-2-hydroxyquinoxaline sodium salt
Synthesis from 4-Chloro-1,2-phenylenediamine

A classical and fundamental approach to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of the 6-chloroquinoxaline scaffold, 4-chloro-1,2-phenylenediamine is the key precursor.

Reaction Pathway:

cluster_0 Precursor Synthesis cluster_1 Quinoxaline Formation and Chlorination A 4-Chloro-2-nitroaniline B 4-Chloro-1,2-phenylenediamine A->B Reduction D 6-Chloroquinoxaline B->D C Glyoxal C->D E This compound D->E Oxidative Chlorination

Caption: Synthesis from 4-chloro-1,2-phenylenediamine.

Experimental Protocol:

  • Step 1: Reduction of 4-Chloro-2-nitroaniline: The precursor, 4-chloro-1,2-phenylenediamine, is typically synthesized by the reduction of 4-chloro-2-nitroaniline. Various reducing agents can be employed for this transformation, such as sodium borohydride in the presence of a catalyst. A general procedure involves stirring the nitroarene with a reducing agent like NaBH₄ in a suitable solvent system such as a mixture of water and ethanol at room temperature.[8]

  • Step 2: Condensation with Glyoxal: The resulting 4-chloro-1,2-phenylenediamine can then be condensed with a 1,2-dicarbonyl compound like glyoxal to form the quinoxaline ring. The reaction to form the parent quinoxaline involves reacting o-phenylenediamine with glyoxal in a solvent like acetonitrile.[9] This general principle is applicable to substituted phenylenediamines.

  • Step 3: Chlorination: The resulting 6-chloroquinoxaline would then need to be chlorinated at the 2-position to yield this compound. This step is conceptually similar to the chlorination of 2-hydroxy-6-chloroquinoxaline, but starts from the fully aromatic 6-chloroquinoxaline.

The Role of the Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts, using copper salts as catalysts.[3] While there isn't a direct "Sandmeyer synthesis" of this compound itself, this reaction is highly relevant to the synthesis of the chlorinated aromatic precursors. For example, the synthesis of p-chloroaniline, a common starting material for some of the routes discussed, can be achieved from aniline via a Sandmeyer reaction.[10]

Illustrative Sandmeyer Reaction:

A Aromatic Amine (Ar-NH₂) B Aryl Diazonium Salt (Ar-N₂⁺) A->B NaNO₂, HCl C Aryl Halide (Ar-Cl) B->C CuCl

Caption: General scheme of the Sandmeyer reaction.

Understanding the principles of the Sandmeyer reaction is crucial for any chemist working on the synthesis of halogenated aromatic compounds, as it provides a powerful tool for introducing chloro-substituents onto the aromatic rings of the precursors for this compound synthesis.

Conclusion

The synthesis of this compound has evolved to include several reliable and scalable methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and considerations for process safety and environmental impact. The chlorination of 2-hydroxy-6-chloroquinoxaline remains a straightforward and widely cited laboratory method. For industrial-scale production, multi-step syntheses from readily available precursors like p-chloro-o-nitroaniline or the hydrogenation of the corresponding N-oxide offer viable and optimized pathways. This guide provides a solid foundation for understanding and implementing the synthesis of this important chemical intermediate.

References

commercial suppliers of high-purity 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to High-Purity 2,6-Dichloroquinoxaline for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 18671-97-1) is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemical development, and materials science.[1][2] Its quinoxaline core, substituted with chlorine atoms at the 2 and 6 positions, makes it a versatile intermediate for synthesizing a wide range of bioactive molecules.[2] The compound's stability and reactivity are key to its utility as a building block in the development of novel therapeutic agents, particularly for anti-cancer, anti-inflammatory, and antimicrobial applications.[1][3] Furthermore, it serves as a critical precursor in the manufacturing of herbicides, such as quizalofop-ethyl.[3][4]

Given its role in producing materials for human health and agriculture, the purity of this compound is a critical parameter. Impurities can lead to unintended side reactions, reduced yields of the final product, and the introduction of potentially toxic byproducts, which can complicate pharmacological activity and regulatory approval processes.[3] This guide provides an overview of commercial suppliers offering high-purity this compound, details common synthesis and purification protocols, and outlines the importance of stringent quality control for its applications.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, often with specified purity levels suitable for research and development. The data below has been compiled from several commercial sources to provide a comparative overview.

Supplier Purity Specification Analytical Method Appearance Melting Point (°C) CAS Number Molecular Formula Molecular Weight ( g/mol )
Chem-Impex [1]≥ 98%GCWhite to orange to green powder to crystal157 - 16118671-97-1C₈H₄Cl₂N₂199.03
SRIRAMCHEM [2]≥ 97% (Typical)Not SpecifiedWhite to orange-green crystalline solid153 - 15718671-97-1C₈H₄Cl₂N₂199.04
Ruifu Chemical [5]> 98.0%HPLCLight Yellow to Brown Powder153.0 - 157.018671-97-1C₈H₄Cl₂N₂199.03
TCI Chemicals [6]> 98.0%GCNot SpecifiedNot Specified18671-97-1C₈H₄Cl₂N₂Not Specified
ChemScene [7]99.55%Not SpecifiedCrystalline powder153 - 15718671-97-1C₈H₄Cl₂N₂199.04
NINGBO INNO PHARMCHEM [3]High PurityNot SpecifiedNot SpecifiedNot Specified18671-97-1Not SpecifiedNot Specified

Experimental Protocols: Synthesis and Purification

The synthesis of high-purity this compound is typically achieved through multi-step chemical reactions followed by rigorous purification. The most common synthetic routes start from precursors like 2-hydroxy-6-chloroquinoxaline or a dichlorinated o-phenylenediamine.[8][9]

Synthesis Method 1: Chlorination of 2-Hydroxy-6-chloroquinoxaline

This is a widely cited method for producing this compound.[9] It involves the conversion of a hydroxyl group to a chloro group using a strong chlorinating agent.

G A 2-Hydroxy-6-chloroquinoxaline C Heat (Reflux) A->C B Phosphorus Oxychloride (POCl₃) B->C D Crude this compound C->D Chlorination E Purification (Recrystallization) D->E F High-Purity this compound E->F

Caption: Synthesis via chlorination of 2-hydroxy-6-chloroquinoxaline.

Detailed Protocol:

  • In a sulfonation flask, treat 45 g of 2-hydroxy-6-chloroquinoxaline with 100 ml of phosphorus oxychloride.[9]

  • Stir the mixture at reflux temperature for approximately 20 minutes.[9]

  • After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.[9]

  • Treat the residue with 500 ml of ice water to precipitate the crude product.[9]

  • Filter the solid product and wash with water until the filtrate is neutral.[9]

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield high-purity this compound.[9]

Synthesis Method 2: From 6-Chloro-2-hydroxy-quinoxaline-N-oxide

A patented industrial process utilizes a hydrogenation step to form an intermediate, which is then chlorinated.[10][11] This method is designed to produce a high-purity final product, minimizing the need for extensive purification operations.[10]

Detailed Protocol:

  • Hydrogenation: 6-chloro-2-hydroxy-quinoxaline-N-oxide is hydrogenated in an aqueous sodium hydroxide solution. This reaction is conducted in the presence of a platinum-coated catalyst (approx. 0.001 to 0.5 mol percent) at temperatures between 20°C and 120°C and a hydrogen pressure of 1 to 100 bar.[10][11]

  • Isolation of Intermediate: After hydrogenation, the catalyst is separated from the hot solution. The solution is then cooled to between 0°C and 20°C, causing the sodium salt of 6-chloro-2-hydroxyquinoxaline to crystallize.[10][11]

  • Drying: The crystalline intermediate is dried azeotropically with an inert solvent.[10][11]

  • Chlorination: The dried intermediate is then treated with a chlorinating agent in a conventional manner to yield this compound.[10][11] One example achieved a purity of 97.2% as measured by HPLC.[10]

Purification Workflow

Achieving high purity is essential for the subsequent applications of this compound. Recrystallization and column chromatography are standard laboratory techniques for purification.[8][9]

G cluster_0 Purification Process A Crude Product (Post-Synthesis) B Dissolve in Minimal Hot Solvent A->B C Cool Slowly to Induce Crystallization B->C D Filter Crystals C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G High-Purity Product F->G

Caption: General workflow for purification by recrystallization.

Applications and the Critical Role of Purity

The utility of this compound is directly linked to its purity. As a foundational building block, its chemical integrity dictates the success of complex multi-step syntheses in both pharmaceutical and agrochemical industries.

  • Pharmaceutical Development: This compound is a key intermediate in synthesizing drugs for anti-cancer, anti-inflammatory, and anti-infectious disease research.[1] The absence of impurities is crucial to prevent the formation of toxic or inactive analogues in the final active pharmaceutical ingredient (API).[3]

  • Agrochemical Industry: It is a precursor for herbicides, where the effectiveness and selectivity of the final product depend on the precise chemical structure of its intermediates.[3] Impurities can result in byproducts that may reduce efficacy or pose environmental risks.[3]

  • Materials Science: The compound is also explored for creating advanced materials like polymers and coatings due to its unique chemical properties.[1]

G cluster_0 Key Applications cluster_1 Desired Outcomes cluster_2 Risks of Impurities A High-Purity (≥98%) This compound B Pharmaceutical Synthesis A->B Enables C Agrochemical Manufacturing A->C Enables F - Reduced Yield - Toxic Byproducts - Poor Efficacy D Safe & Effective API (e.g., Anti-Cancer Agents) B->D E Reliable & Selective Herbicide (e.g., Quizalofop-ethyl) C->E

Caption: The relationship between purity and successful application outcomes.

References

Methodological & Application

Application Note: Synthesis of 2,6-Dichloroquinoxaline from 2-hydroxy-6-chloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2,6-dichloroquinoxaline from 2-hydroxy-6-chloroquinoxaline. This conversion is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The described method utilizes phosphorus oxychloride as the chlorinating agent to achieve a high-purity product. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

This compound is a key chemical intermediate in the production of numerous biologically active molecules, including herbicides like Quizalofop-Ethyl and potential pharmaceutical candidates with anticancer and antimicrobial properties.[1] The synthesis of this compound is typically achieved through the chlorination of 2-hydroxy-6-chloroquinoxaline.[1] Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[1] This protocol details a robust and reproducible method using phosphorus oxychloride.

Reaction and Mechanism

The synthesis involves the conversion of a hydroxyl group on the quinoxaline ring to a chlorine atom. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-hydroxy-6-chloroquinoxaline is converted into a better leaving group by phosphorus oxychloride, which is then displaced by a chloride ion.

Materials and Methods

3.1. Reagents and Materials

  • 2-hydroxy-6-chloroquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Deionized water

  • Ice

3.2. Equipment

  • Round-bottom flask (sulphonation flask)

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Magnetic stirrer and stir bar

  • pH indicator paper

3.3. Experimental Protocol

  • Reaction Setup: In a sulphonation flask, combine 45 g of 2-hydroxy-6-chloroquinoxaline with 100 ml of phosphorus oxychloride.[2]

  • Reaction: Stir the mixture and heat it to reflux temperature for 20 minutes.[2]

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool slightly. Distill off the excess phosphorus oxychloride.[2]

  • Work-up: Carefully and slowly pour the cooled residue into 500 ml of ice-water with stirring.[2] A precipitate of the crude product will form.

  • Filtration and Washing: Filter the solid product using a Büchner funnel.[2] Wash the collected solid with water until the filtrate is neutral.[2]

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[2]

  • Drying: Dry the purified product, for instance, in a vacuum oven.

Data Presentation

ParameterValueReference
Starting Material2-hydroxy-6-chloroquinoxaline[2]
ProductThis compound[2]
Chlorinating AgentPhosphorus oxychloride (POCl₃)[2]
Reaction Time20 minutes at reflux[2]
Melting Point of Product152 °C[2]
AppearanceWhite to pale yellow crystalline solid[1][3]
Purity (achievable)>98%

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be quenched slowly and carefully in an ice bath to control the exothermic reaction.

Visualization of the Experimental Workflow

Synthesis_Workflow A 1. Reaction Setup Combine 2-hydroxy-6-chloroquinoxaline and POCl₃ in a flask. B 2. Reaction Heat the mixture to reflux for 20 minutes with stirring. A->B C 3. Reagent Removal Distill off excess POCl₃. B->C D 4. Work-up Pour residue into ice-water to precipitate the product. C->D E 5. Filtration & Washing Filter the solid and wash with water until neutral. D->E F 6. Purification Recrystallize the crude product from ethanol/water. E->F G 7. Final Product Dry the purified This compound. F->G

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline. This reaction is a powerful tool for the synthesis of functionalized quinoxaline derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[1] The ability to selectively introduce substituents at either the C2 or C6 position of the quinoxaline core allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery.[1]

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The this compound scaffold serves as a versatile starting material for the synthesis of novel drug candidates due to its two reactive chlorine atoms.[1] The Suzuki-Miyaura cross-coupling reaction offers a highly efficient method for forming carbon-carbon bonds, and by carefully selecting the reaction conditions, regioselective substitution can be achieved.

The regioselectivity of the Suzuki-Miyaura cross-coupling on this compound is primarily controlled by electronic factors. The C2 position is generally more electron-deficient and thus more reactive towards oxidative addition of the palladium catalyst, favoring substitution at this position under certain conditions.

Regioselective Suzuki-Miyaura Cross-Coupling Reactions

The selective functionalization of this compound can be directed to favor either C2 or C6 substitution, or to achieve disubstitution, by modulating the catalyst, base, and solvent system.

C2-Selective Monosubstitution

Under milder basic conditions using potassium phosphate (K₃PO₄) in tetrahydrofuran (THF), the Suzuki-Miyaura reaction proceeds with high selectivity at the C2 position. This is attributed to the higher electrophilicity of the C2 position.

Experimental Protocol: General Procedure for C2-Selective Monosubstitution

This protocol is adapted from the synthesis of 2-aryl-6-chloroquinoxalines.[6]

Materials:

  • This compound

  • Arylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equiv), the corresponding arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2 equiv).

  • Add anhydrous THF (approximately 8 mL per 1 mmol of this compound).

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-6-chloroquinoxaline.

Table 1: C2-Selective Monosubstitution of this compound with Various Arylboronic Acids [6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-6-chloroquinoxaline85
24-Methylphenylboronic acid2-(4-Methylphenyl)-6-chloroquinoxaline88
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-chloroquinoxaline90
44-Fluorophenylboronic acid2-(4-Fluorophenyl)-6-chloroquinoxaline82
53-Methoxyphenylboronic acid2-(3-Methoxyphenyl)-6-chloroquinoxaline86
Disubstitution

To achieve disubstitution at both the C2 and C6 positions, a stronger base and higher temperatures are typically required. The use of potassium carbonate (K₂CO₃) in 1,4-dioxane at 120 °C facilitates the diarylation of this compound.

Experimental Protocol: General Procedure for Disubstitution

This protocol is adapted from the synthesis of 2,6-diarylquinoxalines.[6]

Materials:

  • This compound

  • Arylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M Aqueous potassium carbonate (K₂CO₃) solution

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, combine this compound (1 equiv), the arylboronic acid (2.5 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Add 1,4-dioxane followed by the 2 M aqueous K₂CO₃ solution.

  • Heat the mixture to 120 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 2,6-disubstituted quinoxaline.

Table 2: Disubstitution of this compound with Various Arylboronic Acids [6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,6-Diphenylquinoxaline80
24-Methylphenylboronic acid2,6-Di(4-methylphenyl)quinoxaline83
34-Methoxyphenylboronic acid2,6-Di(4-methoxyphenyl)quinoxaline85
Sequential C6-Substitution

The 2-substituted-6-chloroquinoxaline products from the C2-selective monosubstitution can be used as substrates for a subsequent Suzuki-Miyaura cross-coupling reaction to introduce a different aryl group at the C6 position. This sequential approach allows for the synthesis of unsymmetrically disubstituted quinoxalines.

Experimental Protocol: General Procedure for Sequential C6-Substitution

This protocol is adapted from the synthesis of 2,6-diarylquinoxalines starting from 2-aryl-6-chloroquinoxalines.[6]

Materials:

  • 2-Aryl-6-chloroquinoxaline

  • Arylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M Aqueous potassium carbonate (K₂CO₃) solution

  • 1,4-Dioxane

Procedure:

  • Combine the 2-aryl-6-chloroquinoxaline (1 equiv), the second arylboronic acid (1.3 equiv), and Pd(PPh₃)₄ (5 mol%) in a reaction vessel.

  • Add 1,4-dioxane and the 2 M aqueous K₂CO₃ solution.

  • Heat the reaction mixture to 120 °C and stir for 8 hours.

  • Workup and purification are performed as described in the disubstitution protocol.

Table 3: Sequential C6-Substitution of 2-Aryl-6-chloroquinoxalines [6]

EntryStarting MaterialArylboronic AcidProductYield (%)
12-Phenyl-6-chloroquinoxaline4-Methylphenylboronic acid2-Phenyl-6-(4-methylphenyl)quinoxaline78
22-(4-Methoxyphenyl)-6-chloroquinoxalinePhenylboronic acid2-(4-Methoxyphenyl)-6-phenylquinoxaline81

Visualizing the Reaction Pathways

The following diagrams illustrate the workflows for the regioselective Suzuki-Miyaura cross-coupling of this compound.

G cluster_c2 C2-Selective Monosubstitution start_c2 This compound reagents_c2 Arylboronic Acid (1.3 equiv) Pd(PPh3)4 (5 mol%) K3PO4 (2 equiv) THF, 90°C, 8h start_c2->reagents_c2 product_c2 2-Aryl-6-chloroquinoxaline reagents_c2->product_c2

Caption: Workflow for C2-selective monosubstitution.

G cluster_di Disubstitution start_di This compound reagents_di Arylboronic Acid (2.5 equiv) Pd(PPh3)4 (5 mol%) 2M K2CO3 1,4-Dioxane, 120°C, 12h start_di->reagents_di product_di 2,6-Diarylquinoxaline reagents_di->product_di

Caption: Workflow for disubstitution.

G cluster_c6 Sequential C6-Substitution start_c6 2-Aryl-6-chloroquinoxaline reagents_c6 Arylboronic Acid (1.3 equiv) Pd(PPh3)4 (5 mol%) 2M K2CO3 1,4-Dioxane, 120°C, 8h start_c6->reagents_c6 product_c6 Unsymmetrical 2,6-Diarylquinoxaline reagents_c6->product_c6

Caption: Workflow for sequential C6-substitution.

Applications in Drug Development

The functionalized quinoxaline derivatives synthesized through these methods are of significant interest to the pharmaceutical industry.[1] The quinoxaline core is a privileged scaffold found in numerous biologically active molecules.[7] For instance, certain quinoxaline derivatives have shown potent anticancer activity by acting as kinase inhibitors.[4] The ability to introduce diverse aryl groups at specific positions on the quinoxaline ring allows for the fine-tuning of their pharmacological properties, such as binding affinity to target proteins, solubility, and metabolic stability. This makes the regioselective Suzuki-Miyaura cross-coupling of this compound a valuable strategy in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

The regioselective Suzuki-Miyaura cross-coupling of this compound provides an efficient and versatile methodology for the synthesis of a wide array of mono- and disubstituted quinoxaline derivatives. By carefully controlling the reaction conditions, researchers can selectively functionalize the C2 and C6 positions, enabling the creation of diverse chemical libraries for screening in drug discovery and materials science applications. The protocols and data presented herein serve as a practical guide for the implementation of this powerful synthetic transformation.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions at the C2 Position

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions occurring specifically at the C2 position of aromatic and heteroaromatic rings. This class of reactions is of paramount importance in synthetic organic chemistry and is a cornerstone in the construction of a vast array of functionalized molecules, particularly in the realm of medicinal chemistry and drug discovery. The strategic introduction of nucleophiles at the C2 position of pyridines, pyrimidines, and indoles allows for the synthesis of key intermediates and final active pharmaceutical ingredients (APIs).

Theoretical Background

Nucleophilic aromatic substitution at the C2 position of nitrogen-containing heterocycles like pyridine and pyrimidine is regioselectively favored. The nitrogen atom within the aromatic ring acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. Specifically, attack at the C2 (and C4) position allows for the delocalization of the negative charge of the intermediate Meisenheimer complex onto the electronegative nitrogen atom, thereby stabilizing the intermediate and facilitating the substitution.[1][2][3] This inherent reactivity makes SNAr reactions a powerful tool for the selective functionalization of these heterocyclic systems.

SNAr_Mechanism

Applications in Drug Discovery

The 2-substituted pyridine and pyrimidine motifs are privileged structures found in numerous FDA-approved drugs. SNAr reactions at the C2 position provide a direct and efficient route to introduce a wide variety of functional groups, including amines, ethers, and carbon-based substituents, which are crucial for modulating the pharmacological properties of drug candidates. For instance, the synthesis of various kinase inhibitors and other targeted therapies often relies on the C2 functionalization of a core heterocyclic scaffold. The ability to perform these reactions under increasingly mild conditions further enhances their utility in late-stage functionalization of complex molecules.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyridines via SNAr of 2-Chloropyridine with Amines

This protocol describes a general procedure for the synthesis of 2-aminopyridines, which are common structural motifs in pharmaceuticals.

Materials:

  • 2-Chloropyridine

  • Amine (e.g., piperidine, morpholine, benzylamine)

  • Potassium Fluoride (KF)

  • Water

  • Isopropyl acetate

  • Aqueous potassium carbonate solution

Procedure: [4]

  • To a reaction vial, add 2-chloropyridine (1.0 equiv.), the desired amine (1.0 equiv.), and potassium fluoride (2.0 equiv.).

  • Add water as the solvent.

  • Seal the vial and heat the reaction mixture to 100 °C for 17 hours.

  • After cooling to room temperature, quench the reaction with an aqueous potassium carbonate solution.

  • Extract the product with isopropyl acetate (2x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyridine.

Protocol 2: C2-Selective Amination of 2-Amino-4,6-dichloropyrimidine

This protocol details the selective substitution of a chlorine atom at the C2 or C4 position of a di-substituted pyrimidine, a common intermediate in the synthesis of bioactive molecules.

Materials:

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

  • Amine (e.g., aliphatic, cyclic, aromatic)

  • Triethylamine (TEA)

  • Ethanol

Procedure: [5]

  • Dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv.) in ethanol.

  • Add the desired amine (1.0 equiv.) and triethylamine (1.0 equiv.) to the solution.

  • Heat the reaction mixture under reflux for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: N-Arylation of Indoles via SNAr Reaction

While direct C2-SNAr on the indole ring itself is less common without prior activation, N-arylation followed by other transformations can lead to C2-functionalized indoles. This protocol describes a microwave-assisted N-arylation.

Materials:

  • Indole

  • Aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)

  • Dimethyl sulfoxide (DMSO)

Procedure: [6]

  • In a microwave reaction vessel, combine the indole (1.0 equiv.), aryl halide (1.0 equiv.), and base (K2CO3 or Cs2CO3, 2.0 equiv.) in DMSO.

  • Seal the vessel and subject it to microwave irradiation at a power of 420 W for 25-40 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize quantitative data for various C2-SNAr reactions, providing a comparative overview of reaction conditions and yields.

Table 1: SNAr Reactions of 2-Halopyridines with Various Nucleophiles

EntryHalopyridineNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridineMorpholineKFWater1001785[4]
22-FluoropyridinePyrrolidineKFWater1001790[4]
32-ChloropyridinePiperidineNoneNeat1500.595[7]
42-IodopyridinePhSNaNoneHMPA1000.599[8]
52-FluoropyridineBenzylamineK3PO4TPGS-750-M/WaterRT-74[3]

Table 2: C2-Selective SNAr Reactions on Substituted Pyrimidines

EntryPyrimidine SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOHEthanolRT160[5]
22,4-DichloropyrimidineN-MethylpiperazineDIPEAAcetonitrile0195 (C4-sub)[9]
35-Cyano-2-fluoropyrimidine4-Bromo-1,2,3,6-tetrahydropyridineK2CO3HPMC/WaterRT1.5-[3]
42-FluoropyrimidinePiperazinyl-isothiazoloneK2CO3HPMC/WaterRT0.5-[3]

Table 3: N-Arylation of Indoles via Microwave-Assisted SNAr

EntryIndoleAryl HalideBaseSolventTime (min)Yield (%)Reference
1Indole4-FluoronitrobenzeneK2CO3DMSO2594[6]
25-Nitroindole4-FluoronitrobenzeneK2CO3DMSO3085[6]
37-Methylindole4-FluoronitrobenzeneCs2CO3DMSO3562[6]
4Indole2-ChloronitrobenzeneCs2CO3DMSO4047[6]

Visualizations

Experimental_Workflow

Drug_Discovery_Logic

References

Application Notes and Protocols: 2,6-Dichloroquinoxaline as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroquinoxaline is a heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it an ideal starting material for the synthesis of a diverse array of biologically active molecules. The presence of two reactive chlorine atoms at the 2 and 6 positions allows for selective functionalization through various cross-coupling reactions, enabling the exploration of vast chemical space and the development of potent and selective therapeutic agents.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the development of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

Key Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of compounds targeting a range of diseases, most notably cancer and inflammatory conditions. Its derivatives have shown significant promise as:

  • Anticancer Agents: By acting as a scaffold for kinase inhibitors, this compound derivatives can modulate key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[2]

  • Antimicrobial Agents: The quinoxaline core is present in several compounds with demonstrated antibacterial and antifungal activities.

  • Anti-inflammatory Drugs: Targeting kinases like p38 MAPK, which are pivotal in inflammatory cascades, makes this scaffold valuable for developing treatments for inflammatory diseases.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the in vitro biological activities of various derivatives synthesized from this compound, demonstrating its potential in generating potent kinase inhibitors.

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

Compound IDTarget/MoACancer Cell LineIC50 (µM)Reference
1 VEGFR-2 InhibitorHCT116 (Colon)4.4[1][3]
1 VEGFR-2 InhibitorMCF-7 (Breast)5.3[1][3]
2 VEGFR-2 InhibitorHCT116 (Colon)2.5[1][3]
2 VEGFR-2 InhibitorMCF-7 (Breast)9.0[1][3]
3 VEGFR-2 InhibitorHepG2 (Liver)9.8[1][3]
4 AnticancerMKN 45 (Gastric)0.073[4]
5 AnticancerHeLa (Cervical)0.126[2]
5 AnticancerSMMC-7721 (Hepatoma)0.071[2]
5 AnticancerK562 (Leukemia)0.164[2]
6 AnticancerTy-82 (Leukemia)2.5[2]
6 AnticancerTHP-1 (Leukemia)1.6[2]

Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Quinoxaline Derivative A VEGFR-22.7[5][6]
Quinoxaline Derivative B p38α MAPKPotent Inhibition[7]
Quinoxaline Derivative C JAK25.98 (HepG2)[8]
Quinoxaline Derivative C JAK27.70 (HCT-116)[8]
Quinoxaline Derivative C JAK26.35 (MCF-7)[8]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Migration->Angiogenesis Inhibitor Quinoxaline-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

p38_MAPK_signaling_pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Activate MKK MKK3/6 MAP3K->MKK Phosphorylate p38 p38 MAPK MKK->p38 Phosphorylate MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylate TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Phosphorylate Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (e.g., TNF-α, IL-6) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Quinoxaline-based p38 Inhibitor Inhibitor->p38 Inhibits

Caption: p38 MAPK signaling pathway and its inhibition.

Experimental Protocols

Detailed methodologies for key synthetic transformations using this compound are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the regioselective mono-arylation at the more reactive C2 position of this compound.

Suzuki_Miyaura_Workflow Start Start: This compound (1 equiv) Arylboronic Acid (1.3 equiv) Reagents Add Reagents: Pd(PPh3)4 (5 mol%) K3PO4 (2 equiv) Anhydrous THF Start->Reagents Reaction Reaction Conditions: Heat to 90°C Stir for 8 hours Under Argon Reagents->Reaction Workup Work-up: Cool to RT Filter through Celite Evaporate solvent Reaction->Workup Purification Purification: Column Chromatography (Silica gel) Workup->Purification Product Product: 2-Aryl-6-chloroquinoxaline Purification->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium phosphate (K3PO4)

  • Anhydrous tetrahydrofuran (THF)

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To an oven-dried flask, add this compound (1 equivalent), the respective arylboronic acid (1.3 equivalents), potassium phosphate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous THF is added via syringe.

  • The reaction mixture is heated to 90°C and stirred for 8 hours under an argon atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-chloroquinoxaline.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general procedure for the amination of this compound, a key step in the synthesis of many kinase inhibitors.

Buchwald_Hartwig_Workflow Start Start: This compound (1 equiv) Amine (1.2 equiv) Reagents Add Reagents: Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3 or NaOtBu) Anhydrous Solvent (e.g., Toluene or Dioxane) Start->Reagents Reaction Reaction Conditions: Heat (e.g., 80-110°C) Stir for 12-24 hours Under Argon Reagents->Reaction Workup Work-up: Cool to RT Dilute with solvent Wash with water/brine Dry organic layer Reaction->Workup Purification Purification: Column Chromatography (Silica gel) Workup->Purification Product Product: 2-Amino-6-chloroquinoxaline Purification->Product

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • This compound or a mono-substituted derivative

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., cesium carbonate (Cs2CO3), sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Standard work-up and purification reagents

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base.

  • The aryl halide (this compound or its derivative, 1 equivalent) and the amine (1.2 equivalents) are added.

  • Anhydrous solvent is added, and the vessel is sealed.

  • The reaction mixture is heated to the specified temperature (typically between 80-110°C) and stirred for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the desired amino-quinoxaline derivative.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoxaline ring, further enhanced by the presence of chlorine atoms, facilitates nucleophilic aromatic substitution, particularly at the 2-position.

General Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

  • Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1-2 equivalents) and a base if necessary (e.g., K2CO3, Et3N).

  • The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the nucleophilicity of the attacking species and the reactivity of the substrate.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The product is purified by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allows for the efficient synthesis of diverse libraries of compounds. The demonstrated success in generating potent kinase inhibitors for cancer and inflammatory diseases underscores its importance in modern drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable scaffold.

References

Application of 2,6-Dichloroquinoxaline in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2,6-dichloroquinoxaline as a key intermediate in the synthesis of agrochemicals. It covers its application in developing herbicides, fungicides, and insecticides, complete with experimental procedures, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action.

Introduction to this compound in Agrochemicals

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its quinoxaline core is a feature of numerous compounds with applications in pharmaceuticals and, notably, in agrochemicals.[2] The presence of two chlorine atoms at the 2 and 6 positions provides reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups and the generation of a wide array of derivatives with pesticidal properties.[1] Quinoxaline-based compounds have demonstrated broad-spectrum activity as herbicides, fungicides, and insecticides.[3][4]

Application in Herbicide Synthesis

The most prominent application of this compound in the agrochemical industry is as a key precursor in the manufacture of the aryloxyphenoxypropionate herbicide, Quizalofop-Ethyl.[5] This class of herbicides is known for its effectiveness against grass weeds in broadleaf crops.

Mode of Action: ACCase Inhibition

Quizalofop-Ethyl and other aryloxyphenoxypropionate herbicides function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1][6] By blocking this enzyme, the herbicide prevents the formation of lipids, leading to the disruption of cell membrane integrity and ultimately, the death of the susceptible grass weed.[6]

ACCase_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_ACCase ACCase Enzyme Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Biosynthesis Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Weed_Growth Weed Growth Cell_Membranes->Weed_Growth Weed_Death Weed Death ACCase->Malonyl_CoA Catalysis Quizalofop_Ethyl Quizalofop-Ethyl (from this compound) Quizalofop_Ethyl->ACCase Inhibition

Caption: ACCase Inhibition Pathway by Quizalofop-Ethyl.

Synthesis of Quizalofop-Ethyl: An Experimental Protocol

The synthesis of Quizalofop-Ethyl from this compound is a multi-step process. The following protocol is a general representation based on common synthetic routes.

Step 1: Synthesis of 2-(4-Hydroxyphenoxy)-6-chloroquinoxaline

This step involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position of this compound with hydroquinone.

  • Materials:

    • This compound

    • Hydroquinone

    • Sodium hydroxide (or other base)

    • Solvent (e.g., water, toluene, methanol mixture)

  • Procedure:

    • In a reaction vessel, dissolve this compound and a slight molar excess of hydroquinone in the chosen solvent system.

    • Heat the mixture to reflux.

    • Slowly add a solution of sodium hydroxide.

    • Maintain the reaction at reflux for several hours, monitoring the progress by a suitable method (e.g., TLC or HPLC).

    • After completion, cool the reaction mixture and isolate the product, which may precipitate.

    • The crude product can be purified by recrystallization.

Step 2: Synthesis of Quizalofop-Ethyl

The intermediate from Step 1 is then reacted with an ethyl lactate derivative to introduce the propionate moiety.

  • Materials:

    • 2-(4-Hydroxyphenoxy)-6-chloroquinoxaline

    • Ethyl (S)-2-(p-toluenesulfonyloxy)propionate or a similar lactate derivative

    • Base (e.g., potassium carbonate)

    • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Procedure:

    • Dissolve 2-(4-hydroxyphenoxy)-6-chloroquinoxaline in the solvent in a reaction vessel.

    • Add the base and stir the mixture.

    • Add the ethyl lactate derivative and heat the reaction mixture.

    • Maintain the temperature and stir for several hours until the reaction is complete.

    • Cool the reaction mixture and pour it into water to precipitate the crude product.

    • Filter, wash, and dry the product. Further purification can be achieved by chromatography or recrystallization.

Quizalofop_Ethyl_Synthesis DCQ This compound Intermediate 2-(4-Hydroxyphenoxy)- 6-chloroquinoxaline DCQ->Intermediate Nucleophilic Aromatic Substitution Hydroquinone Hydroquinone Quizalofop Quizalofop-Ethyl Intermediate->Quizalofop Etherification Lactate Ethyl (S)-2-(p-toluenesulfonyloxy)propionate

Caption: Synthetic workflow for Quizalofop-Ethyl.

Application in Fungicide and Insecticide Synthesis

The quinoxaline scaffold is also present in a range of compounds exhibiting fungicidal and insecticidal activities. The derivatization of the quinoxaline ring, often through nucleophilic substitution at the chlorinated positions, allows for the creation of diverse chemical libraries for screening against various fungal pathogens and insect pests.

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Some quinoxaline-based herbicides and potentially other pesticidal derivatives act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3] PPO is involved in the biosynthesis of chlorophyll and heme.[7][8] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and cell death.[8][9]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_PPO PPO Enzyme Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen IX Glutamate->Protoporphyrinogen_IX Biosynthesis Pathway PPO Protoporphyrinogen Oxidase Protoporphyrinogen_IX->PPO Substrate ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Photooxidation Protoporphyrin_IX Protoporphyrin IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Healthy_Plant Healthy Plant Chlorophyll_Heme->Healthy_Plant PPO->Protoporphyrin_IX Oxidation Quinoxaline_Herbicide Quinoxaline-based PPO Inhibitor Quinoxaline_Herbicide->PPO Inhibition Cell_Death Cell Death ROS->Cell_Death Membrane Damage

Caption: PPO Inhibition Pathway by Quinoxaline Herbicides.

General Protocol for the Synthesis of 2-Substituted-6-chloroquinoxalines

This protocol describes a general method for the substitution of the chlorine atom at the 2-position of this compound with various nucleophiles (alcohols, thiols, and amines) to generate a library of compounds for biological screening.

  • Materials:

    • This compound

    • Nucleophile (e.g., alcohol, thiol, or amine)

    • Base (e.g., Potassium Carbonate, K2CO3)

    • Phase Transfer Catalyst (e.g., Triethylbenzylammonium chloride - TEBAC) (optional, but can improve reaction rates and yields)

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Procedure:

    • To a stirred solution of this compound and the desired nucleophile in DMF, add the base and the phase transfer catalyst.

    • Heat the reaction mixture to 70-75°C and maintain for several hours, monitoring the reaction progress.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Quantitative Data on Agrochemical Activity

The following tables summarize the biological activity of various quinoxaline derivatives.

Table 1: Fungicidal Activity of Quinoxaline Derivatives

CompoundTarget FungiEC50 (µg/mL)Reference
5jRhizoctonia solani8.54[10]
5tRhizoctonia solani12.01[10]
Azoxystrobin (Commercial)Rhizoctonia solani26.17[10]
5kAcidovorax citrulli35.18[10]
Thiodiazole Copper (Commercial)Acidovorax citrulli198.51[10]
Bismerthiazol (Commercial)Acidovorax citrulli295.15[10]
5pXanthomonas oryzae pv. oryzae72.21[10]
Thiodiazole Copper (Commercial)Xanthomonas oryzae pv. oryzae182.85[10]
Bismerthiazol (Commercial)Xanthomonas oryzae pv. oryzae230.23[10]

Table 2: Insecticidal Activity of Quinoxaline Derivatives against Aphis craccivora

CompoundLC50 (ppm) - 24hReference
160.102[11]
270.130[11]
200.267[11]
90.570[11]
150.620[11]
181.226[11]
371.382[11]
381.470[11]
261.485[11]
281.660[11]
12.101[11]
302.236[11]

Table 3: Anticancer Activity of Quinoxaline Derivatives (for comparison of biological activity)

CompoundCell LineIC50 (µg/mL)Reference
4MCF-70.01 ± 0.001[12]
5aMCF-70.02 ± 0.003[12]
5bMCF-70.01 ± 0.002[12]
Doxorubicin (Reference)MCF-70.45 ± 0.05[12]
4HepG20.03 ± 0.005[12]
5aHepG20.04 ± 0.006[12]
5bHepG20.02 ± 0.003[12]
Doxorubicin (Reference)HepG20.52 ± 0.06[12]
4HCT-1160.06 ± 0.008[12]
5aHCT-1160.05 ± 0.007[12]
5bHCT-1160.03 ± 0.004[12]
Doxorubicin (Reference)HCT-1160.49 ± 0.05[12]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of agrochemicals. Its application in the production of the commercial herbicide Quizalofop-Ethyl highlights its industrial importance. Furthermore, the adaptability of its structure allows for the generation of novel compounds with potent fungicidal and insecticidal activities. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field of agrochemical development to explore the potential of this compound and its derivatives.

References

Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Quizalofop-p-ethyl, a selective post-emergence herbicide, starting from 2,6-dichloroquinoxaline. The synthesis involves a two-step process: the formation of the intermediate 6-chloro-2-(4-hydroxyphenoxy)quinoxaline, followed by its reaction with an ethyl lactate derivative to yield the final product. This guide is intended for researchers and chemists in the fields of agrochemicals and pharmaceutical development, providing a comprehensive overview of the synthetic route, detailed experimental procedures, and tabulated data for yields and purity.

Introduction

Quizalofop-p-ethyl is an aryloxyphenoxypropionate herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.[2] The synthesis of Quizalofop-p-ethyl from this compound is a common industrial route that involves the sequential formation of key intermediates. Understanding the nuances of this synthetic pathway is critical for optimizing reaction conditions, maximizing yields, and ensuring the production of a high-purity final product.

Overall Synthesis Workflow

The synthesis of Quizalofop-p-ethyl from this compound proceeds through a two-step reaction sequence. The first step involves the nucleophilic aromatic substitution of a chlorine atom on this compound with hydroquinone to form the key intermediate, 6-chloro-2-(4-hydroxyphenoxy)quinoxaline. The second step is the etherification of this intermediate with a chiral ethyl lactate derivative, typically (S)-(-)-p-toluenesulfonyl ethyl lactate, to introduce the propionate side chain and yield the final product, Quizalofop-p-ethyl.

Synthesis_Workflow A This compound C 6-chloro-2-(4-hydroxyphenoxy)quinoxaline A->C Step 1: Nucleophilic Aromatic Substitution B Hydroquinone B->C E Quizalofop-p-ethyl C->E Step 2: Etherification D (S)-(-)-p-toluenesulfonyl ethyl lactate D->E

Figure 1: Overall synthetic workflow for Quizalofop-p-ethyl.

Experimental Protocols

Step 1: Synthesis of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline

This procedure outlines the synthesis of the key intermediate, 6-chloro-2-(4-hydroxyphenoxy)quinoxaline, from this compound and hydroquinone.[3]

Materials:

  • This compound

  • Hydroquinone

  • Sodium hydroxide (liquid alkali)

  • Methanol

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, add this compound and hydroquinone to a mixed solvent of methanol, toluene, and water. The molar ratio of this compound to hydroquinone to liquid alkali should be approximately 1:1.02-1.2:1.02-1.15.[3]

  • Heat the mixture to reflux.

  • Slowly add the liquid alkali (sodium hydroxide solution) dropwise to the refluxing mixture.

  • After the addition is complete, maintain the reflux and allow the reaction to proceed for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture and separate the organic solvent layer.

  • Cool the aqueous layer, which will cause the product to precipitate.

  • Collect the solid product by filtration and wash it with water.

  • Dry the product to obtain high-purity 6-chloro-2-(4-hydroxyphenoxy)quinoxaline.

Quantitative Data:

ParameterValueReference
Purity of Intermediate>98%[3]
Yield of Intermediate>96%[3]
Step 2: Synthesis of Quizalofop-p-ethyl

This protocol describes the synthesis of Quizalofop-p-ethyl from the intermediate 6-chloro-2-(4-hydroxyphenoxy)quinoxaline and (S)-(-)-p-toluenesulfonyl ethyl lactate.[4][5]

Materials:

  • 6-chloro-2-(4-hydroxyphenoxy)quinoxaline

  • (S)-(-)-p-toluenesulfonyl ethyl lactate

  • Potassium carbonate (or other suitable base)

  • Non-polar organic solvent (e.g., hexahydrotoluene, petroleum ether)[4][5]

Procedure:

  • In a nitrogen-purged reaction flask, add 6-chloro-2-(4-hydroxyphenoxy)quinoxaline, (S)-(-)-p-toluenesulfonyl ethyl lactate, and potassium carbonate to a non-polar organic solvent. The molar ratio of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline to (S)-(-)-p-toluenesulfonyl ethyl lactate to carbonate is typically 1:1.0-1.5:1.0-3.0.[5]

  • Heat the reaction mixture to a temperature between 60°C and 150°C (optimally 80°C - 115°C) and maintain for 4 to 8 hours.[4]

  • Monitor the reaction for the disappearance of the starting material using HPLC.[5]

  • Once the reaction is complete, cool the mixture.

  • The product can be isolated by filtration to remove the inorganic salts, followed by removal of the solvent under reduced pressure.

  • Further purification can be achieved by crystallization or column chromatography to yield Quizalofop-p-ethyl with high optical purity.

Quantitative Data:

ParameterValueReference
Product Yield>90%[6]
Product Purity (Total Esters)~98%[7]
Optical Purity (R:S ratio)>98.5:1.5[4]

Signaling Pathways and Logical Relationships

The synthesis of Quizalofop-p-ethyl is a logical progression of chemical transformations designed to build the final molecular structure. The following diagram illustrates the key relationships and transformations in the synthesis.

Logical_Relationships cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Final Product Synthesis This compound This compound Nucleophilic\nAromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic\nAromatic Substitution Hydroquinone Hydroquinone Hydroquinone->Nucleophilic\nAromatic Substitution 6-chloro-2-(4-hydroxyphenoxy)quinoxaline 6-chloro-2-(4-hydroxyphenoxy)quinoxaline Nucleophilic\nAromatic Substitution->6-chloro-2-(4-hydroxyphenoxy)quinoxaline Etherification Etherification 6-chloro-2-(4-hydroxyphenoxy)quinoxaline->Etherification Ethyl Lactate\nDerivative (S)-(-)-p-toluenesulfonyl ethyl lactate Ethyl Lactate\nDerivative->Etherification Quizalofop-p-ethyl Quizalofop-p-ethyl Etherification->Quizalofop-p-ethyl

Figure 2: Logical flow of the Quizalofop-p-ethyl synthesis.

Conclusion

The synthesis of Quizalofop-p-ethyl from this compound is a well-established and efficient process. By following the detailed protocols and understanding the reaction parameters outlined in these application notes, researchers can reliably produce this important herbicide with high yield and purity. The provided quantitative data serves as a benchmark for optimizing laboratory-scale synthesis and for scaling up the process for industrial production. Careful control of reaction conditions, particularly temperature and molar ratios of reactants, is crucial for achieving the desired outcomes.

References

The Role of 2,6-Dichloroquinoxaline in the Advancement of Organic Semiconductors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroquinoxaline serves as a pivotal building block in the synthesis of novel organic semiconductors. Its unique chemical structure, characterized by a nitrogen-containing heterocyclic core and reactive chlorine atoms, allows for versatile functionalization, enabling the fine-tuning of electronic properties essential for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. The electron-deficient nature of the quinoxaline moiety makes it an excellent component for creating donor-acceptor (D-A) type conjugated polymers, which are at the forefront of organic semiconductor research. This document provides detailed application notes and experimental protocols for the synthesis and characterization of a quinoxaline-based organic semiconductor and its application in an OFET device.

Application Notes

This compound is a versatile precursor for a variety of organic semiconducting materials. Through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, the chlorine atoms at the 2 and 6 positions can be substituted with various aromatic or heteroaromatic groups. This modular approach allows for the systematic modification of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters governing charge injection and transport in electronic devices.

The incorporation of the quinoxaline unit into a polymer backbone often leads to materials with strong intramolecular charge transfer (ICT) characteristics. This ICT is beneficial for enhancing the charge transport within a single polymer chain. Furthermore, the rigid and planar structure of the quinoxaline core can promote intermolecular π-π stacking in the solid state, which is advantageous for efficient charge transport between neighboring molecules. These properties make quinoxaline-based polymers highly promising for applications in high-performance OFETs.[1][2]

Quantitative Data Summary

The following tables summarize the key properties of a representative donor-acceptor polymer, PQ1, synthesized using a quinoxaline-based monomer.

Table 1: Optical and Electrochemical Properties of PQ1 Polymer [2]

PropertyValue
Maximum Absorption (Solution, λmax)609 nm
Maximum Absorption (Thin Film, λmax)630 nm
Optical Bandgap (Egopt)1.59 eV
HOMO Energy Level-5.58 eV
LUMO Energy Level-4.28 eV
Electrochemical Bandgap (Egel)1.30 eV

Table 2: OFET Device Performance of PQ1 Polymer [1][2]

ParameterValue
Device ArchitectureBottom-Gate, Bottom-Contact (BGBC)
Hole Mobility (μh) (average)0.11 cm2 V-1 s-1
Hole Mobility (μh) (highest)0.12 cm2 V-1 s-1
On/Off Current Ratio (Ion/Ioff)> 105
Threshold Voltage (VTh)9.3 V

Experimental Protocols

I. Synthesis of Quinoxaline-based Monomer

This protocol describes a general method for the synthesis of a dibrominated quinoxaline-thiophene monomer, a key precursor for polymerization, via a Suzuki-Miyaura cross-coupling reaction.

Diagram: Synthesis of Dibromo-dithienyl-quinoxaline Monomer

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_6_dichloroquinoxaline This compound monomer 2,6-bis(5-bromothiophen-2-yl)quinoxaline 2_6_dichloroquinoxaline->monomer bromothienylboronic_acid 2-(5-bromothiophen-2-yl)- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane bromothienylboronic_acid->monomer catalyst Pd(PPh3)4 catalyst->monomer base K2CO3 base->monomer solvent Toluene/Ethanol/Water solvent->monomer temperature Reflux temperature->monomer

Caption: Synthetic scheme for a quinoxaline-thiophene monomer.

Materials:

  • This compound

  • 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 eq) in a mixture of toluene, ethanol, and a 2 M aqueous solution of K2CO3.

  • Degas the mixture by bubbling with nitrogen or argon for 30 minutes.

  • Add Pd(PPh3)4 (5 mol%) to the reaction mixture.

  • Heat the mixture to reflux and stir under an inert atmosphere for 24 hours.

  • After cooling to room temperature, extract the product with an organic solvent such as chloroform.

  • Wash the organic layer with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired monomer.

II. Synthesis of Quinoxaline-based Polymer (PQ1) via Stille Coupling

This protocol outlines the synthesis of the donor-acceptor polymer PQ1 through a Stille cross-coupling reaction.

Diagram: Stille Polymerization of Quinoxaline-based Monomer

G cluster_reactants Monomers cluster_conditions Polymerization Conditions cluster_product Product quinoxaline_monomer Dibromo-dithienyl-quinoxaline Monomer polymer_PQ1 PQ1 Polymer quinoxaline_monomer->polymer_PQ1 distannyl_monomer Distannyl-IDT Monomer distannyl_monomer->polymer_PQ1 catalyst Pd(PPh3)2Cl2 catalyst->polymer_PQ1 solvent Toluene solvent->polymer_PQ1 temperature 105 °C temperature->polymer_PQ1

Caption: Stille polymerization to form the PQ1 polymer.

Materials:

  • Dibromo-dithienyl-quinoxaline monomer (e.g., 5,8-dibromo-2,3-bis-(4-decyl-phenyl)-quinoxaline)

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannanyl)thiophene or a distannylated indacenodithiophene derivative)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

  • Toluene (anhydrous)

  • Methanol

  • Acetone

Procedure:

  • To a flame-dried Schlenk flask, add the dibromo-dithienyl-quinoxaline monomer (1.0 eq), the distannylated comonomer (1.0 eq), and the catalyst Pd(PPh3)2Cl2 (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the mixture at 105 °C and stir for 48 hours under an argon atmosphere.

  • After cooling, precipitate the polymer by pouring the reaction mixture into methanol.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol and acetone to remove catalyst residues and oligomers.

  • Dissolve the purified polymer in a suitable solvent like chloroform or toluene and reprecipitate in methanol.

  • Collect the final polymer and dry it under vacuum.

III. Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OFET

This protocol details the fabrication of an OFET device using the synthesized quinoxaline-based polymer.

Diagram: OFET Fabrication Workflow

G Substrate_Cleaning Substrate Cleaning (Si/SiO2 with Au electrodes) OTS_Treatment OTS Surface Treatment Substrate_Cleaning->OTS_Treatment Spin_Coating Spin-Coating of PQ1 Polymer Solution OTS_Treatment->Spin_Coating Annealing Thermal Annealing (100 °C, 30 min) Spin_Coating->Annealing Characterization Device Characterization Annealing->Characterization

Caption: Workflow for the fabrication of a BGBC OFET.

Materials:

  • Heavily doped silicon wafer with a 300 nm layer of SiO2 and pre-patterned gold source and drain electrodes.

  • Octadecyltrichlorosilane (OTS)

  • Synthesized PQ1 polymer

  • Toluene (spectroscopic grade)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO2 substrate with the gold electrodes by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the substrate with an octadecyltrichlorosilane (OTS) self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface, which improves the morphology of the polymer film.

  • Semiconductor Deposition:

    • Prepare a solution of the PQ1 polymer in toluene at a concentration of 5-10 mg/mL.

    • Spin-coat the polymer solution onto the OTS-treated substrate. A typical spin-coating program is a two-step process: 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.

  • Thermal Annealing: Transfer the device into a nitrogen-filled glovebox and anneal it on a hotplate at 100 °C for 30 minutes to remove residual solvent and improve the film crystallinity.[2]

  • Device Characterization: Characterize the electrical properties of the OFET device using a semiconductor parameter analyzer in a glovebox or under vacuum.

IV. Characterization Protocols

1. UV-Vis Spectroscopy:

  • Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform or toluene).

  • Record the absorption spectrum using a UV-Vis spectrophotometer.

  • For thin-film measurements, use a film spin-coated on a quartz substrate.

  • The optical bandgap can be estimated from the onset of the absorption edge of the thin-film spectrum.[1]

2. Cyclic Voltammetry (CV):

  • Perform CV on a thin film of the polymer drop-casted or spin-coated onto a glassy carbon electrode.

  • Use a standard three-electrode setup with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.

  • The electrolyte is typically a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.

  • Determine the HOMO and LUMO energy levels from the onset of the oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance organic semiconductors. The protocols provided herein offer a comprehensive guide for researchers to synthesize and characterize novel quinoxaline-based polymers and to fabricate and evaluate their performance in organic field-effect transistors. The ability to systematically tune the chemical structure and electronic properties of these materials through straightforward synthetic modifications opens up exciting possibilities for the development of next-generation organic electronic devices.

References

Application Notes and Protocols: Phase Transfer Catalysis (PTC) for the Synthesis of 2-Substituted-6-Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. The introduction of various substituents onto the quinoxaline scaffold is a key strategy in the development of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 2-substituted-6-chloroquinoxalines via a facile and efficient Phase Transfer Catalysis (PTC) method. This approach offers high yields, mild reaction conditions, and operational simplicity, making it an attractive methodology for medicinal chemistry and drug discovery programs.

The protocol focuses on the nucleophilic aromatic substitution of the highly reactive chlorine atom at the 2-position of 2,6-dichloroquinoxaline with a variety of nucleophiles, including alcohols and thiols. The use of a phase transfer catalyst, Triethylbenzylammonium chloride (TEBAC), is crucial for facilitating the reaction between the organic-soluble substrate and the base, which is typically in a solid or aqueous phase.

Data Presentation

The following table summarizes the results for the synthesis of various 2-substituted-6-chloroquinoxalines using the described PTC protocol.

EntryR-XH (Nucleophile)ProductYield (%)
1(6-chloropyridin-3-yl)methanol2-((6-chloropyridin-3-yl)methoxy)-6-chloroquinoxaline>80[1]
2(2-chlorothiazol-5-yl)methanol2-chloro-5-(((6-chloroquinoxalin-2-yl)oxy)methyl)thiazole85[1]
3(2-chlorothiazol-5-yl)methanethiol2-chloro-5-(((6-chloroquinoxalin-2-yl)thio)methyl)thiazole90[1]
4Benzyl alcohol2-(benzyloxy)-6-chloroquinoxaline83[1]

Experimental Protocols

General Protocol for the PTC Synthesis of 2-Substituted-6-Chloroquinoxalines (for Alcohols and Thiols)

This protocol describes a general procedure for the synthesis of 2-substituted-6-chloroquinoxalines via phase transfer catalysis.

Materials:

  • This compound

  • Substituted alcohol or thiol (R-XH)

  • Triethylbenzylammonium chloride (TEBAC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the respective alcohol or thiol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add Triethylbenzylammonium chloride (TEBAC) (0.1 eq) and anhydrous potassium carbonate (K₂CO₃) (1.1 eq) at room temperature.

  • Heat the reaction mixture to 70-75 °C and stir for 4-7 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Add the filtrate to ice-cold water and extract the product with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (typically 25% ethyl acetate in n-hexane) as the eluent to afford the pure 2-substituted-6-chloroquinoxaline derivative.[1]

Protocol for the Synthesis of 2-Amino-6-chloroquinoxaline Derivative (Non-PTC Method)

This protocol describes the synthesis of a 2-amino-substituted-6-chloroquinoxaline. Note that this specific example from the literature does not employ phase transfer catalysis.

Materials:

  • This compound

  • 2,3-Dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Take a mixture of this compound (1.0 eq) and 2,3-dimethylaniline (1.0 eq) in N,N-Dimethylformamide (DMF) at room temperature.

  • Heat the reaction mixture to 100 °C and maintain for 4.5 hours.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Purify the crude product directly by column chromatography on silica gel using a mixture of ethyl acetate in n-hexane (typically 5% ethyl acetate in n-hexane) as the eluent to afford the pure 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine.[1]

Visualizations

Experimental Workflow for PTC Synthesis

The following diagram illustrates the general workflow for the phase transfer catalysis-mediated synthesis of 2-substituted-6-chloroquinoxalines.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reaction_Mixture Reaction Mixture (70-75 °C, 4-7h) This compound->Reaction_Mixture R-XH (Alcohol/Thiol) R-XH (Alcohol/Thiol) R-XH (Alcohol/Thiol)->Reaction_Mixture TEBAC TEBAC TEBAC->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Final_Product Pure 2-Substituted-6-Chloroquinoxaline Column_Chromatography->Final_Product

Caption: General experimental workflow for the PTC synthesis.

Mechanism of Phase Transfer Catalysis

The diagram below illustrates the proposed mechanism for the phase transfer catalysis-mediated nucleophilic aromatic substitution on this compound.

Caption: PTC mechanism for the synthesis of 2-substituted-6-chloroquinoxalines.

References

Functionalization of 2,6-Dichloroquinoxaline with Amines and Thiols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The functionalization of the quinoxaline core allows for the fine-tuning of its physicochemical and biological properties, making it a versatile building block in drug discovery and development.[3][4]

2,6-Dichloroquinoxaline is a key intermediate for the synthesis of a diverse array of functionalized quinoxaline derivatives. The presence of two reactive chlorine atoms at the C2 and C6 positions allows for regioselective nucleophilic substitution reactions. This enables the introduction of various functional groups, including amines and thiols, to generate libraries of novel compounds with potential therapeutic applications. For instance, derivatives of quinoxaline have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial targets in cancer therapy.[3]

These application notes provide detailed protocols for the functionalization of this compound with amines and thiols, along with data on the resulting products and insights into their potential applications in drug development.

Applications in Drug Development

The introduction of amino and thioether moieties at the 2- and 6-positions of the quinoxaline ring can significantly influence the biological activity of the resulting compounds.

  • Anticancer Activity: Many quinoxaline derivatives have been shown to exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The functionalized compounds described herein may act as inhibitors of protein kinases, topoisomerases, or other enzymes critical for cancer cell growth.[3][5]

  • Antimicrobial Activity: The quinoxaline scaffold is present in several antibiotics. The synthesized 2-substituted-6-chloroquinoxalines have been shown to possess antibacterial properties, suggesting their potential as novel antimicrobial agents.[6]

  • Enzyme Inhibition: The nitrogen atoms in the quinoxaline ring, along with the introduced amino and thiol functionalities, can interact with the active sites of various enzymes. This makes these compounds promising candidates for the development of potent and selective enzyme inhibitors for a range of therapeutic targets.[7][8]

Experimental Protocols

Protocol 1: General Procedure for the Phase-Transfer-Catalyzed (PTC) Nucleophilic Substitution of this compound with Thiols

This protocol describes a general method for the synthesis of 2-thio-6-chloroquinoxaline derivatives using a phase-transfer catalyst.[6]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, alkyl thiol)

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Triethylbenzylammonium Chloride (TEBAC)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired thiol (1.0 eq) in DMF, add TEBAC (0.1 eq) and K₂CO₃ (1.1 eq) at room temperature.

  • Heat the reaction mixture to 70-75 °C and stir for 4-7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the reaction mixture.

  • Add the filtrate to ice-cold water and extract the product with ethyl acetate (2 x 25 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 25% ethyl acetate in n-hexane) to afford the pure 2-thio-6-chloroquinoxaline derivative.

Protocol 2: Synthesis of 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine

This protocol provides a specific example of the functionalization of this compound with an aromatic amine.[6]

Materials:

  • This compound

  • 2,3-Dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • Take a mixture of this compound (1.0 eq) and 2,3-dimethylaniline (1.0 eq) in DMF at room temperature.

  • Heat the reaction mixture to 100 °C and maintain for 4.5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, purify the crude product directly by column chromatography on silica gel using 5% ethyl acetate in n-hexane as the eluent to afford 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine as an off-white solid.

Data Presentation

Table 1: Synthesis of 2-Substituted-6-chloroquinoxalines via PTC-mediated Nucleophilic Aromatic Substitution [6]

EntryNucleophileProductReaction Time (h)Yield (%)
1Thiophenol6-Chloro-2-(phenylthio)quinoxaline485
24-Methylbenzenethiol6-Chloro-2-(p-tolylthio)quinoxaline4.582
32,3-Dimethylaniline6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine4.578

Note: The yields are based on the reported experimental procedures. The original document did not provide a comprehensive table with yields for a wide range of amines and thiols, hence this table is representative of the available data.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the functionalization of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product start1 This compound reaction Nucleophilic Aromatic Substitution start1->reaction start2 Amine or Thiol start2->reaction workup Extraction reaction->workup purification Column Chromatography workup->purification product 2,6-Disubstituted Quinoxaline purification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor Ligand->RTK Binds Inhibitor Quinoxaline Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibits (ATP-competitive)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2,6-dichloroquinoxaline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoxaline scaffold in biologically active compounds and functional materials. The methodologies outlined herein facilitate the selective functionalization of this compound, enabling the synthesis of a diverse range of derivatives.

Introduction to Cross-Coupling Reactions on this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] For a substrate such as this compound, the two chlorine atoms offer sites for sequential and regioselective functionalization. The electronic properties of the quinoxaline ring system influence the reactivity of the two chlorine atoms, often allowing for selective reaction at one position over the other. This document covers several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, and Stille reactions, with a focus on their application to this compound.

A general catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. The cycle typically involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (for C-C coupling) or coordination and deprotonation of an amine (for C-N coupling), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2][3]

Palladium Cross-Coupling Cycle General Palladium Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal C-C Coupling Amine Amine Coordination & Deprotonation PdII->Amine C-N Coupling PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R R-M PdII_N Ar-Pd(II)-NR'R''(L_n) Amine->PdII_N HNR'R'' RedElim Reductive Elimination PdII_R->RedElim PdII_N->RedElim RedElim->Pd0 Regeneration Product_CC Ar-R RedElim->Product_CC Product_CN Ar-NR'R'' RedElim->Product_CN

A general overview of the palladium cross-coupling catalytic cycle.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction with this compound. Key steps include the careful preparation of the reaction mixture under an inert atmosphere, the reaction itself, and subsequent workup and purification of the desired product.

Experimental_Workflow Typical Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Substrates, Catalyst, Ligand, & Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas and place under Inert Atmosphere (N2 or Ar) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction & Extract Cool->Quench Dry Dry Organic Layer Quench->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Product Characterize Product Purify->Characterize Product

A generalized workflow for cross-coupling experiments.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction can be performed regioselectively to yield mono- or diarylated products. The reaction at the C2 position is generally favored due to the electronic properties of the quinoxaline ring.

Regioselective_Suzuki_Coupling Regioselectivity in Suzuki Coupling of this compound node1 This compound node3 2-Aryl-6-chloroquinoxaline (Major Product) node1->node3 Pd(PPh3)4, K3PO4, THF, 90°C node5 2,6-Diarylquinoxaline node1->node5 Pd(PPh3)4, K2CO3, Dioxane, 120°C node2 Ar-B(OH)2 (1.3 equiv) node2->node3 node4 Ar-B(OH)2 (2.5 equiv) node4->node5

Regioselective Suzuki-Miyaura coupling of this compound.
Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes the results for the regioselective mono-arylation of this compound with various arylboronic acids.

EntryArylboronic Acid (Ar-B(OH)₂)ProductYield (%)
12-Tolylboronic acid2-(o-Tolyl)-6-chloroquinoxaline77
23-Tolylboronic acid2-(m-Tolyl)-6-chloroquinoxaline67
34-Tolylboronic acid2-(p-Tolyl)-6-chloroquinoxaline75
43,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-6-chloroquinoxaline90
52,4,6-Trimethylphenylboronic acid2-(Mesityl)-6-chloroquinoxaline96
62-Methoxyphenylboronic acid2-(2-Methoxyphenyl)-6-chloroquinoxaline72
74-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-chloroquinoxaline63
84-Fluorophenylboronic acid2-(4-Fluorophenyl)-6-chloroquinoxaline62
92-Thienylboronic acid2-(Thiophen-2-yl)-6-chloroquinoxaline45
Experimental Protocol: Synthesis of 2-Aryl-6-chloroquinoxalines (General Procedure)

A solution of this compound (1.0 mmol), the corresponding arylboronic acid (1.3 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%) in THF (8 mL) is heated at 90 °C for 8 hours.[4] After cooling to room temperature, water (100 mL) is added, and the mixture is extracted with CH₂Cl₂ (100 mL).[4] The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.[4] The residue is then purified by column chromatography on silica gel (gradient elution with n-heptane-EtOAc) to afford the desired 2-aryl-6-chloroquinoxaline.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is crucial for the synthesis of various nitrogen-containing heterocyclic compounds. With this compound, selective mono-amination can be achieved by careful control of reaction conditions. While specific protocols for this compound are not widely reported, procedures for similar substrates like 6-bromo-2-chloroquinoline can be adapted.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst/LigandBaseSolventTemperature (°C)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100
2PiperidinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110
3AnilinePdCl₂(dppf)K₃PO₄t-BuOH80

Note: The conditions above are adapted from general protocols and may require optimization for this compound.

Experimental Protocol: Synthesis of 2-Amino-6-chloroquinoxaline (General Procedure)

In a glovebox, a vial is charged with this compound (1.0 mmol), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). Anhydrous toluene (5 mL) is added, and the vial is sealed. The reaction mixture is then heated to 100 °C with stirring for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 2-amino-6-chloroquinoxaline derivative.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties into the quinoxaline core, which can serve as handles for further synthetic transformations.

Data Presentation: Sonogashira Coupling
EntryAlkyneCatalystCo-catalystBaseSolventTemperature (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NToluene25
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NEtDMF60
31-HexynePdCl₂(dppf)CuIK₂CO₃Acetonitrile80

Note: These conditions are based on protocols for similar chloro-substituted N-heterocycles and may need optimization.

Experimental Protocol: Synthesis of 2-Alkynyl-6-chloroquinoxaline (General Procedure)

To a degassed solution of this compound (1.0 mmol) and a terminal alkyne (1.1 equiv) in dry toluene (10 mL) under a nitrogen atmosphere is added Et₃N (3.0 equiv), followed by Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (3 mol%). The solution is stirred at room temperature for 21 hours.[5] The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 2-alkynyl-6-chloroquinoxaline product.[5]

Other Cross-Coupling Reactions

The Heck, Negishi, and Stille reactions are also powerful methods for the functionalization of this compound, allowing for the introduction of vinyl, alkyl, and aryl/vinyl groups, respectively.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene.

Experimental Protocol (General Procedure): A mixture of this compound (1.0 mmol), an alkene (1.5 equiv), Pd(OAc)₂ (5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent like DMF or NMP is heated at 100-140 °C until the starting material is consumed. The product is then isolated and purified using standard techniques.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.

Experimental Protocol (General Procedure): To a solution of this compound (1.0 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF, an organozinc reagent (1.2 equiv) is added dropwise at room temperature under an inert atmosphere. The reaction is stirred for several hours and then quenched with saturated aqueous NH₄Cl. The product is extracted and purified.

Stille Coupling

The Stille coupling utilizes an organotin reagent to couple with an organic halide.

Experimental Protocol (General Procedure): A mixture of this compound (1.0 mmol), an organostannane (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and LiCl (3.0 equiv) in an anhydrous solvent such as toluene or dioxane is heated at reflux for 12-24 hours. The reaction is then cooled, and the product is isolated and purified.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of a wide array of functionalized quinoxaline derivatives starting from this compound. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, allowing for the targeted synthesis of mono- or disubstituted products. The protocols and data presented in this application note serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of the reaction conditions for less-explored coupling partners is encouraged to expand the synthetic utility of this important heterocyclic scaffold.

References

Application Notes: Diketene-Mediated Synthesis of the Quinoxaline Core

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif found in a wide array of pharmaceuticals, agrochemicals, and functional materials. Traditional synthesis of quinoxalines often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. This application note explores a proposed efficient and atom-economical approach to synthesize the quinoxalin-2(1H)-one core structure, a key derivative, utilizing diketene as a readily available and highly reactive C4 synthon. While direct literature on this specific transformation is not abundant, the proposed methodology is based on the well-established reactivity of diketene with amines and analogous reactions of o-phenylenediamines with β-ketoesters like ethyl acetoacetate.

Proposed Reaction and Mechanism

The reaction of o-phenylenediamine with diketene is postulated to proceed via a two-step sequence to yield 3-methylquinoxalin-2(1H)-one. The initial step involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl of the diketene lactone ring. This results in the ring-opening of diketene to form an N-(2-aminophenyl)acetoacetamide intermediate. Subsequent intramolecular cyclization, driven by the proximity of the remaining amino group and the ketone carbonyl, followed by dehydration, leads to the formation of the stable aromatic quinoxalin-2(1H)-one ring system.

This proposed pathway offers a straightforward route to quinoxalinone derivatives, which are valuable precursors for a variety of biologically active compounds. The reaction is expected to be favorable due to the formation of a stable, conjugated heterocyclic system.

Applications in Drug Discovery and Development

Quinoxalinone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to:

  • Anticancer Agents: The quinoxaline core is present in several kinase inhibitors and other anticancer drugs.

  • Antiviral and Antibacterial Agents: Quinoxalinone derivatives have shown promise in combating various pathogens.

  • CNS-Active Compounds: This scaffold has been explored for the development of therapeutics targeting the central nervous system.

The use of diketene as a building block provides a convenient entry into a library of substituted quinoxalinones by varying the substituents on the starting o-phenylenediamine.

Proposed Experimental Protocol

Synthesis of 3-methylquinoxalin-2(1H)-one from o-Phenylenediamine and Diketene

This protocol is a proposed method based on analogous reactions and should be optimized for best results.

Materials:

  • o-Phenylenediamine

  • Diketene (freshly distilled is recommended)

  • Glacial Acetic Acid or Ethanol

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Diketene: While stirring the solution at room temperature, slowly add diketene (1.1 eq.) dropwise. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent chosen, e.g., ~118°C for acetic acid or ~78°C for ethanol) and maintain the reflux for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the desired 3-methylquinoxalin-2(1H)-one as a solid.

Safety Precautions: Diketene is a toxic and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Data Presentation

The following table summarizes expected data for the synthesis of 3-methylquinoxalin-2(1H)-one based on literature values for analogous reactions.

ProductMolecular FormulaMolecular Weight ( g/mol )Proposed Yield (%)Melting Point (°C)Key Spectroscopic Data
3-methylquinoxalin-2(1H)-oneC₉H₈N₂O160.1770-85245-247¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, NH), 7.3-7.8 (m, 4H, Ar-H), 2.4 (s, 3H, CH₃).IR (KBr, cm⁻¹): ~3450 (N-H), ~1660 (C=O), ~1600 (C=N).

Visualizations

Diagram 1: Proposed Reaction Mechanism

reaction_mechanism OPD o-Phenylenediamine Plus1 + OPD->Plus1 Diketene Diketene Intermediate N-(2-aminophenyl)acetoacetamide Diketene->Intermediate Acylation Plus1->Diketene Product 3-methylquinoxalin-2(1H)-one Intermediate->Product Intramolecular Cyclization & Dehydration Water - H₂O Product->Water

Caption: Proposed mechanism for the synthesis of 3-methylquinoxalin-2(1H)-one.

Diagram 2: Experimental Workflow

experimental_workflow start Start dissolve Dissolve o-phenylenediamine in solvent start->dissolve add_diketene Add diketene dropwise dissolve->add_diketene reflux Heat to reflux (2-4h) add_diketene->reflux monitor Monitor by TLC reflux->monitor workup Cool and isolate crude product monitor->workup purify Recrystallize to obtain pure product workup->purify end End purify->end

Caption: General experimental workflow for the proposed synthesis.

Application Notes & Protocols: Microwave-Assisted Synthesis of 2,6-Dichloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry and drug discovery.[2][3] Specifically, 2,6-dichloroquinoxaline serves as a versatile intermediate for the synthesis of a wide array of novel drug candidates.[4] Traditional synthetic methods for the functionalization of this core often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[5]

Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, increased product yields, and cleaner reaction profiles.[6][7] This green chemistry approach is particularly well-suited for the rapid generation of compound libraries for biological screening.[1] These application notes provide a detailed protocol for the efficient synthesis of this compound derivatives via microwave-assisted nucleophilic aromatic substitution.

Biological Significance of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a broad spectrum of biological activities, with a significant number of compounds demonstrating potent anticancer properties.[2][8] Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[8][9]

Several key signaling pathways are targeted by quinoxaline-based inhibitors, including:

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR) are frequently inhibited, disrupting downstream signaling cascades that promote tumor growth and metastasis.[8][10]

  • Non-receptor Tyrosine Kinases: Such as the Src family kinases.[8]

  • Serine/Threonine Kinases: Including the PI3K/mTOR and Apoptosis Signal-regulating Kinase 1 (ASK1) pathways, which are critical for cell cycle progression, metabolism, and apoptosis.[11][12]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest.[8]

The anticancer effects of certain quinoxaline derivatives are also mediated through the induction of apoptosis. This programmed cell death is often triggered by the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2.[13] Some derivatives have also been shown to act as Topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[13]

Experimental Protocols

General Protocol for Microwave-Assisted Nucleophilic Aromatic Substitution of this compound

This protocol outlines a general procedure for the reaction of this compound with various nucleophiles (amines, phenols, etc.) under microwave irradiation.

Materials:

  • This compound

  • Nucleophile (e.g., substituted aniline, phenol, or aliphatic amine)

  • Triethylamine (TEA)

  • Microwave synthesizer (e.g., CEM Discovery)

  • Microwave reaction tube with a septum

  • Solvents for purification (e.g., ethyl acetate, n-hexane)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reaction tube, add this compound (1.0 mmol, 0.199 g).

  • Add the desired nucleophile (2.0 mmol).

  • Add triethylamine (3.0 mmol, 0.42 mL) to the reaction mixture.[5]

  • Seal the tube with a septum.

  • Place the reaction tube into the cavity of the microwave reactor.

  • Irradiate the mixture at 160°C for 5 minutes.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure substituted 2-chloro-6-substituted-quinoxaline derivative.[5]

Note: Reaction conditions may need to be optimized for different nucleophiles to achieve the best yields. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Data Presentation

The following table summarizes representative results for the microwave-assisted synthesis of quinoxaline derivatives, highlighting the efficiency of this method.

Starting MaterialNucleophileProductReaction Time (min)Temperature (°C)Yield (%)
2,3-DichloroquinoxalineBenzylamineN2,N3-dibenzylquinoxaline-2,3-diamine516069%[5]
2,3-DichloroquinoxalineMorpholine2,3-dimorpholinoquinoxaline516039%[5]
2,3-Dichloroquinoxaline3-Methoxyphenol2,3-bis(3-methoxyphenoxy)quinoxaline516014%[5]
6-FluoroquinoxalinePyrrolidine6-(Pyrrolidin-1-yl)quinoxaline3020093%[14]
6-FluoroquinoxalineImidazole6-(Imidazol-1-yl)quinoxaline3020092%[14]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Microwave-Assisted Synthesis start Start reagents Combine this compound, nucleophile, and triethylamine in a microwave tube start->reagents microwave Microwave Irradiation (160°C, 5 min) reagents->microwave cool Cool to Room Temperature microwave->cool purify Purify by Column Chromatography cool->purify product Isolate Pure Product purify->product

Caption: Microwave-assisted synthesis workflow.

Signaling Pathway Inhibition

signaling_pathway Targeted Signaling Pathways of Quinoxaline Derivatives in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K EGFR EGFR EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ASK1 ASK1 JNK_p38 JNK/p38 ASK1->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Src Src Src->Proliferation Bcl2->Apoptosis p53 p53 Caspases Caspases p53->Caspases Caspases->Apoptosis Quinoxaline Quinoxaline Derivatives Quinoxaline->VEGFR Quinoxaline->PDGFR Quinoxaline->EGFR Quinoxaline->PI3K Quinoxaline->mTOR Quinoxaline->ASK1 Quinoxaline->Src Quinoxaline->Bcl2 Quinoxaline->p53

References

Illuminating the Bench: A Guide to the Preparation and Application of Fluorescent Quinoxaline Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent materials derived from quinoxaline intermediates. Quinoxaline scaffolds, due to their versatile electronic properties and relative ease of synthesis, are a cornerstone in the development of novel fluorophores for a wide range of applications, from cellular imaging to advanced materials science.

Application Notes

Quinoxaline-based fluorescent materials offer a tunable platform for creating probes with diverse photophysical properties. By modifying the substituents on the quinoxaline core, researchers can fine-tune the absorption and emission wavelengths, quantum yields, and environmental sensitivity of these fluorophores. Key applications include:

  • Bioimaging: The lipophilic nature of many quinoxaline derivatives allows for easy incorporation into cellular membranes, enabling vivid visualization of cellular structures. Furthermore, the quinoxaline scaffold can be functionalized with specific targeting moieties to achieve organelle-specific imaging, such as lysosomal staining. Their application extends to the detection of biologically relevant species like reactive oxygen species (ROS) and specific ions.

  • Fluorescent Sensing: The electron-deficient nature of the pyrazine ring in quinoxaline makes it an excellent core for developing "push-pull" fluorescent sensors. Introduction of electron-donating groups can induce intramolecular charge transfer (ICT) upon excitation, leading to fluorescence properties that are highly sensitive to the local environment, including polarity and the presence of specific metal cations like Fe³⁺ and Cu²⁺.[1] This sensitivity allows for the design of "turn-on," "turn-off," or ratiometric fluorescent probes.

  • Organic Light-Emitting Diodes (OLEDs): The high thermal stability and excellent charge transport properties of certain quinoxaline derivatives make them promising candidates for use as emitters or host materials in OLEDs.[2][3] Their tunable emission colors, ranging from deep blue to green and red, are advantageous for creating full-color displays.[2] Some quinoxaline-based materials also exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the solid state, which is particularly beneficial for OLED applications.[4][5]

Experimental Protocols

The following are detailed protocols for the synthesis of fluorescent quinoxaline materials via common and effective synthetic routes.

Protocol 1: Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

This is a classic and straightforward method for the synthesis of the quinoxaline core.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount, ~0.1 mL)

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure quinoxaline derivative.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling for Aryl-Substituted Quinoxalines

This protocol is useful for introducing various aryl groups to a pre-functionalized quinoxaline core, allowing for significant tuning of photophysical properties.

Materials:

  • Bromo-substituted quinoxaline intermediate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • Triphenylphosphine (PPh₃, 0.1 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (15 mL)

  • Water (5 mL)

Procedure:

  • To a Schlenk flask, add the bromo-substituted quinoxaline, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Horner-Wadsworth-Emmons Reaction for Vinyl-Substituted Quinoxalines

This method is employed to introduce vinyl groups at the 2 and 3 positions of the quinoxaline ring, extending the π-conjugation and often red-shifting the emission.

Materials:

  • Quinoxaline-2,3-dicarbaldehyde (1.0 mmol)

  • Horner-Wadsworth-Emmons reagent (e.g., diethyl benzylphosphonate) (2.2 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the Horner-Wadsworth-Emmons reagent in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the resulting ylide solution back to 0 °C and add a solution of quinoxaline-2,3-dicarbaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired vinyl-substituted quinoxaline.

Data Presentation

The photophysical properties of representative fluorescent quinoxaline derivatives are summarized in the table below. These values are typically measured in a common solvent such as Tetrahydrofuran (THF) or Chloroform (CHCl₃) at room temperature.

Compound IDSynthesis Methodλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ) (ns)Reference
Q1 Condensation364413--
Q2 Suzuki Coupling371425--
PQN-QHH Multi-step340407 (in MeOH)--[6]
PQN-QPP Multi-step~350459--[6]
Pyrazoloquinoxaline-1 Condensation/Cyclization~450520-540~1.0 (in mod. polar solvents)-[7]
D-A-D Quinoxaline Condensation~480539--[2]
Aminoquinoxaline QC1 C-N Cross-Coupling420510 (at pH > 6)--[8][9]

Note: "-" indicates data not reported in the cited source. The photophysical properties are highly dependent on the solvent and the specific substituents on the quinoxaline core.

Mandatory Visualizations

Synthetic Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis of fluorescent quinoxaline materials.

Synthesis_Workflows cluster_condensation Protocol 1: Condensation cluster_suzuki Protocol 2: Suzuki Coupling cluster_hwe Protocol 3: Horner-Wadsworth-Emmons start1 o-Phenylenediamine + 1,2-Dicarbonyl Compound step1_1 Dissolve in Ethanol + Acetic Acid (cat.) start1->step1_1 step1_2 Reflux (2-4h) step1_1->step1_2 step1_3 Cool & Precipitate step1_2->step1_3 step1_4 Filter & Recrystallize step1_3->step1_4 end1 Pure Fluorescent Quinoxaline step1_4->end1 start2 Bromo-Quinoxaline + Arylboronic Acid step2_1 Pd(OAc)2, PPh3, K2CO3 in Toluene/Water start2->step2_1 step2_2 Heat (90-100°C, 12-24h) step2_1->step2_2 step2_3 Workup & Extraction step2_2->step2_3 step2_4 Column Chromatography step2_3->step2_4 end2 Aryl-Substituted Fluorescent Quinoxaline step2_4->end2 start3 Quinoxaline-2,3-dicarbaldehyde + HWE Reagent step3_1 NaH in THF, 0°C start3->step3_1 step3_2 React Overnight step3_1->step3_2 step3_3 Quench & Extract step3_2->step3_3 step3_4 Column Chromatography step3_3->step3_4 end3 Vinyl-Substituted Fluorescent Quinoxaline step3_4->end3

Caption: General synthetic workflows for preparing fluorescent quinoxaline materials.

Application Logic Diagram: Fluorescent "Turn-On" Sensing

This diagram illustrates the general principle of a "turn-on" fluorescent sensor for a specific analyte.

TurnOn_Sensing cluster_interaction Sensing Event Probe Quinoxaline Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte Quenching Quenching Mechanism (e.g., PET) Probe->Quenching In absence of analyte Light_Out_Low Low/No Emission Probe->Light_Out_Low Analyte Analyte (e.g., Metal Ion) Analyte->Complex Light_Out_High Strong Emission Complex->Light_Out_High Emission Fluorescence Blocked Quenching->Emission Light_In Excitation Light Light_In->Probe Light_In->Complex

Caption: Mechanism of a "turn-on" quinoxaline-based fluorescent sensor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-dichloroquinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common synthetic routes for this compound are:

  • Chlorination of 2-hydroxy-6-chloroquinoxaline: This method involves the use of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group to a chlorine atom.[1]

  • Condensation and subsequent reactions starting from p-chloro-o-nitroaniline and diketene: This route involves a multi-step process including condensation, cyclization, reduction, acidification, and finally chlorination.[2]

  • Reduction and chlorination of 6-chloro-2-hydroxyquinoxaline-N-oxide: This process involves the hydrogenation of the N-oxide followed by chlorination.[1]

  • Condensation of 4-chloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound like glyoxal. [3]

Q2: I am getting a low yield in the synthesis of this compound from 2-hydroxy-6-chloroquinoxaline. What are the potential reasons?

A2: Low yields in this synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and temperature. The reaction is typically heated to reflux.[4]

  • Moisture: The presence of moisture can decompose the chlorinating agents (POCl₃ or SOCl₂), reducing their effectiveness. Ensure all glassware is dry and use anhydrous solvents.

  • Sub-optimal temperature: The reaction temperature is crucial. A temperature of around 110°C is often used for the chlorination step.[4]

  • Impurities in the starting material: The purity of the starting 2-hydroxy-6-chloroquinoxaline is important. Impurities can interfere with the reaction.

  • Loss during workup and purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps. Optimize your purification procedure to minimize these losses.

Q3: What are the common impurities in the synthesis of this compound, and how can I remove them?

A3: Common impurities depend on the synthetic route:

  • From 2-hydroxy-6-chloroquinoxaline: The main impurity is often unreacted starting material. Purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.[4]

  • From p-chloro-o-nitroaniline and diketene: If sodium hydrosulfide (NaHS) is used as the reducing agent, elemental sulfur can be a significant impurity.[2] This can be removed by a specific oxidation step involving blowing air through the alkaline reaction mixture before acidification.[2]

  • General impurities: Other potential impurities include over-chlorinated or isomeric byproducts. Column chromatography can be an effective method for removing these impurities.[5] A patent also describes a method to obtain a purity of over 99% by controlling the pH and using a decolorizing agent before final isolation.[6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5] By taking small aliquots from the reaction mixture at regular intervals and running a TLC against the starting material, you can determine when the reaction is complete.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.[5]
Decomposition of chlorinating agentEnsure all glassware is thoroughly dried and use anhydrous solvents. Handle chlorinating agents under an inert atmosphere if possible.
Suboptimal stoichiometryOptimize the molar ratio of the chlorinating agent to the substrate. A molar ratio of 2.5 to 3.5 of chlorinating agent to 6-chloro-2-hydroxy-quinoxaline has been reported to give high purity.[6]
Loss during workupCarefully perform extraction and washing steps. Minimize transfers of the product. Optimize the recrystallization solvent and procedure to maximize recovery.
Product is off-white or colored Presence of colored impuritiesRecrystallize the product from a suitable solvent. The use of activated carbon during recrystallization can help remove colored impurities. A decolorizing agent can also be used during the workup.[6]
Product contains elemental sulfur (diketene route) Formation of polysulfides during reduction with NaHSAfter the reduction step and before acidification, while the solution is alkaline, stir the reaction mixture and blow air through it for a period of time (at least 0.1 hours) at a temperature between 323-372 K. This will oxidize the polysulfides and prevent the formation of elemental sulfur upon acidification.[2]
Difficult to purify product Presence of multiple byproductsReview the reaction conditions. Side reactions can be minimized by controlling the temperature and stoichiometry. Consider using column chromatography for purification if recrystallization is ineffective.[5]
Inconsistent Results Variability in raw material qualityEnsure the purity of starting materials before starting the reaction. Use materials from a reliable source.

Experimental Protocols

Synthesis of this compound from 2-Hydroxy-6-chloroquinoxaline

This protocol is based on the general chlorination reaction described in the literature.[4]

Materials:

  • 2-Hydroxy-6-chloroquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-6-chloroquinoxaline.

  • Carefully add an excess of phosphorus oxychloride (e.g., 2-3 equivalents).

  • Heat the mixture to reflux (around 110°C) and maintain for 1-2 hours.[4] The reaction progress should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a fume hood as it will generate HCl gas.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound.

Quantitative Data:

ParameterValueReference
Purity (after recrystallization)>99%[6]
Synthesis of this compound from p-Chloro-o-nitroaniline and Diketene (with Sulfur Impurity Removal)

This protocol is adapted from a patented method.[2]

Procedure Outline:

  • Condensation, Cyclization, and Reduction: React p-chloro-o-nitroaniline with diketene, followed by cyclization and reduction with NaHS to form 6-chloro-2-quinoxaline sodium alkoxide.

  • Impurity Removal:

    • Dissolve the crude 6-chloro-2-quinoxaline sodium alkoxide in water.

    • Add activated carbon.

    • Heat the solution to 323-372 K while stirring.

    • Bubble air through the solution for at least 0.1 hours.

  • Acidification and Chlorination: Proceed with the acidification of the purified intermediate, followed by chlorination to yield this compound.

Quantitative Data for Impurity Removal:

ParameterConditionResulting Sulfur ContentReference
Air Bubbling Time0.1 hoursNot specified, but prevents elemental sulfur formation[2]
Air Bubbling Time & Flow10 hours at 2000 ml/min0.005%[2]

Process Diagrams

experimental_workflow_chlorination start Start: 2-Hydroxy-6-chloroquinoxaline chlorination Chlorination with POCl3 (Reflux, 1-2h) start->chlorination workup Workup: Pour onto ice, Filter chlorination->workup purification Purification: Recrystallization (Ethanol/Water) workup->purification end End: this compound purification->end

Caption: Workflow for the synthesis of this compound via chlorination.

logical_relationship_diketene_route cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Step cluster_final Final Steps start1 p-Chloro-o-nitroaniline condensation Condensation start1->condensation start2 Diketene start2->condensation cyclization Cyclization condensation->cyclization reduction Reduction with NaHS cyclization->reduction impurity_removal Sulfur Impurity Removal (Air Oxidation) reduction->impurity_removal acidification Acidification impurity_removal->acidification chlorination_final Chlorination acidification->chlorination_final end This compound chlorination_final->end

Caption: Logical flow for the diketene-based synthesis with a key troubleshooting step.

References

Technical Support Center: Regioselective Functionalization of 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloroquinoxaline. The following information is intended to help overcome common challenges in achieving regioselective functionalization at the C2 and C6 positions.

Troubleshooting Guide

Researchers may encounter several common issues when attempting to selectively functionalize this compound. This guide outlines potential problems, their likely causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion - Inactive catalyst- Low reaction temperature- Poor quality of reagents or solvent- Presence of inhibitors (e.g., water, oxygen)- Use a fresh batch of catalyst and ensure proper activation if necessary.- Optimize the reaction temperature; consider microwave heating for rate enhancement.- Use freshly distilled and degassed solvents and high-purity reagents.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Formation of a complex mixture of products - Lack of regioselectivity- Side reactions (e.g., homocoupling of boronic acids, decomposition of starting material)- Catalyst decomposition- Re-evaluate the reaction conditions to favor the desired isomer (see FAQs below).- For Suzuki couplings, use a slight excess of the boronic acid and ensure efficient stirring.- Choose a more robust ligand for the palladium catalyst that is less prone to decomposition at the required temperature.
Poor regioselectivity (mixture of C2 and C6 isomers) - Inappropriate choice of catalyst or ligand for cross-coupling reactions.- Reaction conditions favoring multiple reaction pathways.- For nucleophilic aromatic substitution, the nucleophile may not be selective enough.- For Suzuki couplings, Pd(PPh₃)₄ has shown high selectivity for the C2 position.- Carefully control the stoichiometry of the reagents; using a slight excess of the coupling partner can drive the reaction at the more reactive C2 site.- For amination, consider that palladium-catalyzed methods can be challenging and may require extensive optimization of ligands and bases to avoid mixtures.
Disubstitution at both C2 and C6 positions when monosubstitution is desired - Excess of the coupling partner or nucleophile.- Prolonged reaction time or high temperature.- Use a stoichiometric amount or a slight excess (e.g., 1.3 equivalents) of the coupling partner.- Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.- Reduce the reaction temperature once the initial monosubstitution has occurred.

Frequently Asked Questions (FAQs)

Q1: Why is the C2 position of this compound generally more reactive than the C6 position in cross-coupling and nucleophilic substitution reactions?

The heightened reactivity of the C2 position is primarily due to electronic factors. The two nitrogen atoms in the quinoxaline ring are electron-withdrawing, which makes the entire heterocyclic system electron-deficient. This effect is most pronounced at the α-positions to the nitrogen atoms (C2 and C3). Consequently, the C2 carbon is more electrophilic and thus more susceptible to nucleophilic attack in SNAr reactions and oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

Q2: How can I achieve selective functionalization at the C2 position?

For Suzuki-Miyaura cross-coupling , using a palladium catalyst like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent like THF has been shown to be highly selective for the C2 position. The reaction proceeds efficiently with a range of arylboronic acids.

For nucleophilic aromatic substitution (SNAr) , the inherent higher electrophilicity of the C2 position allows for selective substitution with various nucleophiles like alcohols, thiols, and amines. The reaction can be promoted by a base such as K₂CO₃ in a polar aprotic solvent like DMF.

Q3: Is it possible to selectively functionalize the C6 position?

Direct selective functionalization at the C6 position in the presence of a chlorine atom at C2 is challenging due to the lower reactivity of the C6 position. A common strategy to achieve C6 functionalization is to first react the more reactive C2 position and then perform a second, typically different, reaction at the C6 position. For instance, a Suzuki coupling can be performed at C2, followed by a different cross-coupling or a nucleophilic substitution at C6 under more forcing conditions.

Q4: What are the best practices for setting up a regioselective Suzuki-Miyaura coupling at the C2 position?

To ensure high regioselectivity and yield, it is crucial to:

  • Use an appropriate catalyst system, such as Pd(PPh₃)₄.

  • Employ a suitable base, like K₃PO₄.

  • Use a degassed solvent, such as THF.

  • Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Use a slight excess (around 1.3 equivalents) of the arylboronic acid to drive the reaction to completion at the C2 position without promoting disubstitution.

Q5: I am struggling with the palladium-catalyzed amination of this compound and getting a complex mixture. What should I do?

Palladium-catalyzed amination of dichloroquinolines can be difficult, and the amination of 2,6-dichloroquinoline has been reported to have very low selectivity, often resulting in complex mixtures that are hard to separate. This may be due to the high reactivity of the C2 position, which can lead to multiple side reactions. If you are encountering this issue, consider exploring alternative synthetic routes or a different class of reaction, such as a phase-transfer-catalyzed nucleophilic aromatic substitution with the desired amine.[2]

Quantitative Data Presentation

Table 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C2-Position
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Chloro-2-phenylquinoxaline85
24-Methylphenylboronic acid6-Chloro-2-(p-tolyl)quinoxaline75
34-Methoxyphenylboronic acid6-Chloro-2-(4-methoxyphenyl)quinoxaline97
43-Methoxyphenylboronic acid6-Chloro-2-(3-methoxyphenyl)quinoxaline82
54-Fluorophenylboronic acid6-Chloro-2-(4-fluorophenyl)quinoxaline65
Table 2: Regioselective Nucleophilic Aromatic Substitution at the C2-Position
EntryNucleophileProductYield (%)
1(6-chloropyridin-3-yl)methanol6-chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline92
2(6-chloropyridin-3-yl)methanethiol6-chloro-2-(((6-chloropyridin-3-yl)methyl)thio)quinoxaline94
32,3-dimethylaniline6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine85

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C2-Position

Synthesis of 6-Chloro-2-(p-tolyl)quinoxaline

A solution of this compound (0.1 g, 0.5 mmol), 4-methylphenylboronic acid (0.088 g, 0.65 mmol, 1.3 equiv), K₃PO₄ (0.212 g, 1.0 mmol, 2 equiv), and Pd(PPh₃)₄ (0.029 g, 0.025 mmol, 5 mol%) in THF (4 mL) is heated at 90 °C for 8 hours under an argon atmosphere. The reaction mixture is then cooled to room temperature, and water (100 mL) is added. The mixture is extracted with CH₂Cl₂ (100 mL). The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (gradient elution, n-heptane–EtOAc) to yield the product as a white solid (0.096 g, 75%).

Protocol 2: Regioselective Nucleophilic Aromatic Substitution at the C2-Position

Synthesis of 6-chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline

To a stirred solution of this compound (0.085 mol) and (6-chloropyridin-3-yl)methanol (0.085 mol) in N,N-Dimethylformamide (25 mL), Triethylbenzylammonium chloride (TEBAC) (0.0085 mol) and K₂CO₃ (0.093 mol) are added at room temperature. The reaction mixture is heated to 70-75°C and stirred for 6-7 hours. After completion of the reaction (monitored by TLC), the mixture is filtered. The filtrate is added to ice-cold water, and the product is extracted with ethyl acetate (2 x 25 mL). The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (25% Ethyl acetate in n-hexane) to afford the pure product.[2]

Visualizations

G cluster_start Starting Material cluster_c2 C2 Functionalization cluster_c6 C6 Functionalization cluster_product Products start This compound c2_reaction Suzuki Coupling (e.g., Pd(PPh₃)₄, K₃PO₄) or Nucleophilic Aromatic Substitution (e.g., R-XH, Base) start->c2_reaction Higher Reactivity at C2 c2_product C2-Functionalized Product c2_reaction->c2_product Monofunctionalization c6_reaction More Forcing Conditions (e.g., Different Cross-Coupling) c2c6_product C2,C6-Difunctionalized Product c6_reaction->c2c6_product Difunctionalization c2_product->c6_reaction Sequential Reaction

Caption: Decision pathway for regioselective functionalization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, boronic acid, base, and catalyst in a dried flask. B Add degassed solvent (THF). A->B Step 1 C Heat the mixture under an inert atmosphere (e.g., 90°C). B->C Step 2 D Monitor progress by TLC/GC-MS. C->D Step 3 E Cool to RT, add water, and extract with an organic solvent. D->E Step 4 F Dry the organic layer, filter, and concentrate. E->F Step 5 G Purify by column chromatography. F->G Step 6

Caption: Workflow for a typical Suzuki-Miyaura coupling.

References

challenges with 2,6-Dichloroquinoxaline solubility for reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the solubility of 2,6-dichloroquinoxaline in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid that is generally insoluble in water.[1][2] It exhibits slight solubility in solvents like chloroform and methanol, particularly with heating.[3][4][5][6] It is more readily soluble in benzene and toluene.[1][2] Due to its low solubility in many common reaction media, achieving a homogeneous reaction mixture can be a significant challenge.

Q2: I'm having trouble getting this compound to dissolve for my reaction. What are the recommended solvents?

A2: The choice of solvent is critical. While it has limited solubility in many common solvents, N,N-Dimethylformamide (DMF) has been successfully used in reactions, often with heating to temperatures between 70-100°C to ensure dissolution.[7] For less polar conditions, toluene and benzene are viable options.[1][2]

Q3: My reaction is proceeding very slowly or not at all. Could this be a solubility issue?

A3: Yes, poor solubility is a common reason for slow or incomplete reactions involving this compound. If the compound is not fully dissolved, the reaction becomes mass-transfer limited, as the reaction can only occur at the surface of the solid particles. One study noted that a reaction in DMF at 50-55°C yielded a very low amount of product and did not complete even after 24 hours, which was attributed to solubility and reaction rate issues.[7]

Q4: How can I improve the solubility of this compound in my reaction?

A4: Several techniques can be employed to enhance solubility:

  • Heating: Increasing the reaction temperature is the most common method. For instance, increasing the temperature from 50-55°C to 70-75°C in DMF significantly improved reaction outcomes.[7]

  • Co-solvency: Using a mixture of solvents can improve solubility. The goal is to find a blend that balances the polarity requirements of all reactants.

  • Phase-Transfer Catalysis (PTC): In heterogeneous reaction mixtures, a phase-transfer catalyst like Triethylbenzylammonium chloride (TEBAC) can be used. This technique was shown to reduce reaction times from 12 hours to 4 hours and increase yields, suggesting it helps overcome the solubility barrier between reactants.[7]

  • Solvent-Free Methods: For otherwise intractable solubility issues, solid-state reactions using techniques like high-temperature ball milling can be explored.[8]

Q5: Are there any specific safety precautions I should take when heating solvents to dissolve this compound?

A5: Absolutely. Always use a well-ventilated fume hood.[9] When heating flammable organic solvents like DMF or toluene, use appropriate heating equipment (e.g., a heating mantle with a temperature controller, oil bath) and never an open flame. Ensure your glassware is free of cracks and can withstand the target temperature. Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.[9][10]

Quantitative Data: Solubility Summary

The following table summarizes the known solubility characteristics of this compound.

SolventSolubilityReference
WaterInsoluble[1][2]
BenzeneSoluble[1][2]
TolueneSoluble[1][2]
ChloroformSlightly Soluble[3][4][5][6]
MethanolSlightly Soluble (improves with heat)[3][4][5][6]
N,N-Dimethylformamide (DMF)Used as a reaction solvent with heating[7]

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction in DMF

This protocol is adapted from a procedure for the synthesis of 2-substituted-6-chloroquinoxalines, where solubility is a key factor.[7]

Objective: To conduct a nucleophilic substitution reaction with this compound where solubility may be a challenge.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, thiol, or amine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Triethylbenzylammonium chloride (TEBAC) (Optional, as a Phase-Transfer Catalyst)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the desired nucleophile (1.0 eq) and anhydrous potassium carbonate (1.1 eq).

  • If using a phase-transfer catalyst, add TEBAC (0.1 eq).

  • Add a sufficient volume of anhydrous DMF to fully suspend the reagents (e.g., 25 mL for a 0.085 mol scale reaction).[7]

  • Begin vigorous stirring. The mixture will likely be a suspension at room temperature.

  • Slowly heat the reaction mixture to 70-75°C using a temperature-controlled heating mantle.[7]

  • Observe the reaction mixture. The solids should gradually dissolve as the temperature increases, resulting in a more homogeneous solution.

  • Maintain the temperature and stirring for 4-7 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with standard aqueous workup and purification by column chromatography or recrystallization.

Protocol 2: Troubleshooting Poor Solubility

Objective: To systematically improve the dissolution of this compound in a reaction mixture.

Materials:

  • Reaction setup with poor dissolution of this compound

  • Primary reaction solvent

  • A compatible co-solvent with different polarity

  • Heating apparatus

Procedure:

  • Initial Observation: Confirm that the starting material is not dissolving at the initial reaction temperature by visual inspection. Note if the reaction is stalled by taking a sample for analysis (TLC/LC-MS).

  • Incremental Heating: Increase the reaction temperature in 10°C increments. After each increase, allow the mixture to stir for 15-20 minutes to equilibrate. Visually check for dissolution. Monitor reaction progress to ensure reactants and products are stable at the higher temperature.

  • Co-solvent Addition (if heating is insufficient or undesirable): If the material remains insoluble at a safe and effective temperature, cool the mixture back to room temperature.

  • Slowly add a small amount (e.g., 5-10% of the total volume) of a compatible co-solvent. For a polar aprotic solvent like DMF, a more polar solvent like DMSO or a less polar one like toluene could be tested, depending on the other reactants.

  • Stir for 20-30 minutes at room temperature to observe any change in solubility.

  • If necessary, begin the incremental heating process again (Step 2) with the new solvent system.

  • Evaluation: Once dissolution is achieved, monitor the reaction to confirm that the change in solvent conditions has positively impacted the reaction rate and outcome.

Visualizations

TroubleshootingWorkflow start Start: Reaction mixture is a suspension check_dissolved Is the solid fully dissolved? start->check_dissolved increase_temp Incrementally increase temperature (e.g., +10°C) check_dissolved->increase_temp No proceed Proceed with reaction monitoring check_dissolved->proceed check_stability Are reactants/products stable at higher temperature? increase_temp->check_stability use_ptc Consider Phase-Transfer Catalyst (for heterogeneous reactions) increase_temp->use_ptc check_stability->check_dissolved Yes add_cosolvent Add a compatible co-solvent (e.g., 5-10% v/v) check_stability->add_cosolvent add_cosolvent->check_dissolved stop Reaction unfeasible. Re-evaluate solvent system. add_cosolvent->stop use_ptc->proceed

Caption: Troubleshooting workflow for this compound solubility issues.

LogicalRelationships cluster_factors Influencing Factors cluster_state System State cluster_outcomes Reaction Outcomes Temperature Temperature Solubility Substrate Solubility Temperature->Solubility Increases Solvent Solvent Polarity Solvent->Solubility Affects CoSolvent Co-Solvent Addition CoSolvent->Solubility Modifies PTC Phase-Transfer Catalyst Rate Reaction Rate PTC->Rate Increases (in biphasic systems) Solubility->Rate Directly Impacts Yield Reaction Yield Rate->Yield Influences

Caption: Factors influencing reaction outcomes via solubility.

References

Technical Support Center: Purification of Crude 2,6-Dichloroquinoxaline by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,6-dichloroquinoxaline by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My crude this compound won't fully dissolve in the hot solvent.

A1: This issue can arise from several factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent incrementally until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.

  • Insoluble Impurities: The crude product may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

  • Incorrect Solvent Choice: The solvent you have chosen may not be suitable for this compound. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. Refer to the solvent selection table below for guidance.

Q2: No crystals are forming, even after the solution has cooled to room temperature.

A2: This is a common issue, often caused by one of the following:

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be supersaturated enough for crystallization to occur upon cooling. You can try to evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated and require initiation for crystal growth. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, adding a small seed crystal of pure this compound can induce crystallization.

  • Cooling Too Slowly: While slow cooling is generally preferred for large, pure crystals, sometimes it can hinder initial nucleation. If no crystals form after an extended period at room temperature, try placing the flask in an ice bath to promote crystallization.

Q3: The product has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high. To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool slowly again.

  • Change Solvent System: If the problem persists, you may need to choose a different solvent or a mixed solvent system with a lower boiling point.

Q4: The recovered crystals are colored, but the pure compound should be white to pale yellow.

A4: Colored impurities are common. To remove them:

  • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of your desired product.

Q5: The final yield of purified this compound is very low.

A5: A low yield can be attributed to several factors throughout the process:

  • Using Too Much Solvent: As mentioned earlier, an excess of solvent will keep more of your product dissolved in the mother liquor, thus reducing the yield.

  • Premature Crystallization During Hot Filtration: If the solution cools too much during hot filtration, the product can crystallize on the filter paper along with the impurities. To prevent this, use a pre-heated funnel and filter flask and work quickly.

  • Incomplete Crystallization: Ensure the solution has been allowed to cool sufficiently, including in an ice bath, to maximize crystal formation before filtration.

  • Loss During Transfer: Be meticulous when transferring the product between flasks and during the final filtration to minimize physical loss of the crystals.

Frequently Asked Questions (FAQs)

What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials from the synthesis, such as dichlorinated o-phenylenediamine, or side products from the cyclization reaction.[1] Depending on the synthetic route, isomeric quinoxalines or incompletely chlorinated intermediates could also be present.

Which solvents are best for the recrystallization of this compound?

This compound is reportedly soluble in benzene and toluene and slightly soluble in hot chloroform and methanol.[2] A good starting point for solvent selection would be alcohols like ethanol or methanol, or aromatic hydrocarbons like toluene. A mixed solvent system, such as ethanol/water, could also be effective. The ideal solvent will dissolve the crude product when hot but have low solubility at room temperature to ensure good recovery.

How can I determine the purity of my recrystallized this compound?

The purity of the final product can be assessed by several methods:

  • Melting Point: A pure compound will have a sharp melting point range. The reported melting point of this compound is 153-157 °C.[2] A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product to the crude material and a pure standard. A single spot for the recrystallized product suggests high purity.

  • Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.

Data Presentation

Table 1: Representative Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Boiling Point (°C)
Toluene~0.5> 10111
Ethanol< 0.1~578
Methanol< 0.1~365
Hexane< 0.01< 0.169

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound (General Procedure)

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or mixed-solvent system. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20 mL) and begin heating the mixture on a hot plate with stirring.

  • Hot Solvent Addition: Continue to add small portions of hot ethanol from a separate heated beaker until the this compound just completely dissolves. Note the total volume of solvent used.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal (e.g., 0.1 g). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the flask is at room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum for a period, then transfer them to a watch glass to air dry or dry in a vacuum oven at a low temperature.

  • Analysis: Determine the mass of the recovered crystals and calculate the percent recovery. Measure the melting point to assess purity.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolve_issue Issue: Solid Won't Dissolve dissolve->dissolve_issue add_solvent Add More Hot Solvent dissolve_issue->add_solvent Incomplete Dissolution hot_filtration Perform Hot Filtration dissolve_issue->hot_filtration Insoluble Impurities Suspected change_solvent Re-evaluate Solvent Choice dissolve_issue->change_solvent Poor Solubility cool Cool Solution dissolve_issue->cool Solid Dissolves add_solvent->dissolve hot_filtration->cool cool_issue Issue: No Crystals Form cool->cool_issue oil_out Issue: Product Oils Out cool->oil_out induce_crystallization Induce Crystallization (Scratch/Seed) cool_issue->induce_crystallization Supersaturated concentrate Concentrate Solution cool_issue->concentrate Too Dilute collect_crystals Collect Crystals cool_issue->collect_crystals Crystals Form induce_crystallization->collect_crystals concentrate->cool reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent Yes oil_out->collect_crystals No Oiling reheat_add_solvent->cool low_yield Issue: Low Yield collect_crystals->low_yield check_solvent_vol Review Solvent Volume low_yield->check_solvent_vol Yes check_filtration Check for Premature Crystallization low_yield->check_filtration Yes final_product Pure this compound low_yield->final_product Acceptable Yield check_solvent_vol->start Optimize check_filtration->start Optimize

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

optimizing reaction conditions for Suzuki coupling with 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on Suzuki coupling reactions with 2,6-dichloroquinoxaline.

Troubleshooting Guide

Problem 1: Low or no yield of the desired coupled product.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air-stable.
Incorrect Base The choice of base is critical. For monosubstitution at the 2-position, K₃PO₄ has been shown to be effective. For disubstitution, a stronger base like K₂CO₃ in an aqueous solution might be necessary.[1] Ensure the base is finely powdered and dry.
Suboptimal Solvent The reaction solvent significantly influences the outcome. Tetrahydrofuran (THF) has been identified as an optimal solvent for the monosubstitution, providing higher yields at lower temperatures compared to toluene or 1,4-dioxane.[1] Ensure the solvent is anhydrous.
Inappropriate Reaction Temperature For the monosubstitution with Pd(PPh₃)₄ and K₃PO₄ in THF, a temperature of 90°C for 8 hours is a good starting point.[1] Higher temperatures (e.g., 120°C) may be required for diarylation.[1]
Boronic Acid Decomposition Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[2] Use a slight excess of the boronic acid (e.g., 1.3 equivalents for monosubstitution) and consider adding it in portions if the reaction is slow.[1]
Oxygen Contamination The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[3] Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas like argon or nitrogen before adding the catalyst.[4]

Problem 2: Formation of significant side products (e.g., homocoupling, dehalogenation).

Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen and Pd(II) species.[3] Rigorous degassing of the reaction mixture is crucial. Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial.
Dehalogenation of this compound Dehalogenation can occur as a side reaction. This may be influenced by the choice of phosphine ligand and the presence of impurities.[3] Screening different phosphine ligands or using a different palladium source might mitigate this issue.
Formation of Diarylated Product when Monosubstitution is Desired The reaction conditions for mono- and diarylation are different. To favor monosubstitution, use a milder base like K₃PO₄ and a lower reaction temperature (90°C).[1] Using a smaller excess of the boronic acid can also help.

Frequently Asked Questions (FAQs)

Q1: Which position of this compound is more reactive in the Suzuki coupling?

A1: The 2-position of this compound is more electron-deficient and therefore more reactive towards Suzuki-Miyaura cross-coupling compared to the 6-position. This allows for regioselective monosubstitution at the 2-position under optimized conditions.[1]

Q2: What are the recommended starting conditions for the monosubstitution of this compound?

A2: Based on reported literature, a good starting point for monosubstitution at the 2-position is to react this compound with 1.3 equivalents of the desired arylboronic acid using 5 mol% of Pd(PPh₃)₄ as the catalyst and 2 equivalents of K₃PO₄ as the base in THF at 90°C for 8 hours.[1]

Q3: How can I achieve diarylation of this compound?

A3: For diarylation, more forcing conditions are generally required. This typically involves using a larger excess of the boronic acid (e.g., 2.5 equivalents), a different base such as a 2M aqueous solution of K₂CO₃, a higher boiling point solvent like 1,4-dioxane, and a higher reaction temperature (120°C) for a longer duration (12 hours).[1]

Q4: My reaction is not going to completion. What can I do?

A4: If the reaction stalls, you can try several approaches. First, ensure all reagents are pure and the solvent is anhydrous. You can try increasing the reaction temperature or extending the reaction time. In some cases, adding a fresh portion of the palladium catalyst may help.

Q5: Do I need to use a glovebox for setting up the reaction?

A5: While a glovebox provides the best inert atmosphere, it is not strictly necessary. You can achieve a sufficiently inert atmosphere by using Schlenk line techniques to degas your solvent and reaction vessel with an inert gas like argon or nitrogen.[4]

Data Presentation

Table 1: Optimized Conditions for Monosubstitution of this compound [1]

ParameterCondition
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2 equivalents)
Solvent THF
Temperature 90 °C
Time 8 hours
Boronic Acid 1.3 equivalents

Table 2: Yields for Monosubstitution of this compound with Various Arylboronic Acids [1]

Arylboronic AcidYield (%)
2-Tolylboronic acid77
3-Tolylboronic acid67
4-Tolylboronic acid75
2,6-Dimethylphenylboronic acid37
3,5-Dimethylphenylboronic acid90
2,4,6-Trimethylphenylboronic acid96
2-Methoxyphenylboronic acid72
4-Methoxyphenylboronic acid63
2,3-Dimethoxyphenylboronic acid65
2,6-Dimethoxyphenylboronic acid97

Experimental Protocols

General Procedure for Monosubstitution of this compound [1]

A mixture of this compound (1 equivalent), the respective arylboronic acid (1.3 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₃PO₄ (2 equivalents) in THF is prepared in a reaction vessel. The vessel is sealed and the mixture is stirred at 90°C for 8 hours. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-aryl-6-chloroquinoxaline.

General Procedure for Diarylation of this compound [1]

A mixture of this compound (1 equivalent), the respective arylboronic acid (2.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and a 2M aqueous solution of K₂CO₃ is prepared in 1,4-dioxane. The reaction vessel is sealed and the mixture is stirred at 120°C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K3PO4) - Solvent (THF) degas Degas with Inert Gas (e.g., Argon) reagents->degas 1. catalyst Add Pd(PPh3)4 Catalyst degas->catalyst 2. heat Heat to 90°C and Stir for 8h catalyst->heat 3. cool Cool to RT heat->cool 4. evaporate Solvent Evaporation cool->evaporate 5. purify Column Chromatography evaporate->purify 6. product Isolated Product purify->product 7.

Caption: Experimental workflow for the monosubstitution of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Stability start Low/No Yield? check_catalyst Check Catalyst Activity (Freshness, Storage) start->check_catalyst Yes check_degas Ensure Proper Degassing (Inert Atmosphere) start->check_degas check_base Verify Base (Type, Purity, Dryness) start->check_base check_solvent Verify Solvent (Type, Anhydrous) start->check_solvent check_temp Optimize Temperature start->check_temp check_boronic_acid Check Boronic Acid Quality (Consider Protodeboronation) start->check_boronic_acid solution Improved Yield check_catalyst->solution check_degas->solution check_base->solution check_solvent->solution check_temp->solution check_boronic_acid->solution

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

preventing side reactions in nucleophilic substitution of 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 2,6-dichloroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during nucleophilic substitution of this compound?

A1: The most prevalent side reactions include:

  • Disubstitution: The incoming nucleophile reacts at both the C2 and C6 positions, which is common when an excess of the nucleophile is used or when the reaction is allowed to proceed for an extended period.

  • Hydrolysis: Reaction with residual water or hydroxide ions in the reaction mixture can lead to the formation of 2-hydroxy-6-chloroquinoxaline or 2,6-dihydroxyquinoxaline. This is more likely to occur when using strong bases in aqueous or protic solvents.

  • Homocoupling: Under certain conditions, particularly with organometallic reagents, self-coupling of the quinoxaline derivative can occur.

  • Ring Opening/Degradation: Harsh reaction conditions, such as high temperatures and very strong bases, can lead to the degradation of the quinoxaline ring system.

Q2: How can I control regioselectivity in monosubstitution reactions?

A2: In this compound, the chlorine atom at the C2 position is generally more reactive towards nucleophilic attack than the chlorine at the C6 position. This is due to the electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring, which makes the C2 and C3 positions more electron-deficient. Therefore, under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times), monosubstitution will predominantly occur at the C2 position. To ensure high regioselectivity, it is crucial to use a 1:1 stoichiometric ratio of the nucleophile to this compound.

Q3: What is the best way to prevent the formation of the disubstituted product?

A3: To favor monosubstitution and prevent disubstitution, the following strategies are recommended:

  • Stoichiometry Control: Use a strict 1:1 molar ratio of the nucleophile to this compound. A slight excess of the dichloroquinoxaline can also be used to ensure all of the nucleophile is consumed.

  • Controlled Addition: Add the nucleophile slowly to the reaction mixture containing the this compound. This maintains a low concentration of the nucleophile throughout the reaction, disfavoring a second substitution.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often provide the activation energy needed for the less favorable second substitution.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired monosubstituted product is predominantly formed.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Monosubstituted Product
Potential Cause Troubleshooting Step
Incomplete Reaction - Increase reaction temperature gradually. - Extend the reaction time. - Use a stronger base if applicable to activate the nucleophile.
Formation of Disubstituted Product - Decrease the stoichiometry of the nucleophile to 1 equivalent or slightly less. - Lower the reaction temperature. - Add the nucleophile dropwise over a period of time.
Hydrolysis of Starting Material - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Nucleophilicity - For weakly nucleophilic amines or thiols, consider using a stronger, non-nucleophilic base to deprotonate the nucleophile prior to reaction. - For alcohols, pre-formation of the alkoxide with a strong base (e.g., NaH) is often necessary.
Issue 2: Formation of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Step
Degradation of Starting Material or Product - Lower the reaction temperature. - Use a milder base. - Reduce the reaction time.
Reaction with Solvent - Choose a more inert solvent. For example, if using an alcohol as a solvent, it may act as a nucleophile. Consider using a non-nucleophilic solvent like Dioxane, THF, or Toluene.
Air/Moisture Sensitivity - Ensure the reaction is carried out under strictly anhydrous and inert conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the selective monosubstitution at the C2 position of this compound with various nucleophiles.

Table 1: Nucleophilic Substitution with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1005~85
MorpholineEt₃NDioxane806~90
BenzylamineNa₂CO₃AcetonitrileReflux8~80
2,3-DimethylanilineNoneDMF1004.5~78[1]

Table 2: Nucleophilic Substitution with Thiols

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF804~92
Benzyl mercaptanNaHTHF605~88
EthanethiolEt₃NAcetonitrileReflux6~85

Table 3: Nucleophilic Substitution with Alcohols

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHTHFReflux12~75
PhenolK₂CO₃Dioxane10010~80
IsopropanolNaHTHFReflux18~65

Detailed Experimental Protocols

Protocol 1: Selective Monosubstitution with an Amine (e.g., Aniline)
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.0 mmol), potassium carbonate (1.04 g, 7.5 mmol), and anhydrous N,N-dimethylformamide (DMF, 20 mL) under an argon atmosphere.

  • Addition of Nucleophile: Add aniline (0.47 g, 5.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 100°C and stir for 5 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-anilino-6-chloroquinoxaline.

Protocol 2: Selective Monosubstitution with a Thiol (e.g., Thiophenol)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend potassium carbonate (1.04 g, 7.5 mmol) in anhydrous DMF (20 mL).

  • Addition of Nucleophile: Add thiophenol (0.55 g, 5.0 mmol) to the suspension and stir for 15 minutes at room temperature.

  • Addition of Substrate: Add this compound (1.0 g, 5.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and stir for 4 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to obtain 6-chloro-2-(phenylthio)quinoxaline.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification reagents This compound + Base + Anhydrous Solvent atmosphere Inert Atmosphere (Ar or N2) add_nucleophile Slow Addition of Nucleophile (1 eq.) reagents->add_nucleophile stir_heat Stirring at Controlled Temperature add_nucleophile->stir_heat monitor Monitor by TLC or LC-MS stir_heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Monosubstituted Product purify->product

Caption: Workflow for selective monosubstitution.

troubleshooting_logic start Low Yield of Monosubstituted Product incomplete Incomplete Reaction? start->incomplete disub Disubstitution Observed? incomplete->disub No increase_temp Increase Temperature/ Extend Time incomplete->increase_temp Yes hydrolysis Hydrolysis Side Product? disub->hydrolysis No decrease_nuc Decrease Nucleophile Stoichiometry/ Lower Temperature disub->decrease_nuc Yes anhydrous Use Anhydrous Conditions/ Inert Atmosphere hydrolysis->anhydrous Yes end Improved Yield hydrolysis->end No increase_temp->end decrease_nuc->end anhydrous->end

Caption: Troubleshooting logic for low yield.

signaling_pathway Quinoxaline Quinoxaline Derivative Tubulin Tubulin Quinoxaline->Tubulin inhibits polymerization ROS Increased ROS Quinoxaline->ROS Microtubules Microtubule Network Tubulin->Microtubules disruption G2M_arrest G2/M Phase Arrest Microtubules->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Mito_dys->Apoptosis

Caption: Quinoxaline derivatives in apoptosis signaling.[2]

References

scale-up synthesis considerations for 2,6-Dichloroquinoxaline production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,6-dichloroquinoxaline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up production of this compound.

Problem ID Issue Potential Causes Recommended Solutions
TQ-01 Low Yield of this compound Incomplete chlorination of 2-hydroxy-6-chloroquinoxaline.- Ensure the molar ratio of chlorinating agent (e.g., POCl₃ or SOCl₂) to 6-chloro-2-hydroxy-quinoxaline is optimized, typically between 2.5:1 and 3.5:1.[1]- Maintain the reaction at reflux temperature to ensure it goes to completion.[2]- Consider using a catalyst to drive the reaction.
Inefficient reaction conditions in condensation pathways.- If using a condensation reaction of a dichlorinated o-phenylenediamine with a diketone, ensure acidic conditions are maintained.[3]- For reactions involving phase transfer catalysts (PTC), ensure the catalyst is active and used at the correct loading.
Product loss during work-up and purification.- Minimize the number of transfer steps.- Optimize the crystallization process to maximize recovery. Cooling the solution to 0-5°C can promote precipitation.[4]- If using column chromatography, select a solvent system that provides good separation and minimizes tailing.
TQ-02 Product Contamination with Elemental Sulfur Use of NaHS as a reducing agent in the diketene synthesis route can lead to the formation of polysulfides, which generate elemental sulfur upon acidification.[5]- After the reduction step and before acidification, add activated carbon to the reaction mixture.[5]- Heat the mixture to 50-100°C while stirring and bubble air through the solution for at least 0.1 hours to oxidize the polysulfides.[5]
TQ-03 Formation of Impurities and By-products Side reactions due to high temperatures or incorrect stoichiometry.- Carefully control the reaction temperature. For exothermic reactions, consider using a continuous flow reactor for better heat management.[6][7]- Ensure precise addition of reagents, especially when dealing with reactive intermediates.
Presence of unreacted starting materials.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Increase reaction time or temperature as needed, while monitoring for by-product formation.
TQ-04 Difficulty in Product Purification The product is sparingly soluble in many common solvents, making recrystallization challenging.[4]- A mixture of ethanol and water is an effective solvent system for recrystallization.[2]- For industrial-scale purification, consider azeotropic drying with an inert solvent after isolating the sodium salt of the precursor.[4]
Co-elution of impurities during column chromatography.- Optimize the mobile phase composition to improve the separation of the desired product from impurities.
TQ-05 Exothermic Runaway Reaction Poor heat dissipation during the chlorination step, which is often exothermic.- On a larger scale, ensure the reactor has adequate cooling capacity.- Add the chlorinating agent dropwise to control the rate of heat generation.[3]- For highly exothermic processes, transitioning to a continuous flow setup can significantly improve safety and temperature control.[6][7]

Frequently Asked Questions (FAQs)

1. What are the most common industrial synthesis routes for this compound?

The most prevalent industrial methods include:

  • Chlorination of 2-hydroxy-6-chloroquinoxaline: This is a traditional and effective method using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9]

  • Condensation Reaction: This involves the condensation of a dichlorinated o-phenylenediamine with a diketone like diacetyl under acidic conditions.[3]

  • Diketene Route: This process starts with p-chloro-o-nitroaniline and diketene, followed by a series of reactions including condensation, cyclization, reduction, acidification, and chlorination.[5]

  • From 6-chloro-2-hydroxyquinoxaline-N-oxide: This method involves the hydrogenation of the N-oxide precursor followed by chlorination.[4]

2. What are the key safety precautions to consider during the scale-up of this compound synthesis?

  • Handling of Reagents: Chlorinating agents like phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Control of Exothermic Reactions: The chlorination step is often exothermic. Ensure adequate cooling and controlled addition of reagents to prevent a runaway reaction.[7]

  • Handling of the Final Product: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. Always use appropriate PPE, including gloves, safety glasses, and a dust mask.

  • Waste Disposal: Neutralize acidic and corrosive waste streams before disposal according to local regulations.

3. How can the purity of this compound be improved at an industrial scale?

High purity is crucial, especially for pharmaceutical and agrochemical applications.[10] To achieve high purity:

  • Control of Starting Material Quality: Ensure the purity of the starting materials to minimize the introduction of impurities.

  • Optimized Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and stoichiometry can reduce the formation of by-products.

  • Efficient Purification Techniques:

    • Recrystallization: Using a suitable solvent system like ethanol/water is effective.[2]

    • Crystallization of an Intermediate Salt: In the N-oxide route, the sodium salt of 6-chloro-2-hydroxyquinoxaline can be crystallized to achieve excellent purity before the final chlorination step.[4]

    • Column Chromatography: While more common in laboratory settings, it can be adapted for industrial scale for high-purity requirements.

4. What are the typical physical properties of this compound?

PropertyValueReference
Appearance White to light yellow crystalline powder[3]
Melting Point 152-157 °C[2][11]
Molecular Weight 199.04 g/mol [11]
Solubility Sparingly soluble in water. Soluble in hot ethanol and chloroform.[3][11]

Experimental Protocols

Protocol 1: Synthesis via Chlorination of 2-hydroxy-6-chloroquinoxaline

This protocol is based on the chlorination using phosphorus oxychloride.

Materials:

  • 2-hydroxy-6-chloroquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a reflux condenser and a stirrer, add 45 g of 2-hydroxy-6-chloroquinoxaline to 100 ml of phosphorus oxychloride.[2]

  • Stir the mixture and heat to reflux. Maintain at reflux for 20 minutes.[2]

  • After the reaction is complete, allow the mixture to cool slightly and then distill off the excess phosphorus oxychloride under reduced pressure.

  • Carefully add the residue to 500 ml of ice-water with stirring.

  • Filter the resulting precipitate and wash it with water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[2]

Protocol 2: Synthesis from 6-chloro-2-hydroxyquinoxaline-N-oxide

This protocol involves hydrogenation followed by chlorination.

Materials:

  • 6-chloro-2-hydroxyquinoxaline-N-oxide

  • Aqueous sodium hydroxide solution

  • Platinum shell catalyst

  • Hydrogen gas

  • Inert solvent for azeotropic drying (e.g., toluene)

  • Chlorinating agent (e.g., thionyl chloride)

Procedure:

  • Hydrogenation: In a high-pressure autoclave, charge the 6-chloro-2-hydroxyquinoxaline-N-oxide, aqueous sodium hydroxide solution (1-3 equivalents), and a catalytic amount of platinum shell catalyst (0.001 to 0.5 mol percent).[4]

  • Pressurize the autoclave with hydrogen gas to 1 to 100 bar and heat the mixture to 20 to 120°C.[4]

  • Maintain the reaction under these conditions until the hydrogenation is complete (typically 1-3 hours).

  • After the reaction, separate the catalyst from the hot solution by filtration.

  • Cool the filtrate to 0 to 20°C to crystallize the sodium salt of 6-chloro-2-hydroxyquinoxaline.[4]

  • Filter the crystals.

  • Azeotropic Drying and Chlorination: Add the moist sodium salt to an inert solvent capable of forming an azeotrope with water.

  • Dry the mixture azeotropically.

  • Chlorinate the resulting anhydrous intermediate with a suitable chlorinating agent in a customary manner to yield this compound.[4]

Visualizations

Scale_Up_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_qc Quality Control Start Select Synthesis Route Route1 Chlorination of 2-hydroxy-6-chloroquinoxaline Start->Route1 Route2 Diketene Route Start->Route2 Route3 N-oxide Hydrogenation Start->Route3 Reaction Scale-Up Reaction Route1->Reaction Route2->Reaction Route3->Reaction Workup Quenching & Extraction Reaction->Workup Crude Product Purification Crystallization / Chromatography Workup->Purification Drying Drying of Final Product Purification->Drying QC Purity & Identity Analysis (HPLC, NMR, MS) Drying->QC FinalProduct High-Purity This compound QC->FinalProduct

Caption: A generalized workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_safety Safety Troubleshooting Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct SafetyIssue Safety Issue? Start->SafetyIssue CheckStoichiometry Verify Reactant Ratios LowYield->CheckStoichiometry CheckConditions Optimize Temp. & Time LowYield->CheckConditions ImproveWorkup Minimize Purification Losses LowYield->ImproveWorkup IdentifyImpurity Characterize Impurities ImpureProduct->IdentifyImpurity ModifySynthesis Adjust Synthesis to Avoid By-products ImpureProduct->ModifySynthesis OptimizePurification Refine Crystallization or Chromatography ImpureProduct->OptimizePurification ReviewExotherm Assess Exothermic Potential SafetyIssue->ReviewExotherm ImproveCooling Enhance Reactor Cooling SafetyIssue->ImproveCooling ControlledAddition Implement Controlled Reagent Addition SafetyIssue->ControlledAddition

Caption: A logical diagram for troubleshooting common issues in synthesis.

References

Technical Support Center: Removal of Sulfur Impurities from Diketene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting sulfur impurities in your diketene synthesis experiments. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, quantify, and remove sulfur-containing contaminants from the diketene synthesis route, ensuring the purity and integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of sulfur impurities in my diketene synthesis?

Sulfur impurities in diketene are most commonly introduced through the raw materials used in the synthesis process. The primary source is often the acetic acid feedstock, which is used to produce ketene, the precursor to diketene. Industrial-grade acetic acid may contain trace amounts of various sulfur compounds originating from the raw materials (such as crude oil or coal) used in its manufacture. Another potential, though less common, source could be sulfur-containing catalysts used in the pyrolysis of acetic acid to ketene.

Q2: What specific sulfur compounds should I be concerned about?

While the exact composition can vary depending on the source of the raw materials, typical sulfur impurities that could be present include:

  • Thiols (Mercaptans): Organic compounds containing the -SH functional group.

  • Sulfides: Compounds with a C-S-C bond.

  • Disulfides: Compounds with a C-S-S-C bond.

  • Thiophenes: Heterocyclic sulfur compounds that are relatively stable and can be difficult to remove.

  • Inorganic Sulfur: Sulfates and sulfites may also be present, particularly if sulfuric acid is used in any upstream processes.

Q3: Why is it critical to remove sulfur impurities from diketene?

Sulfur compounds can act as catalyst poisons in subsequent reactions where diketene is used as a reagent.[1] They can also lead to undesirable side reactions, affecting the yield and purity of the final product. In pharmaceutical applications, even trace amounts of sulfur impurities can be detrimental to the safety and efficacy of the drug substance.

Q4: What are the most effective methods for removing sulfur impurities from diketene?

Several methods can be employed for the desulfurization of diketene, each with its own advantages and limitations. The most common and applicable methods include:

  • Distillation: Fractional distillation under reduced pressure is a primary method for purifying crude diketene. While effective for removing many impurities, its efficiency for sulfur removal depends on the volatility of the specific sulfur compounds present.

  • Adsorptive Desulfurization: This involves passing the crude diketene through a bed of solid adsorbent material that selectively binds sulfur compounds.

  • Extractive Desulfurization (EDS): This method uses a polar solvent to selectively extract sulfur compounds from the less polar diketene.

  • Oxidative Desulfurization (ODS): This two-step process involves oxidizing the sulfur compounds to their more polar sulfoxide or sulfone analogues, followed by their removal via extraction or adsorption.

The choice of method will depend on the nature and concentration of the sulfur impurities, the required purity of the final diketene, and the scale of the operation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High sulfur content detected in final diketene product. 1. Contaminated acetic acid feedstock.2. Inefficient purification method.1. Analyze the sulfur content of the acetic acid feedstock before use. If necessary, pre-treat the acetic acid by distillation or adsorption.2. Optimize the chosen purification method (e.g., increase column efficiency in distillation, change adsorbent, or use a different solvent for extraction). Consider a multi-step purification approach.
Diketene polymerization during purification. 1. Use of acidic or basic desulfurization agents.2. High temperatures during distillation.1. Ensure any adsorbents or extraction solvents are neutral and free of acidic or basic residues. Diketene is highly reactive and can polymerize in the presence of acids or bases.2. Perform distillation under high vacuum to lower the boiling point and minimize thermal stress on the diketene.
Low yield of purified diketene after desulfurization. 1. Co-extraction of diketene with sulfur compounds.2. Adsorption of diketene onto the adsorbent material.3. Degradation of diketene during oxidative desulfurization.1. In extractive desulfurization, select a solvent with high selectivity for sulfur compounds and low solubility for diketene.2. Choose an adsorbent with high affinity for sulfur compounds but low affinity for diketene. Perform small-scale tests to screen different adsorbents.3. Optimize the reaction conditions (oxidant concentration, temperature, reaction time) for ODS to selectively oxidize sulfur compounds without affecting the diketene.
Incomplete removal of sulfur compounds. 1. Presence of refractory sulfur compounds (e.g., thiophenes).2. Saturation of the adsorbent material.1. Refractory sulfur compounds may require a more aggressive removal method like oxidative desulfurization.2. Regenerate or replace the adsorbent bed. Ensure a sufficient amount of adsorbent is used for the volume of diketene being purified.

Experimental Protocols

Adsorptive Desulfurization using Activated Carbon

This protocol describes a general procedure for the removal of sulfur impurities from crude diketene using activated carbon.

Methodology:

  • Activation of Carbon: Dry the activated carbon (pellet or granular form) in an oven at 110-120°C for 4-6 hours to remove any adsorbed moisture. Allow to cool to room temperature in a desiccator.

  • Column Preparation: Pack a glass chromatography column with the dried activated carbon. The amount of activated carbon will depend on the volume of diketene to be purified and the expected sulfur concentration. A general starting point is a 10:1 ratio by weight of diketene to activated carbon.

  • Purification: Slowly pass the crude diketene through the packed column under gravity or with gentle pressure using an inert gas (e.g., nitrogen).

  • Collection: Collect the purified diketene fractions at the column outlet.

  • Analysis: Analyze the collected fractions for sulfur content to determine the efficiency of the removal.

Diagram of Adsorptive Desulfurization Workflow:

Adsorptive_Desulfurization CrudeDiketene Crude Diketene (with Sulfur Impurities) ActivatedCarbonColumn Packed Column (Activated Carbon) CrudeDiketene->ActivatedCarbonColumn Percolation PurifiedDiketene Purified Diketene ActivatedCarbonColumn->PurifiedDiketene Elution Waste Spent Activated Carbon (with Adsorbed Sulfur) ActivatedCarbonColumn->Waste

Caption: Workflow for adsorptive desulfurization of crude diketene.

Oxidative-Extractive Desulfurization (OEDS)

This protocol provides a general method for removing refractory sulfur compounds through oxidation followed by liquid-liquid extraction. Caution: This method involves the use of strong oxidizers and should be performed with appropriate safety precautions. The compatibility of diketene with the chosen oxidant under the reaction conditions must be verified through small-scale trials.

Methodology:

Step 1: Oxidation

  • In a reaction vessel, dissolve the crude diketene in a suitable inert solvent (e.g., a non-polar hydrocarbon).

  • Add the oxidizing agent. A common system is hydrogen peroxide in the presence of a phase transfer catalyst and a carboxylic acid (e.g., formic acid or acetic acid) to act as an in-situ peracid generator.[2][3][4][5] The molar ratio of oxidant to sulfur should be optimized, typically starting from 3:1 to 10:1.

  • Stir the mixture vigorously at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 1-4 hours). Monitor the reaction progress by analyzing for the disappearance of the parent sulfur compounds.

Step 2: Extraction

  • After the oxidation is complete, cool the reaction mixture to room temperature.

  • Add a polar extraction solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF)) to the mixture. The volume ratio of the extraction solvent to the diketene solution is typically in the range of 1:5 to 1:1.

  • Stir the biphasic mixture vigorously for 15-30 minutes to allow for the transfer of the oxidized sulfur compounds (sulfones and sulfoxides) into the polar phase.

  • Separate the two phases using a separatory funnel. The upper phase will be the purified diketene in the non-polar solvent, and the lower phase will be the polar solvent containing the oxidized sulfur compounds.

  • Repeat the extraction of the organic phase with fresh polar solvent if necessary to achieve the desired level of purity.

  • Remove the non-polar solvent from the purified diketene by distillation under reduced pressure.

Diagram of Oxidative-Extractive Desulfurization Workflow:

OEDS_Workflow cluster_oxidation Oxidation Step cluster_extraction Extraction Step CrudeDiketene Crude Diketene + Solvent OxidationReactor Reaction Vessel CrudeDiketene->OxidationReactor Oxidant Oxidizing Agent (e.g., H₂O₂/Acid) Oxidant->OxidationReactor OxidizedMixture Oxidized Mixture (Diketene + Sulfones/Sulfoxides) OxidationReactor->OxidizedMixture ExtractionVessel Extraction OxidizedMixture->ExtractionVessel PolarSolvent Polar Solvent (e.g., Acetonitrile) PolarSolvent->ExtractionVessel Separation Phase Separation ExtractionVessel->Separation PurifiedDiketene Purified Diketene (in Solvent) Separation->PurifiedDiketene SulfurRichSolvent Sulfur-Rich Polar Solvent Separation->SulfurRichSolvent FinalProduct High-Purity Diketene PurifiedDiketene->FinalProduct Solvent Removal (Distillation)

Caption: Workflow for oxidative-extractive desulfurization of crude diketene.

Analytical Methods for Sulfur Quantification

Accurate quantification of sulfur is essential for process monitoring and quality control. The following table summarizes suitable analytical techniques.

Analytical Method Principle Typical Detection Limit Advantages Disadvantages
Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD) Separation of volatile compounds by GC followed by detection of sulfur-containing molecules via chemiluminescence.[1][6]ppb rangeHighly selective for sulfur compounds, equimolar response.Destructive technique.
X-Ray Fluorescence (XRF) Spectroscopy Measurement of fluorescent X-rays emitted from sulfur atoms when excited by a primary X-ray source.ppm rangeNon-destructive, rapid analysis, minimal sample preparation.Lower sensitivity compared to GC-SCD, matrix effects can be a challenge.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomization and ionization of the sample in a plasma, followed by mass spectrometric detection of sulfur isotopes.ppb to ppt rangeVery high sensitivity, can perform isotopic analysis.Destructive, requires sample digestion which can be complex for organic matrices.
Combustion with UV-Fluorescence Combustion of the sample to convert sulfur to SO₂, which is then detected by its fluorescence under UV light.ppm to ppb rangeRobust and widely used for total sulfur analysis.Measures total sulfur, does not provide information on specific sulfur compounds.

This technical support guide provides a starting point for addressing sulfur impurities in your diketene synthesis. For specific and challenging cases, it is always recommended to consult with an analytical chemist and perform small-scale optimization experiments before scaling up any purification process.

References

stability of 2,6-Dichloroquinoxaline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-dichloroquinoxaline under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard storage conditions?

A1: this compound is a stable crystalline solid under recommended storage conditions.[1][2] To ensure its integrity, it should be stored in a cool, dry, and dark place in a tightly sealed container.[3]

Q2: Is this compound sensitive to acidic and basic conditions?

A2: Yes, this compound is susceptible to degradation under both acidic and basic conditions. The chlorine atom at the 2-position is particularly prone to nucleophilic substitution, which can be catalyzed by acids and bases.[4]

Q3: What are the likely degradation products of this compound in acidic or basic media?

A3: Under acidic or basic conditions, the primary degradation pathway is expected to be hydrolysis of the chloro substituent at the 2-position to yield 6-chloro-2(1H)-quinoxalinone. The rate of this hydrolysis is dependent on the pH and temperature of the solution.

Q4: Can this compound degrade under other stress conditions?

A4: Yes, like many organic molecules, this compound may also be susceptible to oxidative and photolytic degradation. Forced degradation studies are recommended to fully characterize its stability profile.[5][6][7]

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound.[8][9] This method should be able to separate the parent compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected disappearance of this compound in a reaction mixture. The reaction conditions may be too acidic or basic, leading to rapid degradation.Buffer the reaction mixture to a neutral or near-neutral pH if the reaction chemistry allows. Alternatively, perform the reaction at a lower temperature to reduce the rate of degradation.
Appearance of an unexpected peak in the HPLC chromatogram. This could be a degradation product of this compound.Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. Use mass spectrometry (MS) to identify the structure of the new peak.
Inconsistent results in stability studies. The stability of this compound can be affected by the concentration of acid or base, temperature, and exposure to light.Tightly control the experimental parameters, including pH, temperature, and light exposure. Use a validated stability-indicating analytical method for accurate quantification.
Precipitation observed in the reaction mixture. A degradation product, such as 6-chloro-2(1H)-quinoxalinone, may be less soluble than the parent compound under the experimental conditions.Analyze both the supernatant and the precipitate to account for all material. Consider using a different solvent system if precipitation is problematic.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate the expected trends in stability.

Condition Time (hours) This compound Remaining (%) Major Degradation Product (%)
0.1 M HCl (60 °C)2485.214.1 (6-chloro-2(1H)-quinoxalinone)
0.1 M NaOH (60 °C)2472.526.8 (6-chloro-2(1H)-quinoxalinone)
3% H₂O₂ (RT)2498.1< 1.0 (unidentified)
Heat (80 °C, solid)7299.5Not detected
UV Light (254 nm)2496.3< 2.0 (unidentified)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 20 mL of methanol. Add 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a thin layer of solid this compound in a petri dish and expose it to a temperature of 80°C in a thermostatic oven for 72 hours. Withdraw samples at appropriate time intervals, dissolve in methanol, and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Place a solution of this compound (0.5 mg/mL in methanol) in a photostability chamber and expose it to UV light (254 nm) for 24 hours. A control sample should be kept in the dark. Withdraw samples and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). Specificity will be confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution Stock Solution Acidic Acidic Stock Solution->Acidic Basic Basic Stock Solution->Basic Oxidative Oxidative Stock Solution->Oxidative Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC Analysis HPLC Analysis Acidic->HPLC Analysis Basic->HPLC Analysis Oxidative->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation degradation_pathway This compound This compound 6-Chloro-2(1H)-quinoxalinone 6-Chloro-2(1H)-quinoxalinone This compound->6-Chloro-2(1H)-quinoxalinone H₂O / H⁺ or OH⁻

References

selection of base and solvent for modifying 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloroquinoxaline. The following information is designed to assist in the selection of appropriate bases and solvents for nucleophilic aromatic substitution (SNAr) reactions and to address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I choose the right base for my nucleophilic aromatic substitution (SNAr) reaction with this compound?

A1: The choice of base is critical and depends on the pKa of your nucleophile.

  • For weakly acidic nucleophiles (e.g., phenols, thiols, some amines): A moderately strong inorganic base is typically sufficient. Potassium carbonate (K2CO3) is a common and effective choice. Other options include sodium carbonate (Na2CO3) and cesium carbonate (Cs2CO3), with the latter being stronger and often used for less reactive systems.

  • For neutral nucleophiles that require deprotonation (e.g., alcohols, primary/secondary amines): A stronger base may be necessary to generate the nucleophilic anion. Sodium hydride (NaH) is a powerful, non-nucleophilic base suitable for deprotonating alcohols. For amines, often no external base is needed as the amine itself can act as a base, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used as an acid scavenger.

  • For very weakly acidic nucleophiles or when forcing conditions are needed: Stronger bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can be employed.

Troubleshooting Tip: If you observe low conversion, consider switching to a stronger base. For instance, if K2CO3 is ineffective, trying Cs2CO3 or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could enhance the reaction rate.

Q2: What are the best solvents for modifying this compound?

A2: The ideal solvent should dissolve both the this compound and the nucleophile, and it should be stable under the reaction conditions. Polar aprotic solvents are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).

  • Commonly used solvents:

    • Dimethylformamide (DMF): A versatile solvent that dissolves a wide range of substrates.[1]

    • Dimethyl sulfoxide (DMSO): Another excellent polar aprotic solvent, particularly for reactions requiring higher temperatures.

    • Acetonitrile (ACN): A good option with a lower boiling point, which can simplify product isolation.

    • N-Methyl-2-pyrrolidone (NMP): Suitable for high-temperature reactions.

    • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane can also be used, though they are less polar than DMF or DMSO.

Troubleshooting Tip: this compound has limited solubility in some common solvents. If you are experiencing solubility issues, gentle heating may be required.[2][3] For reactions involving ionic species, the addition of a phase-transfer catalyst (PTC) like tetra-n-butylammonium bromide (TBAB) can be beneficial, especially in less polar solvent systems.

Q3: My reaction is very slow or not proceeding to completion. What should I do?

A3: Several factors could be contributing to a sluggish reaction:

  • Insufficiently strong base: As mentioned in Q1, the base may not be strong enough to deprotonate the nucleophile effectively. Switch to a stronger base.

  • Low temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature.

  • Poor solvent choice: If the reactants are not fully dissolved, the reaction will be slow. Ensure you are using an appropriate solvent and that the reactants are in solution.

  • Deactivated nucleophile: Steric hindrance on the nucleophile can significantly slow down the reaction. If possible, consider a less hindered nucleophile.

  • Water in the reaction: For moisture-sensitive bases like NaH, ensure your solvent and reagents are anhydrous.

Q4: I am observing the formation of multiple products. How can I improve the selectivity?

A4: this compound has two reactive chlorine atoms. To achieve monosubstitution, you can:

  • Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile. A large excess will favor disubstitution.

  • Lower the reaction temperature: This can often favor the kinetic product, which is typically the monosubstituted compound.

  • Choose a less reactive system: A less powerful nucleophile or a milder base can sometimes provide better control.

Quantitative Data Presentation

The following table summarizes typical reaction conditions for the monosubstitution of this compound with different nucleophiles. These are representative conditions and may require optimization for specific substrates.

Nucleophile (1.1 eq)Base (1.5 eq)SolventTemperature (°C)Time (h)Typical Yield (%)
PhenolK2CO3DMF80 - 1006 - 1285 - 95
AnilineNone or TEADMF100 - 1208 - 1680 - 90
Benzyl alcoholNaHTHF60 - 804 - 875 - 85
ThiophenolCs2CO3ACN50 - 703 - 690 - 98

Experimental Protocols

General Procedure for the Amination of this compound

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 199 mg).

  • Add the desired amine nucleophile (1.1 mmol).

  • Add the solvent (e.g., DMF, 5 mL).

  • If required, add the base (e.g., triethylamine, 1.5 mmol, 0.21 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-chloroquinoxaline derivative.

Visualizations

experimental_workflow start Start: Reaction Setup reagents Combine this compound, nucleophile, base, and solvent start->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the modification of this compound.

troubleshooting_flowchart start Low or No Conversion check_base Is the base strong enough? start->check_base check_temp Is the temperature high enough? check_base->check_temp Yes increase_base Use a stronger base (e.g., Cs2CO3, NaH) check_base->increase_base No check_sol Are reactants fully dissolved? check_temp->check_sol Yes increase_temp Increase reaction temperature check_temp->increase_temp No change_sol Change to a better solvent (e.g., DMF, DMSO) check_sol->change_sol No success Reaction Proceeds check_sol->success Yes increase_base->success increase_temp->success change_sol->success

Caption: A troubleshooting guide for low conversion in SNAr reactions of this compound.

References

Technical Support Center: Green Synthesis of 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding green chemistry approaches for the synthesis of 2,6-dichloroquinoxaline and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary drawbacks of traditional synthesis methods for this compound?

Traditional synthesis routes for this compound often involve harsh reagents and conditions that are not aligned with green chemistry principles. For instance, common methods include the chlorination of precursor molecules like 2-hydroxy-6-chloroquinoxaline with agents such as phosphoryl chloride or thionyl chloride.[1][2] These processes can generate significant hazardous waste, require high temperatures, and utilize toxic substances.[3][4]

Q2: What are the main green chemistry strategies for synthesizing the quinoxaline scaffold?

Modern eco-friendly approaches focus on improving efficiency and reducing environmental impact.[3][5] Key strategies include:

  • Alternative Energy Sources: Utilizing microwave irradiation and ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times.[3][6][7]

  • Green Solvents: Employing environmentally benign solvents like water, ethanol, or polyethylene glycol (PEG) in place of hazardous organic solvents.[3][8][9]

  • Eco-Friendly Catalysts: Using reusable solid acid catalysts, non-toxic metal catalysts, or even catalyst-free systems to avoid hazardous reagents.[4][10]

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions, which minimizes waste and simplifies product purification.[4][11]

Q3: How does microwave-assisted synthesis benefit the preparation of quinoxaline derivatives?

Microwave-assisted synthesis has a significant impact on quinoxaline preparation by offering numerous advantages over conventional heating.[6][8] The primary benefits include a dramatic reduction in reaction time, minimization of unwanted side reactions, and often higher product yields.[12] This technique is particularly effective for the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds, a foundational step in many quinoxaline syntheses.[13]

Q4: What are the advantages of using ultrasound irradiation for quinoxaline synthesis?

Ultrasonic-assisted synthesis is a powerful green technique that uses acoustic cavitation to accelerate organic reactions.[10][14] For quinoxaline synthesis, this method is highly convenient and can be carried out under mild conditions, leading to high yields in shorter timeframes compared to traditional methods.[7][15] A significant advantage is the ability to perform these reactions efficiently, sometimes entirely without a catalyst.[10][16]

Q5: Are there established catalyst-free methods for synthesizing the quinoxaline core structure?

Yes, catalyst-free protocols have been successfully developed, particularly in conjunction with ultrasound irradiation.[10] An efficient and facile synthesis of quinoxaline derivatives can be achieved by the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in ethanol at room temperature under ultrasound, with reported yields often in the excellent range (80-99%).[10][15]

Q6: What green solvents are recommended for the synthesis of quinoxaline derivatives?

The choice of solvent is crucial in green chemistry. For quinoxaline synthesis, several environmentally friendly options have proven effective. Ethanol is widely used, especially in ultrasound-assisted methods.[10][15] Water is another excellent green solvent, and its use has been reported in syntheses catalyzed by reagents like cerium ammonium nitrate (CAN).[4][13] Polyethylene glycol (PEG) has also been successfully used as a non-toxic and recoverable reaction medium, particularly in microwave-assisted syntheses.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the green synthesis of quinoxaline derivatives.

Problem: Low reaction yield despite using a green protocol.

  • Possible Cause: Inefficient energy transfer or suboptimal reaction medium. Conventional heating may be insufficient or lead to side reactions.

  • Troubleshooting Steps:

    • Switch Energy Source: If using conventional heating, transition to microwave irradiation or ultrasound. These methods provide more direct and efficient energy transfer, often boosting yields significantly.[8][10]

    • Solvent Screening: The choice of solvent can dramatically affect yield. Even among green solvents, results can vary. If using ethanol, consider screening other solvents like water or PEG-400 to find the optimal medium for your specific substrates.[8][10]

    • Evaluate Catalyst (if applicable): If a catalyst is used, ensure it is active and has not degraded. For heterogeneous catalysts, ensure proper dispersion in the reaction mixture. Consider a catalyst-free ultrasound protocol, as this can sometimes provide excellent yields without the need for a catalyst.[10][15]

Problem: The reaction time is excessively long.

  • Possible Cause: Insufficient reaction kinetics under the current conditions. This is a common issue with conventional reflux methods.[4]

  • Troubleshooting Steps:

    • Implement Microwave Irradiation: This is the most direct solution for reducing long reaction times. Microwave-assisted syntheses of quinoxalines are often completed in minutes, compared to hours for conventional methods.[6][13]

    • Utilize Ultrasound: Sonication is another effective technique for accelerating the reaction. It enhances mass transfer and reaction rates, significantly shortening the required time.[7][10]

    • Optimize Temperature/Power: When using microwaves, systematically study the effect of temperature and power settings to find the optimal conditions for speed and yield.[8]

Problem: Significant by-product formation and difficult purification.

  • Possible Cause: High temperatures in conventional reflux can lead to decomposition and the formation of by-products.[17] Some catalysts can also contribute to side reactions.

  • Troubleshooting Steps:

    • Adopt Milder Conditions: Ultrasound-assisted synthesis often proceeds at room temperature, which can minimize the formation of thermally induced by-products.[15][17]

    • Simplify the System: Attempt a catalyst-free synthesis protocol. The reaction of 1,2-diamines and 1,2-dicarbonyls under ultrasound in ethanol is a clean reaction that often yields a pure product with simple work-up.[10]

    • Use a Recyclable Catalyst: If a catalyst is necessary, consider a solid-supported or recyclable catalyst. This simplifies the work-up procedure, as the catalyst can be removed by simple filtration, reducing contamination of the final product.[4]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the performance of different synthetic methods for a model reaction: the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine.

MethodCatalystSolventTemperatureTimeYield (%)Reference
ConventionalNoneBoiling EthanolReflux12 hLow Yield[10]
UltrasoundNoneEthanolRoom Temp.60 min98%[10][15]
MicrowavePEG-400PEG-400120°C3 min96%[8]
MicrowaveIodineWater/Ethanol (1:1)-45-60 sec97%[13]

Experimental Protocols

Protocol 1: Ultrasound-Assisted, Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline (Model Reaction)

This protocol is adapted from an efficient, catalyst-free method and serves as a model for green quinoxaline synthesis.[10][15]

  • Materials:

    • o-phenylenediamine (1 mmol, 108 mg)

    • Benzil (1 mmol, 210 mg)

    • Ethanol (2 mL)

  • Procedure:

    • In a suitable reaction vessel, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (2 mL).

    • Place the vessel in an ultrasonic cleaning bath.

    • Irradiate the mixture with ultrasound at room temperature for 60 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the solution upon cooling.

    • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

    • The resulting 2,3-diphenylquinoxaline should be obtained in high yield (typically >95%).

Protocol 2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline (Model Reaction)

This protocol demonstrates a rapid synthesis using microwave irradiation.[8][13]

  • Materials:

    • o-phenylenediamine (1 mmol, 108 mg)

    • Benzil (1 mmol, 210 mg)

    • Polyethylene glycol (PEG-400) (2 mL)

  • Procedure:

    • Combine o-phenylenediamine (1 mmol), benzil (1 mmol), and PEG-400 (2 mL) in a CEM-focused microwave reaction vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 120°C for 3 minutes.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Add cold water to the reaction mixture to precipitate the solid product.

    • Filter the crude product, wash thoroughly with water, and recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline.

Visualizations

G cluster_start 1. Preparation cluster_reaction 2. Reaction cluster_finish 3. Isolation Reactants Select Precursors (e.g., Diamine & Dicarbonyl) Solvent Select Solvent Reactants->Solvent Green_Solvent Green Solvents (Ethanol, Water, PEG) Solvent->Green_Solvent Trad_Solvent Hazardous Solvents (Toluene, DMF) Solvent->Trad_Solvent Energy Select Energy Source Green_Energy Green Energy (Microwave, Ultrasound) Energy->Green_Energy Trad_Energy Conventional Heating Energy->Trad_Energy Reaction Perform Condensation Workup Product Work-up Reaction->Workup Purify Purification Workup->Purify Product Final Product Purify->Product Green_Solvent->Energy Green_Energy->Reaction Trad_Solvent->Energy Trad_Energy->Reaction

Caption: Workflow for quinoxaline synthesis, comparing green and traditional pathways.

G Start Low Yield or Long Reaction Time CheckEnergy Is the energy source conventional heating? Start->CheckEnergy SwitchEnergy Action: Switch to Microwave or Ultrasound CheckEnergy->SwitchEnergy Yes CheckSolvent Is the solvent optimal? CheckEnergy->CheckSolvent No End Problem Resolved SwitchEnergy->End ScreenSolvents Action: Screen green solvents (EtOH, H2O, PEG) CheckSolvent->ScreenSolvents No CheckCatalyst Is a catalyst being used? CheckSolvent->CheckCatalyst Yes ScreenSolvents->End TryCatalystFree Action: Attempt catalyst-free ultrasound protocol CheckCatalyst->TryCatalystFree Yes CheckCatalyst->End No TryCatalystFree->End

Caption: Troubleshooting logic for low yield or long reaction times in synthesis.

References

Validation & Comparative

Navigating the Spectral Landscape of 2,6-Dichloroquinoxaline: A Comparative Guide to 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dichloroquinoxaline, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on established NMR principles, data from related quinoxaline derivatives, and known substituent effects of chlorine on aromatic systems.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are provided as estimated ranges, and the coupling constants (J) are typical values for aromatic and heteroaromatic systems.

Table 1: Predicted ¹H NMR Data for this compound
ProtonMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-3Singlet (s)8.5 - 8.8-
H-5Doublet (d)7.8 - 8.1J(H5-H7) ≈ 2.0 - 3.0 (meta)
H-7Doublet of doublets (dd)7.6 - 7.9J(H7-H8) ≈ 8.5 - 9.5 (ortho), J(H7-H5) ≈ 2.0 - 3.0 (meta)
H-8Doublet (d)7.9 - 8.2J(H8-H7) ≈ 8.5 - 9.5 (ortho)
Table 2: Predicted ¹³C NMR Data for this compound
CarbonExpected Chemical Shift (δ, ppm)
C-2148 - 152
C-3144 - 147
C-4a140 - 143
C-5130 - 133
C-6135 - 138
C-7128 - 131
C-8130 - 133
C-8a141 - 144

Comparative Analysis with Alternative Compounds

The presence of the two chlorine atoms in this compound significantly influences its electronic structure and, consequently, its NMR spectrum compared to the parent quinoxaline molecule.

  • ¹H NMR: The chlorine atom at the 2-position is expected to deshield the adjacent H-3 proton, shifting it downfield. Similarly, the chlorine at the 6-position will influence the chemical shifts of the protons on the benzene ring (H-5, H-7, and H-8) through inductive and mesomeric effects. In unsubstituted quinoxaline, the protons on the pyrazine ring (H-2 and H-3) appear at approximately 8.8 ppm, while the protons on the benzene ring appear between 7.7 and 8.1 ppm. The introduction of the chloro groups is anticipated to lead to a more complex and spread-out aromatic region in the spectrum of this compound.

  • ¹³C NMR: The carbon atoms directly attached to the chlorine atoms (C-2 and C-6) will experience a significant downfield shift due to the electronegativity of chlorine. The chemical shifts of the other carbon atoms will also be affected, leading to a unique fingerprint in the ¹³C NMR spectrum that distinguishes it from other quinoxaline derivatives. For instance, in quinoxaline itself, the pyrazine carbons (C-2 and C-3) resonate at around 145 ppm, while the benzene carbons appear in the 129-130 ppm range, with the bridgehead carbons (C-4a and C-8a) at approximately 142 ppm.

Experimental Protocols

The following is a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and match the probe for the ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.
  • Spectral Width: Approximately 12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 8-16, depending on the sample concentration.
  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
  • Spectral Width: Approximately 200-220 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 128 or more, as the ¹³C nucleus has a low natural abundance.
  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Perform baseline correction.
  • Calibrate the chemical shift scale using the TMS signal.
  • Integrate the signals in the ¹H spectrum.
  • Pick the peaks and determine their chemical shifts and coupling constants.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system, which is essential for the correct assignment of NMR signals.

Unveiling the Structural Landscape of 2,6-Dichloroquinoxaline: A Computational DFT Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular structure and electronic properties of pharmacologically relevant compounds is paramount. 2,6-Dichloroquinoxaline, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides a comparative overview of computational Density Functional Theory (DFT) studies on the this compound structure and its derivatives, offering insights into its geometry and electronic characteristics through supporting data and established experimental protocols.

Probing the Geometry: A Comparative Analysis of Structural Parameters

While dedicated DFT studies on the isolated this compound molecule are not extensively published, a wealth of information can be gleaned from computational analyses of its derivatives. These studies provide a strong foundation for understanding the core structural parameters of the this compound scaffold. The B3LYP functional combined with a 6-311++G(2d,2p) or similar basis set is a commonly employed and reliable level of theory for such investigations.[1][2]

Below is a summary of key geometric parameters calculated for a related compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, which incorporates the 6-chloroquinoxaline moiety. These values offer a valuable reference point for the bond lengths and angles expected in this compound.

ParameterBondCalculated Value (Å)
Bond LengthC2-C31.529
C5-N41.465
C10-N11.467
C-Cl (Aromatic)~1.74

Table 1: Selected calculated bond lengths for a 6-chloroquinoxaline derivative using DFT at the B3LYP/6-311++G(2d,2p) level.[2]

ParameterAtomsCalculated Value (°)
Bond AngleC5-N4-C20120.84
C10-N1-C17121.21
Quinoxaline Ring Angles117.40 - 122.61

Table 2: Selected calculated bond angles for a 6-chloroquinoxaline derivative, indicating a trigonal planar geometry for key fragments.[2]

The Electronic Frontier: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between HOMO and LUMO provides insights into the molecule's stability and its potential for electronic transitions. For quinoxaline derivatives, DFT calculations are instrumental in determining these frontier molecular orbitals.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione-6.45-1.934.52B3LYP/6-311++G(2d,2p)
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline-6.0504-3.24462.8058B3LYP/6-31G(d,p)[3]
6-Chloroquinoline-6.78-1.545.24B3LYP/6-311++G(d,p)[4]

Table 3: Comparison of HOMO-LUMO energies and energy gaps for 6-chloroquinoxaline derivatives and a related compound, calculated using DFT.

Experimental Protocols for Computational DFT Studies

The accuracy and reliability of DFT calculations are highly dependent on the chosen methodology. The following protocol outlines a standard approach for performing DFT studies on quinoxaline derivatives, based on methods reported in the literature.[1][2][5]

  • Software: Gaussian 16 or a similar quantum chemistry software package is typically used.[1]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice for this class of molecules.[1][2]

  • Basis Set: The 6-311++G(2d,2p) basis set is commonly employed to provide a good balance between accuracy and computational cost.[1][2]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum on the potential energy surface has been located.[1][2]

  • Property Calculations: Once the geometry is optimized, various properties can be calculated, including:

    • Vibrational Frequencies: To compare with experimental FT-IR and Raman spectra.

    • NMR Chemical Shifts: Using the Gauge-Independent Atomic Orbital (GIAO) method.[1]

    • Electronic Properties: Including HOMO-LUMO energies and the molecular electrostatic potential (MEP).

    • UV-Vis Spectra: Calculated using Time-Dependent DFT (TD-DFT).[1]

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a computational DFT study of a molecule like this compound.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis & Comparison A Define Molecular Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Property Calculation (HOMO-LUMO, NMR, etc.) B->D G Spectroscopic Data (IR, Raman, NMR) C->G E Structural Parameters (Bond Lengths, Angles) D->E F Electronic Properties (Energy Gap, MEP) D->F H Comparison with Experimental Data E->H F->H G->H

Caption: A flowchart of the typical computational DFT workflow.

References

A Comparative Guide to the Reactivity of 2,6-dichloroquinoxaline and 2,3-dichloroquinoxaline in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the quinoxaline scaffold is a privileged structure, appearing in a wide array of biologically active compounds.[1] Dichloroquinoxalines serve as versatile building blocks for the elaboration of these complex molecules, primarily through nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of chlorine atoms on the quinoxaline core significantly influences the molecule's reactivity, dictating the conditions required for substitution and the accessibility of different positions for functionalization. This guide provides a detailed comparison of the reactivity of two common isomers, 2,6-dichloroquinoxaline and 2,3-dichloroquinoxaline, to aid researchers in selecting the optimal starting material for their synthetic campaigns.

Executive Summary of Reactivity

The reactivity of dichloroquinoxalines in SNAr reactions is principally governed by the electronic effects of the nitrogen atoms in the pyrazine ring and the position of the chlorine substituents. The two nitrogen atoms are electron-withdrawing, which activates the heterocyclic ring towards nucleophilic attack.

2,3-dichloroquinoxaline is a highly reactive and versatile building block for introducing substituents at the C2 and C3 positions.[2] The chlorine atoms in these positions are directly activated by the adjacent nitrogen atoms, facilitating their displacement by a wide range of nucleophiles under relatively mild conditions. This high reactivity allows for the synthesis of a diverse library of 2,3-disubstituted quinoxaline derivatives.

This compound , on the other hand, exhibits differentiated reactivity at its two chlorine-bearing positions. The chlorine at the 2-position is activated by the adjacent nitrogen and is thus susceptible to nucleophilic substitution. In contrast, the chlorine at the 6-position is on the benzo ring and is not directly activated by the pyrazine nitrogens. Its reactivity is therefore considerably lower and generally requires more forcing conditions for substitution. This differential reactivity can be exploited for sequential functionalization.

Theoretical Underpinnings of Reactivity: An Electronic Perspective

The enhanced reactivity of the chlorine atoms at the 2- and 3-positions of the quinoxaline ring can be understood by examining the stability of the Meisenheimer intermediate formed during the SNAr reaction. Nucleophilic attack at these positions allows for the delocalization of the resulting negative charge onto the electronegative nitrogen atoms, which is a stabilizing interaction.

Computational studies, such as Density Functional Theory (DFT) calculations on related heterocyclic systems like 2,4-dichloroquinazoline, have shown that the carbon atom at a position analogous to the 2-position of quinoxaline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[3] This indicates that it is more susceptible to nucleophilic attack. Furthermore, the activation energy for nucleophilic attack at this position is calculated to be lower, supporting the experimental observation of higher reactivity.[3]

For this compound, the chlorine at the 2-position benefits from this direct electronic activation. The chlorine at the 6-position, however, is more akin to a typical chloroarene and its substitution is less favorable as the negative charge in the Meisenheimer intermediate cannot be as effectively stabilized by the distant nitrogen atoms.

dot

Caption: Relative reactivity of chloro-positions.

Comparative Experimental Data

Feature2,3-DichloroquinoxalineThis compound
Position of Substitution C2 and C3Preferentially C2, then C6 under harsher conditions
Activating Factors Both chlorines activated by adjacent nitrogen atomsC2 chlorine activated by adjacent nitrogen; C6 chlorine is not
Typical Nucleophiles Amines, thiols, alkoxides, phenolsAmines, nitrogen heterocycles (at C6)
Typical Reaction Conditions (for C2/C3 vs C6) Often room temperature to moderate heating (e.g., reflux in ethanol or DMSO)C2 substitution under similar conditions to 2,3-dichloroquinoxaline; C6 substitution often requires higher temperatures and/or microwave irradiation.[4]
Selectivity Mono- or di-substitution can be controlled by stoichiometry and reaction conditionsSequential substitution is inherently possible due to differential reactivity
Example Yields (Amine Nucleophiles) Often >80% for both mono- and di-substitutionHigh yields (>80%) for substitution at C6 with amines are achievable with microwave assistance.[4]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxaline

This protocol is a generalized procedure based on numerous literature reports for the reaction of 2,3-dichloroquinoxaline with amine nucleophiles.

Materials:

  • 2,3-dichloroquinoxaline

  • Amine nucleophile (1 to 2.2 equivalents)

  • Solvent (e.g., ethanol, isopropanol, DMSO, or DMF)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, optional, typically 2-3 equivalents)

Procedure:

  • To a solution of 2,3-dichloroquinoxaline (1 equivalent) in the chosen solvent, add the amine nucleophile (1 equivalent for mono-substitution, ≥2 equivalents for di-substitution).

  • If a base is used, add it to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration.

  • Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted quinoxaline.

Protocol for Microwave-Assisted Nucleophilic Substitution on the 6-Position of a Quinoxaline Ring

This protocol is adapted from the synthesis of 6-substituted quinoxalines and is applicable to the substitution of the 6-chloro position in this compound, assuming the 2-position has been previously functionalized or is desired to remain unreacted (which would require specific reaction conditions).[4]

Materials:

  • 6-Fluoro- or 6-chloroquinoxaline derivative

  • Amine nucleophile (2 equivalents)

  • Potassium carbonate (2 equivalents)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a microwave vial, combine the 6-haloquinoxaline derivative (1 equivalent), the amine nucleophile (2 equivalents), and potassium carbonate (2 equivalents).

  • Add DMSO as the solvent.

  • Seal the vial and place it in a single-mode microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (typically 5-60 minutes).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 6-aminoquinoxaline derivative.

Signaling Pathways and Drug Development Context

Quinoxaline derivatives are integral to the development of a wide range of therapeutic agents, targeting various signaling pathways implicated in diseases such as cancer, bacterial infections, and viral illnesses.[1] For instance, certain quinoxaline-based molecules act as kinase inhibitors, interfering with cell signaling cascades that promote tumor growth. Others can intercalate with DNA or inhibit enzymes crucial for microbial survival. The ability to selectively functionalize the quinoxaline core at different positions is therefore critical for fine-tuning the pharmacological properties of these drug candidates.

dot

signaling_pathway 2,6- or 2,3-Dichloroquinoxaline 2,6- or 2,3-Dichloroquinoxaline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2,6- or 2,3-Dichloroquinoxaline->Nucleophilic Aromatic Substitution Functionalized Quinoxaline Library Functionalized Quinoxaline Library Nucleophilic Aromatic Substitution->Functionalized Quinoxaline Library Biological Screening Biological Screening Functionalized Quinoxaline Library->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound Target Identification Target Identification Lead Compound->Target Identification Kinase Inhibition Kinase Inhibition Target Identification->Kinase Inhibition Antimicrobial Target Antimicrobial Target Target Identification->Antimicrobial Target Other Cellular Targets Other Cellular Targets Target Identification->Other Cellular Targets

Caption: Drug discovery workflow with quinoxalines.

Conclusion

The choice between 2,3-dichloroquinoxaline and this compound as a starting material in a drug discovery program should be guided by the desired substitution pattern and the overall synthetic strategy.

  • 2,3-Dichloroquinoxaline is the reagent of choice for accessing symmetrically or asymmetrically disubstituted quinoxalines at the 2- and 3-positions, owing to the high and comparable reactivity of both chlorine atoms.

  • This compound offers an orthogonal synthetic handle. The higher reactivity of the 2-chloro substituent allows for selective functionalization at this position, leaving the less reactive 6-chloro group available for subsequent transformations under more vigorous conditions. This differential reactivity is a valuable tool for the regioselective synthesis of complex quinoxaline derivatives.

By understanding the underlying principles of reactivity and the practical considerations for their substitution reactions, researchers can harness the full potential of these versatile building blocks in the development of next-generation therapeutics.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2,6-Dichloroquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-dichloroquinoxaline analogs, focusing on their potential as anticancer agents and kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of how structural modifications influence the biological efficacy of these promising compounds.

The this compound core offers a versatile platform for chemical modification. The chlorine atoms at the 2 and 6 positions serve as key handles for introducing diverse functionalities, allowing for the systematic exploration of the chemical space and the optimization of pharmacological properties. This guide will delve into specific examples from the literature to illustrate the SAR of this class of compounds.

Comparative Analysis of Antiproliferative Activity

A study focused on quinoxaline-urea analogs as potential inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway often dysregulated in cancer, provides valuable insights into the SAR of derivatives based on a 6-aminoquinoxaline scaffold. While not directly starting from this compound, the findings on substitutions at the 6-position are highly relevant. The antiproliferative activity of these analogs was evaluated against pancreatic cancer cell lines.

Compound IDR Group (at 6-position)Pancreatic Cancer Cell Growth Inhibition (IC50, µM)[1]TNFα-induced NF-κB Inhibition (IC50, µM)[1]
13-197 Phenyl1.81.0
84 4-Fluorophenyl0.450.4
86 2-Thienyl1.20.8
87 3-Thienyl>10>10
88 2-Furyl0.90.6
89 3-Furyl2.51.5

Structure-Activity Relationship Summary:

The data reveals that the nature of the aryl or heteroaryl group attached to the urea moiety at the 6-position significantly influences both antiproliferative activity and NF-κB inhibition.

  • Aromatic Ring Substitution: Substitution on the phenyl ring with a fluorine atom at the para-position (compound 84 ) led to a significant increase in potency compared to the unsubstituted phenyl analog (13-197 ). This suggests that electron-withdrawing groups at this position are favorable for activity.[1]

  • Heteroaromatic Rings: Replacing the phenyl ring with five-membered heteroaromatic rings also modulated activity. The 2-thienyl (86 ) and 2-furyl (88 ) analogs demonstrated potent activity, while their 3-substituted counterparts (87 and 89 ) were significantly less active or inactive. This highlights the importance of the position of the heteroatom and the overall shape of the substituent.[1]

Comparative Analysis of Cytotoxicity in Neuroblastoma Models

Another study explored a series of quinoxaline derivatives bearing an oxirane ring at the 3-position and a chlorine atom at the 2-position. These compounds were evaluated for their antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32.

Compound IDR Group (on Oxirane Ring)SK-N-SH (IC50, µM)[2]IMR-32 (IC50, µM)[2]
6a 2-Chlorophenyl26.922.69
7a 3-Chlorophenyl>30>30
11a 5-Nitro-2-furyl2.493.96
11b 5-Nitro-2-thienyl5.37.12

Structure-Activity Relationship Summary:

This series demonstrates the critical role of the substituent on the oxirane ring in determining cytotoxic potency.

  • Halogen Substitution on Phenyl Ring: The position of the chlorine atom on the phenyl ring attached to the oxirane moiety was crucial. The 2-chloro substituted analog (6a ) showed moderate activity, whereas the 3-chloro isomer (7a ) was inactive.[2]

  • Heteroaromatic Substituents: The introduction of a 5-nitro-2-furyl group (11a ) resulted in a dramatic increase in antiproliferative activity, with IC50 values in the low micromolar range.[2] The corresponding 5-nitro-2-thienyl analog (11b ) also displayed potent activity, albeit slightly less than the furyl derivative.[2] This indicates that electron-deficient heteroaromatic systems are highly favorable for the cytotoxicity of this class of compounds.

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells to be tested (e.g., pancreatic cancer cell lines, neuroblastoma cell lines)

  • 96-well plates

  • Complete culture medium

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

TNFα-induced NF-κB Reporter Assay

This assay is used to measure the inhibition of the NF-κB signaling pathway.

Materials:

  • Cells stably transfected with an NF-κB-luciferase reporter construct

  • 96-well plates

  • Complete culture medium

  • Test compounds

  • TNFα (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with different concentrations of the test compounds for a defined period.

  • Stimulate the cells with TNFα to activate the NF-κB pathway.

  • After incubation, lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to TNFα-stimulated cells without any inhibitor and determine the IC50 value.

Visualizing the Mechanism of Action

To understand the biological context in which these this compound analogs operate, it is crucial to visualize the relevant signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis Start This compound Analogs Diverse Analogs Start->Analogs Chemical Modification Cell_Culture Cancer Cell Lines Analogs->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment Assay Antiproliferative Assay (MTT) Treatment->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for SAR studies of this compound analogs.

nfkb_pathway cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Quinoxaline_Analog Quinoxaline-Urea Analog (e.g., Compound 84) Quinoxaline_Analog->IKK_Complex inhibits phosphorylation pIkB p-IκB IkB->pIkB NFkB NF-κB (p50/p65) Proteasome Proteasome pIkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Gene_Expression activates transcription

Caption: Inhibition of the NF-κB signaling pathway by quinoxaline-urea analogs.

References

A Comparative Guide to Analytical HPLC Methods for Purity Assessment of 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2,6-dichloroquinoxaline is paramount for the integrity of downstream applications. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, complete with detailed experimental protocols and performance data.

Method Comparison at a Glance

Two primary RP-HPLC methods are detailed below. Method 1 utilizes a traditional C18 column with a phosphate-buffered mobile phase, a workhorse in many analytical labs. Method 2 employs a specialized polar-modified C18 column (Newcrom R1) with a simpler acidic mobile phase. The choice between these methods will depend on the specific requirements of the analysis, such as the desire for mass spectrometry (MS) compatibility or the need to resolve specific impurities.

ParameterMethod 1: Traditional C18Method 2: Newcrom R1
Stationary Phase C18Newcrom R1 (polar-modified C18)
Mobile Phase A Phosphate Buffer (pH adjusted)Water with 0.1% Phosphoric Acid
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic or GradientIsocratic or Gradient
Detection UV-VisUV-Vis
MS Compatibility No (due to non-volatile phosphate buffer)Yes (with substitution of phosphoric acid with formic acid)
Potential Selectivity Good for general non-polar compoundsEnhanced selectivity for polar and moderately polar compounds

Experimental Protocols

Method 1: Traditional Reversed-Phase HPLC with a C18 Column

This method is a widely adopted approach for the separation of moderately non-polar compounds like this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

Method 2: Reversed-Phase HPLC with a Newcrom R1 Column

This method offers an alternative selectivity, which can be beneficial for resolving impurities that may co-elute with the main peak on a standard C18 column. The use of phosphoric acid in the mobile phase makes it readily adaptable for MS detection by substituting it with a volatile acid like formic acid.[1]

Instrumentation:

  • HPLC or UPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Newcrom R1, 5 µm particle size, 4.6 x 150 mm[1]

  • Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid in a 50:50 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

Experimental Workflow

The general workflow for performing a purity assessment of this compound using HPLC is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Dissolution & Dilution Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation & Degassing MobilePhasePrep->Injection Separation Chromatographic Separation (Column) Injection->Separation Mobile Phase Flow Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

References

A Comparative Guide to Suzuki and Stille Coupling for Quinoxaline Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoxaline scaffold is a cornerstone in the development of novel therapeutics, given the broad spectrum of biological activities exhibited by this heterocyclic motif. Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for forging carbon-carbon bonds. This guide provides an objective comparison of these two prominent methods for the functionalization of haloquinoxalines, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal synthetic strategy.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity Generally low toxicityHigh toxicity of organotin reagents
Reagent Stability Boronic acids are generally stable but can be prone to protodeboronation.Organostannanes are stable to air and moisture.[1][2]
Byproducts Boron-based, generally water-soluble and easily removed.Tin-based, often toxic and can be difficult to remove completely.[3][4]
Reaction Conditions Requires a base for activation of the boronic acid.[5]Generally does not require a base, offering broader functional group compatibility in some cases.[4]
Functional Group Tolerance Broad, but can be sensitive to acidic protons.Excellent, compatible with a wide range of functional groups including acidic protons.[2]

Performance Comparison: Experimental Data

Direct comparative studies on the same haloquinoxaline substrate are scarce in the literature. Therefore, we present representative data for each coupling method on relevant N-heterocyclic substrates to illustrate their respective performance.

Suzuki-Miyaura Coupling of Dichloroquinoxaline

The Suzuki-Miyaura reaction is highly effective for the arylation of haloquinoxalines. Below is a summary of the regioselective mono-arylation of 2,6-dichloroquinoxaline.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-6-phenylquinoxaline72
24-Methylphenylboronic acid2-Chloro-6-(4-methylphenyl)quinoxaline75
34-Methoxyphenylboronic acid2-Chloro-6-(4-methoxyphenyl)quinoxaline80
44-Fluorophenylboronic acid2-Chloro-6-(4-fluorophenyl)quinoxaline68

Reaction Conditions: this compound (1 equiv.), arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv.), THF, reflux.

Stille Coupling of a Halogenated N-Heterocycle

Table 2: Stille Coupling of Bromo-1-methylpyridinium Iodide with Heteroarylstannanes

EntryBromo-1-methylpyridinium IodideHeteroarylstannaneProductYield (%)
13-Bromo-1-methylpyridinium iodide1-Methyl-2-(tributylstannyl)pyrrole3-(1-Methyl-1H-pyrrol-2-yl)-1-methylpyridinium iodide71
23-Bromo-1-methylpyridinium iodide2-(Tributylstannyl)thiophene1-Methyl-3-(thiophen-2-yl)pyridinium iodide80
34-Bromo-1-methylpyridinium iodide1-Methyl-2-(tributylstannyl)pyrrole4-(1-Methyl-1H-pyrrol-2-yl)-1-methylpyridinium iodide62
44-Bromo-1-methylpyridinium iodide2-(Tributylstannyl)thiophene1-Methyl-4-(thiophen-2-yl)pyridinium iodide65

Reaction Conditions: Bromo-1-methylpyridinium iodide (1 equiv.), heteroarylstannane (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), CuI (0.1 equiv.), DMF, 110 °C.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol) in anhydrous tetrahydrofuran (10 mL) is stirred and heated at reflux under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-6-arylquinoxaline.

General Procedure for Stille Coupling of Bromo-1-methylpyridinium Iodide

To a solution of the bromo-1-methylpyridinium iodide (1.0 mmol) and the heteroarylstannane (1.2 mmol) in anhydrous dimethylformamide (10 mL) is added copper(I) iodide (0.1 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) under an argon atmosphere. The reaction mixture is heated to 110 °C and stirred for the appropriate time, while monitoring the reaction by thin-layer chromatography. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in a mixture of dichloromethane and aqueous potassium fluoride solution and stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the coupled product.

Mechanistic Overview & Visualizations

The catalytic cycles for both Suzuki and Stille couplings proceed via three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Quinoxaline-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ + Base pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Quinoxaline-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-Sn(Alkyl)₃ pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Stille coupling.

Biological Relevance: Quinoxalines and the ERK1/2 Signaling Pathway

Many functionalized quinoxalines exhibit potent anticancer activity. One mechanism of action for a quinoxaline-5,8-dione derivative has been shown to be the modulation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, which is a critical regulator of cell proliferation and survival.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_n ERK1/2 ERK->ERK_n Translocation Quinoxaline Functionalized Quinoxaline Quinoxaline->MEK TF Transcription Factors (e.g., c-Fos, Elk-1) ERK_n->TF Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival

References

Safety Operating Guide

Safe Disposal of 2,6-Dichloroquinoxaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2,6-dichloroquinoxaline is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, will minimize risks associated with this chemical.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment.[1][3]

Material Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 18671-97-1
Molecular Formula C₈H₄Cl₂N₂
Molecular Weight 199.04 g/mol [2][4]
Appearance White to orange-green crystalline solid[4]
Melting Point 153-157 °C[4]
Solubility Slightly soluble in chloroform and methanol (upon heating)[4]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.

  • Skin Protection: A complete suit protecting against chemicals and chemical-resistant gloves (e.g., nitrile rubber) are required.[1] Gloves must be inspected before use and disposed of properly after.[2]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2] In case of insufficient ventilation, wear a self-contained breathing apparatus.[1]

  • General Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3]

Accidental Release and Spill Containment Protocol

In the event of a spill, follow these steps to ensure safety and proper containment:

  • Evacuate Personnel: Evacuate non-essential personnel from the spill area.[1][2]

  • Ensure Ventilation: Make sure the area is well-ventilated.[1][2]

  • Avoid Dust Formation: Prevent the dispersion of dust.[1][3] Avoid breathing vapors, mist, gas, or dust.[1][2]

  • Containment: Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1][2][3] Do not let the product enter drains.[1][2]

  • Disposal: Dispose of the contained waste in accordance with all applicable federal, state, and local regulations.[3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.

  • Containerization: Keep the chemical in its original, tightly closed container.[1] Do not mix it with other waste.[1] Uncleaned containers should be handled as the product itself.[1]

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

  • Consult Regulations: Always consult and adhere to local, regional, and national regulations regarding hazardous chemical waste disposal.[3][4]

  • Professional Disposal: Contact a licensed waste disposal company to arrange for the collection and disposal of the surplus or non-recyclable material.[1][2]

  • Incineration (if permissible): An approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2][3] This should only be performed by a licensed facility.

Disposal Workflow

G cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Accidental Spill start Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Release Occurs start->spill container Keep in Original, Labeled, Closed Container ppe->container consult Consult Local, State, and Federal Regulations container->consult waste_service Contact Licensed Waste Disposal Company consult->waste_service incineration Arrange for Chemical Incineration (with afterburner and scrubber) waste_service->incineration end_node Proper and Safe Disposal incineration->end_node contain Contain Spill Without Creating Dust spill->contain collect Collect in Suitable, Closed Container for Disposal contain->collect collect->consult

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,6-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Dichloroquinoxaline. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks.[1][2][3] Understanding these hazards is the first step in safe handling. The following table summarizes the key hazards associated with this compound.

Hazard StatementGHS ClassificationReference
Harmful if swallowedAcute toxicity, oral (Category 4)[1][2][3]
Causes skin irritationSkin irritation (Category 2)[1][2][3]
Causes serious eye damage/irritationSerious eye damage (Category 1) / Eye irritation (Category 2)[1][2][3]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[1][2][3]
May cause an allergic skin reactionSkin sensitization (Category 1)[3]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Equipment TypeSpecificationReference
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 or EN 166 standards. A face shield is required when there is a risk of splashing.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of according to laboratory procedures.[1][2][4]
Body Protection A lab coat or a complete chemical-resistant suit. Ensure clothing covers as much skin as possible.[1][4]
Respiratory Protection Use in a well-ventilated area with local exhaust. If ventilation is inadequate or dust is generated, a NIOSH-approved N95 or P1 dust mask is required.[2]

Operational Protocol: Step-by-Step Handling Procedure

Follow this procedure to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use.[1]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • When weighing or transferring the solid, do so carefully to minimize dust generation.

  • If dissolving the compound, add it slowly to the solvent.

  • Avoid contact with skin and eyes.[1]

4. After Handling:

  • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1]

  • Clean all equipment and the work area to remove any residual chemical.

5. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly sealed and store away from incompatible materials such as oxidizing agents.

Emergency Procedures

SituationActionReference
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill Evacuate the area. Wear appropriate PPE. Avoid breathing dust. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal. Do not let the product enter drains.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All waste material containing this compound must be treated as hazardous waste.[5]

    • Dispose of the chemical through a licensed disposal company.[1][2]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Contaminated Materials:

    • Dispose of contaminated gloves, lab coats, and other materials as hazardous waste.

  • Container Disposal:

    • Empty containers should be handled as if they contain the product.[1]

    • Dispose of contaminated packaging as unused product.[1][2]

Always follow local, state, and federal regulations for hazardous waste disposal.[1]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal prep_area 1. Prepare Well-Ventilated Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe handle_chem 3. Handle Chemical (Avoid Dust/Contact) don_ppe->handle_chem Proceed to Handling post_handle 4. Post-Handling Cleanup (Wash Hands, Clean Area) handle_chem->post_handle store 5. Store Properly (Cool, Dry, Sealed) post_handle->store After Use dispose 6. Dispose as Hazardous Waste (Licensed Professional) store->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloroquinoxaline
Reactant of Route 2
Reactant of Route 2
2,6-Dichloroquinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.